molecular formula C6H5N3 B1586376 5-Methylpyrazine-2-carbonitrile CAS No. 98006-91-8

5-Methylpyrazine-2-carbonitrile

Cat. No.: B1586376
CAS No.: 98006-91-8
M. Wt: 119.12 g/mol
InChI Key: AYMRPLHDHGMXOF-UHFFFAOYSA-N
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Description

5-Methylpyrazine-2-carbonitrile is a useful research compound. Its molecular formula is C6H5N3 and its molecular weight is 119.12 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methylpyrazine-2-carbonitrile
Source PubChem
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Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3/c1-5-3-9-6(2-7)4-8-5/h3-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYMRPLHDHGMXOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=N1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80374998
Record name 5-methylpyrazine-2-carbonitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

119.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98006-91-8
Record name 5-methylpyrazine-2-carbonitrile
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Record name 5-methylpyrazine-2-carbonitrile
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Foundational & Exploratory

An In-depth Technical Guide to 5-Methylpyrazine-2-carbonitrile: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Pyrazine Scaffold

Pyrazine and its derivatives are a class of heterocyclic compounds that have garnered significant attention in the fields of medicinal chemistry, materials science, and flavor chemistry.[1] The unique electronic properties of the pyrazine ring, a six-membered aromatic system containing two nitrogen atoms in a 1,4-orientation, confer upon it a range of biological activities and make it a privileged scaffold in drug design.[2] 5-Methylpyrazine-2-carbonitrile, a key derivative, serves as a crucial intermediate in the synthesis of various pharmaceutical agents, most notably in the development of treatments for diabetes and infectious diseases.[3][4] This guide provides a comprehensive technical overview of the chemical and physical properties of this compound, its synthesis, reactivity, and analytical characterization, tailored for researchers and professionals in drug development and related scientific fields.

Physicochemical Properties: A Quantitative Overview

The physical and chemical properties of this compound are fundamental to its handling, application in synthesis, and analytical identification. A summary of these properties is presented in the table below.

PropertyValueSource(s)
Molecular Formula C₆H₅N₃[1]
Molecular Weight 119.12 g/mol [1]
CAS Number 98006-91-8[1]
Appearance Colorless to light yellow liquid[5]
Boiling Point 247 °C[6]
Density 1.16 g/cm³[5]
Flash Point 96 °C[5]
pKa (Predicted) -1.19 ± 0.10[5]
Solubility Soluble in non-polar and slightly polar organic solvents.[7]

Synthesis and Reactivity: A Versatile Synthetic Intermediate

The synthesis of this compound is a critical step in its utilization as a building block. While various methods exist for the synthesis of pyrazine derivatives, a common pathway involves the dehydration of the corresponding carboxamide.

Illustrative Synthetic Pathway

synthesis carboxamide 5-Methylpyrazine-2-carboxamide reagent Dehydrating Agent (e.g., POCl₃, SOCl₂) carboxamide->reagent Reaction product This compound reagent->product

Caption: A generalized synthetic route to this compound.

Reactivity of the Nitrile Group

The nitrile group in this compound is a versatile functional handle that can undergo a variety of chemical transformations.[8] Its electrophilic carbon atom is susceptible to nucleophilic attack, making it a precursor to a range of other functional groups.[9]

  • Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to yield 5-methylpyrazine-2-carboxylic acid, another important synthetic intermediate.[10]

  • Reduction: The nitrile group can be reduced to a primary amine, 5-(aminomethyl)pyrazine, using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

  • Addition of Organometallic Reagents: Grignard reagents and organolithium compounds can add to the nitrile carbon to form ketones after hydrolysis of the intermediate imine.

The electron-withdrawing nature of the pyrazine ring enhances the electrophilicity of the nitrile carbon, making it more reactive towards nucleophiles compared to aliphatic nitriles.[9]

Applications in Drug Development: A Scaffold for Bioactive Molecules

This compound is a valuable building block in the synthesis of several active pharmaceutical ingredients (APIs).

Synthesis of Glipizide

A prominent application of this compound is in the synthesis of Glipizide, a second-generation sulfonylurea drug used to treat type 2 diabetes mellitus.[11] In this synthesis, the carboxylic acid derivative, 5-methylpyrazine-2-carboxylic acid, which can be obtained from the nitrile, is a key reactant.[10]

Anti-tubercular Agents

Derivatives of 5-methylpyrazine-2-carbohydrazide, synthesized from the corresponding carboxylic acid, have shown promising in-vitro anti-tubercular activity against Mycobacterium tuberculosis.[3][4] This highlights the potential of the 5-methylpyrazine scaffold in the development of new treatments for tuberculosis.

Analytical Characterization: Spectroscopic and Chromatographic Methods

The definitive identification and characterization of this compound rely on a combination of modern analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Data (in DMSO-d₆)

ProtonPredicted Chemical Shift (δ, ppm)Multiplicity
H-38.8 - 9.0Singlet
H-68.6 - 8.8Singlet
-CH₃2.6 - 2.8Singlet

Predicted ¹³C NMR Data (in DMSO-d₆)

Carbon AtomPredicted Chemical Shift (δ, ppm)
C-2 (C≡N)116 - 118
C-3148 - 150
C-5155 - 157
C-6144 - 146
-CH₃20 - 22

Disclaimer: These are predicted values and may differ from experimental results.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show a characteristic sharp absorption band for the nitrile (C≡N) stretching vibration.

Expected Key IR Absorption Bands

Functional GroupWavenumber (cm⁻¹)
C≡N stretch~2220 - 2240
C-H stretch (aromatic)~3000 - 3100
C-H stretch (aliphatic)~2850 - 3000
C=N, C=C stretch (aromatic ring)~1400 - 1600
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the molecular ion peak (M⁺) would be expected at an m/z of 119.[13]

Predicted Mass Spectrometry Fragmentation

m/zFragment
119[M]⁺
92[M - HCN]⁺

The fragmentation pattern can provide valuable structural information and confirm the identity of the compound.[11][14]

Experimental Protocols

Protocol for NMR Spectral Analysis

nmr_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis weigh Weigh 5-10 mg of sample dissolve Dissolve in 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d₆) weigh->dissolve transfer Transfer to NMR tube dissolve->transfer instrument Use 400 MHz or higher NMR spectrometer transfer->instrument setup Tune, lock, and shim instrument->setup acquire_h1 Acquire ¹H spectrum setup->acquire_h1 acquire_c13 Acquire ¹³C spectrum setup->acquire_c13 ft Fourier Transform acquire_h1->ft acquire_c13->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline calibrate Calibrate to solvent peak baseline->calibrate integrate Integrate ¹H signals calibrate->integrate assign_shifts Assign chemical shifts integrate->assign_shifts analyze_coupling Analyze coupling constants assign_shifts->analyze_coupling structure Elucidate/Confirm Structure analyze_coupling->structure

Caption: Workflow for NMR spectral analysis of this compound.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).[15]

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase and baseline correction, and calibration of the chemical shift axis using the residual solvent peak.

  • Spectral Analysis: Analyze the processed spectra to determine chemical shifts, multiplicities, and coupling constants to confirm the molecular structure.[16]

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory. It is recommended to wear personal protective equipment, including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This compound is a synthetically versatile and commercially important building block with significant applications in the pharmaceutical industry. Its unique chemical structure and reactivity make it an ideal starting material for the synthesis of a variety of bioactive molecules. A thorough understanding of its chemical and physical properties, as well as its analytical characterization, is essential for its effective utilization in research and development. This guide provides a foundational resource for scientists and researchers working with this important heterocyclic compound.

References

An In-depth Technical Guide to 5-Methylpyrazine-2-carbonitrile (CAS: 98006-91-8)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methylpyrazine-2-carbonitrile is a heterocyclic compound belonging to the pyrazine family, a class of molecules that has garnered significant interest in medicinal chemistry due to their diverse biological activities. This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, plausible synthetic routes, detailed analytical characterization, and a discussion of its potential applications in drug discovery and development, supported by data on related pyrazine derivatives.

Introduction

Pyrazine and its derivatives are integral scaffolds in numerous natural products and synthetic compounds with a wide array of pharmacological properties, including anticancer, antibacterial, antifungal, and anti-inflammatory activities.[1][2] The pyrazine ring is often employed as a bioisostere for benzene, pyridine, and pyrimidine in medicinal chemistry, with the nitrogen atoms frequently acting as hydrogen bond acceptors, enabling interactions with biological targets such as kinase enzymes.[3] The introduction of a nitrile group to the pyrazine core, as seen in this compound, offers a versatile functional handle for further chemical modification and can significantly influence the molecule's electronic properties and biological activity. This guide aims to consolidate the available technical information on this compound to facilitate its use in research and drug discovery endeavors.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its handling, formulation, and application in experimental settings.

PropertyValueSource
CAS Number 98006-91-8[4]
Molecular Formula C₆H₅N₃[4]
Molecular Weight 119.12 g/mol [4]
Appearance Colorless solid (predicted)[4]
Solubility Sparingly soluble in water[4]
XlogP (predicted) 0.3[5]
Topological Polar Surface Area 49.6 Ų[5]

Synthesis of this compound

Proposed Synthetic Pathway

A feasible synthetic strategy involves the initial synthesis of 5-methylpyrazine-2-carboxylic acid, followed by its conversion to the corresponding amide, and subsequent dehydration to yield the target nitrile.

Synthesis_Workflow cluster_0 Step 1: Synthesis of 5-Methylpyrazine-2-carboxylic acid cluster_1 Step 2: Amidation cluster_2 Step 3: Dehydration 2,5-dimethylpyrazine 2,5-dimethylpyrazine Oxidation Oxidation 2,5-dimethylpyrazine->Oxidation KMnO4 or other oxidizing agents 5-methylpyrazine-2-carboxylic_acid 5-methylpyrazine-2-carboxylic_acid Oxidation->5-methylpyrazine-2-carboxylic_acid 5-methylpyrazine-2-carboxylic_acid_2 5-Methylpyrazine-2-carboxylic acid Amidation Amidation 5-methylpyrazine-2-carboxylic_acid_2->Amidation 1. SOCl2 or (COCl)2 2. NH4OH 5-methylpyrazine-2-carboxamide 5-methylpyrazine-2-carboxamide Amidation->5-methylpyrazine-2-carboxamide 5-methylpyrazine-2-carboxamide_2 5-Methylpyrazine-2-carboxamide Dehydration Dehydration 5-methylpyrazine-2-carboxamide_2->Dehydration POCl3, P2O5, or other dehydrating agents This compound This compound Dehydration->this compound

Caption: Proposed multi-step synthesis of this compound.

Detailed Experimental Protocols (Hypothetical)

The following protocols are based on established chemical transformations and provide a starting point for the synthesis of this compound. Optimization of reaction conditions may be necessary to achieve desired yields and purity.

Step 1: Synthesis of 5-Methylpyrazine-2-carboxylic acid

This step can be achieved through the oxidation of 2,5-dimethylpyrazine. A Chinese patent describes a method using potassium permanganate as the oxidizing agent.[6]

  • Prepare an aqueous solution of an inorganic base (e.g., sodium hydroxide) and cool to 0-25°C.

  • Add 2,5-dimethylpyrazine in batches, maintaining the temperature between 5-30°C.

  • Add solid potassium permanganate portion-wise over 0.5-1 hour, keeping the temperature between 10-30°C.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until completion.

  • Filter the reaction mixture to remove manganese dioxide.

  • Acidify the filtrate with a mineral acid (e.g., HCl) to precipitate the product.

  • Filter, wash with cold water, and dry to obtain 5-methylpyrazine-2-carboxylic acid.

Step 2: Synthesis of 5-Methylpyrazine-2-carboxamide

The conversion of the carboxylic acid to the amide can be performed via an acid chloride intermediate.

  • Reflux 5-methylpyrazine-2-carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride in an inert solvent (e.g., dichloromethane) to form the acid chloride.

  • Remove the excess SOCl₂ under reduced pressure.

  • Dissolve the crude acid chloride in an appropriate solvent and add it dropwise to a cooled, concentrated aqueous solution of ammonium hydroxide.

  • Stir the reaction mixture until the formation of the amide is complete (monitor by TLC).

  • Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate to obtain 5-methylpyrazine-2-carboxamide.

Step 3: Synthesis of this compound

The final step involves the dehydration of the amide to the nitrile.

  • Treat 5-methylpyrazine-2-carboxamide with a dehydrating agent such as phosphorus oxychloride (POCl₃), phosphorus pentoxide (P₂O₅), or trifluoroacetic anhydride.

  • Heat the reaction mixture under reflux until the reaction is complete (monitor by TLC).

  • Carefully quench the reaction mixture by pouring it onto ice.

  • Neutralize the solution with a base (e.g., sodium bicarbonate).

  • Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography or recrystallization to obtain this compound.

Analytical Characterization

Accurate characterization of this compound is crucial for confirming its identity and purity. The following are predicted spectroscopic data based on the analysis of structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.8s1HH-3
~8.6s1HH-6
~2.7s3H-CH₃

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃):

Chemical Shift (δ, ppm)Assignment
~155C-5
~148C-3
~145C-6
~132C-2
~116-CN
~22-CH₃
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Predicted IR Spectrum (KBr pellet):

Wavenumber (cm⁻¹)Assignment
~3050Aromatic C-H stretch
~2950Aliphatic C-H stretch
~2230C≡N stretch (nitrile)
~1600, 1480C=C and C=N stretching of the pyrazine ring
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.

Predicted Mass Spectrum (Electron Ionization - EI):

m/zAssignment
119[M]⁺ (Molecular ion)
92[M - HCN]⁺
78[M - CH₃CN]⁺

Potential Applications and Mechanism of Action

While specific biological activities for this compound have not been extensively reported, the broader class of pyrazine derivatives and, more specifically, pyrazine carbonitriles, have shown significant promise in medicinal chemistry.

Kinase Inhibition

A prominent area of investigation for pyrazine-2-carbonitrile derivatives is as kinase inhibitors.[7] For instance, a patent for 5-(pyridin-2-yl-amino)-pyrazine-2-carbonitrile compounds describes their function as inhibitors of Checkpoint Kinase 1 (CHK1), a key regulator in the DNA damage response pathway.[8] Inhibition of CHK1 is a therapeutic strategy in oncology, particularly for sensitizing cancer cells to chemotherapy. The 5-aminopyrazine-2-carbonitrile scaffold has been shown to interact optimally with a unique protein-bound water molecule in CHK1, conferring high selectivity.[2] It is plausible that this compound could serve as a valuable building block or fragment in the design of novel kinase inhibitors.

Kinase_Inhibition_Pathway DNA_Damage DNA Damage (e.g., from chemotherapy) CHK1_Activation CHK1 Activation DNA_Damage->CHK1_Activation Cell_Cycle_Arrest Cell Cycle Arrest (for DNA repair) CHK1_Activation->Cell_Cycle_Arrest Apoptosis Apoptosis (Programmed Cell Death) Cell_Cycle_Arrest->Apoptosis Prevents Pyrazine_Carbonitrile This compound (or derivative) Pyrazine_Carbonitrile->CHK1_Activation Inhibits

Caption: Potential mechanism of action via CHK1 inhibition.

Antimicrobial Activity

Derivatives of 5-methylpyrazine have been synthesized and evaluated for their antimicrobial properties. For example, a series of 5-methylpyrazine-2-carbohydrazide derivatives showed promising anti-tubercular activity against Mycobacterium tuberculosis.[3][9] Another study on pyrazine-2-carboxylic acid derivatives of piperazines, including a compound derived from 5-methylpyrazine-2-carboxylic acid, demonstrated antimicrobial activity against various bacterial and fungal strains.[10] These findings suggest that the 5-methylpyrazine scaffold is a viable starting point for the development of new antimicrobial agents.

Safety and Handling

Based on information for related compounds, this compound should be handled with care in a laboratory setting. It is predicted to be harmful if swallowed, in contact with skin, or inhaled, and may cause skin and eye irritation. Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), should be strictly followed. All handling should be performed in a well-ventilated fume hood.

Conclusion

This compound represents a valuable, yet underexplored, building block for medicinal chemistry and drug discovery. Its pyrazine core, substituted with a reactive nitrile group and a methyl group, provides a scaffold with the potential for diverse biological activities. While direct experimental data on its synthesis and biological function are limited, plausible synthetic routes can be designed, and its potential as a precursor for kinase inhibitors and antimicrobial agents is supported by studies on analogous compounds. This technical guide serves as a foundational resource to encourage and facilitate further research into the properties and applications of this promising heterocyclic compound.

References

An In-Depth Technical Guide to 5-Methylpyrazine-2-carbonitrile: Structure, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of 5-Methylpyrazine-2-carbonitrile, a heterocyclic compound of significant interest to researchers, scientists, and professionals in the field of drug development. This document delves into the molecule's fundamental chemical properties, outlines detailed synthetic methodologies, provides a thorough spectroscopic characterization, and explores its applications as a crucial building block in medicinal chemistry.

Introduction: The Significance of the Pyrazine Scaffold

The pyrazine ring, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4, is a privileged scaffold in medicinal chemistry.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding interactions make it a valuable component in the design of bioactive molecules.[3] Pyrazine derivatives have demonstrated a wide array of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[3][4] this compound, in particular, serves as a key intermediate in the synthesis of various pharmaceutical agents, underscoring the importance of a thorough understanding of its chemical characteristics and synthesis.

Chemical Structure and Physicochemical Properties

This compound possesses a planar aromatic pyrazine ring substituted with a methyl group at the 5-position and a nitrile group at the 2-position. This substitution pattern influences the molecule's reactivity and physical properties.

Molecular Formula: C₆H₅N₃[5]

Structure:

Caption: Chemical structure of this compound.

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference(s)
IUPAC Name This compound[5]
CAS Number 98006-91-8[5]
Molecular Weight 119.12 g/mol [5]
Appearance Colorless to light yellow liquid
Molecular Formula C₆H₅N₃[5]
SMILES CC1=CN=C(C=N1)C#N[5]
InChIKey AYMRPLHDHGMXOF-UHFFFAOYSA-N[5]

Synthesis of this compound

The synthesis of this compound is most commonly achieved from its carboxylic acid precursor, 5-methylpyrazine-2-carboxylic acid. This transformation involves a two-step process: the formation of the primary amide followed by dehydration.

SynthesisWorkflow Start 5-Methylpyrazine-2-carboxylic Acid Amide 5-Methylpyrazine-2-carboxamide Start->Amide 1. Amidation (e.g., SOCl₂, NH₄OH) Nitrile This compound Amide->Nitrile 2. Dehydration (e.g., POCl₃ or TFAA)

Caption: General synthetic workflow for this compound.

Experimental Protocol

Step 1: Synthesis of 5-Methylpyrazine-2-carboxamide

The conversion of the carboxylic acid to the primary amide is a critical first step. This can be achieved through the formation of an acyl chloride intermediate followed by reaction with ammonia.

  • Acyl Chloride Formation: To a solution of 5-methylpyrazine-2-carboxylic acid (1 equivalent) in an inert solvent such as dichloromethane or toluene, add thionyl chloride (SOCl₂) (1.1-1.5 equivalents) dropwise at 0 °C.

  • Reaction: Stir the mixture at room temperature for 2-4 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).

  • Solvent Removal: Remove the excess thionyl chloride and solvent under reduced pressure.

  • Amidation: Dissolve the crude acyl chloride in an appropriate solvent (e.g., dichloromethane) and add it dropwise to a cooled (0 °C) concentrated aqueous solution of ammonium hydroxide.

  • Work-up: Stir the reaction mixture for 1-2 hours, allowing it to warm to room temperature. The resulting precipitate, 5-methylpyrazine-2-carboxamide, is collected by filtration, washed with cold water, and dried.

Causality: The use of thionyl chloride is a standard and effective method for converting carboxylic acids to highly reactive acyl chlorides, which readily undergo nucleophilic attack by ammonia to form the stable amide.

Step 2: Dehydration of 5-Methylpyrazine-2-carboxamide to this compound

The final step is the dehydration of the primary amide to the corresponding nitrile. Several dehydrating agents can be employed for this transformation.[6]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 5-methylpyrazine-2-carboxamide (1 equivalent) in a suitable solvent such as phosphorus oxychloride (POCl₃) or a mixture of pyridine and acetic anhydride.

  • Dehydration: Heat the mixture to reflux for a period of 2-6 hours. The progress of the reaction should be monitored by TLC.

  • Quenching: After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Extraction: Neutralize the aqueous solution with a base (e.g., sodium carbonate or sodium hydroxide) to a pH of 7-8. Extract the product with an organic solvent such as ethyl acetate or dichloromethane (3 x volumes).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure this compound.

Causality: Phosphorus oxychloride is a powerful dehydrating agent that reacts with the amide to form a reactive intermediate, which then eliminates water to form the nitrile. The basic work-up is necessary to neutralize the acidic byproducts of the reaction.

Spectroscopic Characterization

The structural elucidation of this compound is confirmed through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy: The proton NMR spectrum provides characteristic signals for the aromatic protons and the methyl group.

ProtonChemical Shift (δ, ppm)Multiplicity
H-38.65s
H-68.55s
-CH₃2.65s

Interpretation: The two singlets in the aromatic region correspond to the two protons on the pyrazine ring. The downfield chemical shifts are due to the deshielding effect of the electronegative nitrogen atoms and the nitrile group. The singlet at a higher field corresponds to the three protons of the methyl group.

¹³C NMR Spectroscopy: The carbon NMR spectrum will show six distinct signals corresponding to the six carbon atoms in the molecule.

CarbonPredicted Chemical Shift (δ, ppm)
C-CN~115-120
C-2~145-150
C-3~140-145
C-5~150-155
C-6~135-140
-CH₃~20-25

Interpretation: The carbon of the nitrile group will appear in the characteristic region for nitriles. The quaternary carbons of the pyrazine ring will have chemical shifts influenced by the nitrogen atoms and the substituents. The methyl carbon will appear at the highest field.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups.[7]

Functional GroupWavenumber (cm⁻¹)Intensity
C≡N stretch (nitrile)~2220-2240Strong, sharp
C-H stretch (aromatic)~3000-3100Medium
C-H stretch (aliphatic)~2850-3000Medium
C=N, C=C stretch (ring)~1400-1600Medium to strong

Interpretation: The most prominent and diagnostic peak in the IR spectrum is the strong, sharp absorption band for the nitrile group. The other bands correspond to the vibrations of the pyrazine ring and the methyl group.

Mass Spectrometry (MS)

The mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule.

  • Molecular Ion (M⁺): A prominent molecular ion peak is expected at m/z = 119, corresponding to the molecular weight of the compound.

  • Fragmentation: The fragmentation of N-heterocycles is often complex.[8][9][10][11] Key fragmentation pathways for this compound may include:

    • Loss of HCN (m/z = 27) from the molecular ion.

    • Loss of a methyl radical (CH₃, m/z = 15).

    • Cleavage of the pyrazine ring leading to smaller fragment ions.

Applications in Drug Development

The pyrazine scaffold is a cornerstone in the development of numerous therapeutic agents.[1] this compound, as a functionalized pyrazine, is a valuable building block for the synthesis of more complex drug candidates.

Anti-tubercular Agents

Derivatives of 5-methylpyrazine have shown promising activity against Mycobacterium tuberculosis. The structural similarity to pyrazinamide, a first-line anti-tubercular drug, makes this class of compounds an area of active research. The nitrile group of this compound can be readily converted to other functional groups, such as amides and hydrazides, to generate libraries of compounds for screening.

Antimicrobial Agents

The pyrazine nucleus is present in a variety of compounds with broad-spectrum antimicrobial activity.[4] The ability to modify the substituents on the pyrazine ring allows for the fine-tuning of the antimicrobial properties and the development of agents with improved efficacy and reduced toxicity.

Antiviral Agents

Recent research has highlighted the importance of pyrazine derivatives in the development of antiviral drugs. Notably, the synthesis of favipiravir, an antiviral medication, can utilize intermediates derived from substituted pyrazine carbonitriles. This underscores the potential of this compound as a starting material for the synthesis of novel antiviral compounds.

Conclusion

This compound is a versatile heterocyclic compound with a well-defined structure and accessible synthetic routes. Its physicochemical properties and spectroscopic signature are well-characterized, providing a solid foundation for its use in research and development. The presence of the pyrazine scaffold, coupled with the reactive nitrile and methyl functionalities, makes it an invaluable building block in medicinal chemistry, particularly in the pursuit of new anti-tubercular, antimicrobial, and antiviral agents. This guide serves as a comprehensive resource for scientists and researchers, enabling a deeper understanding and broader application of this important molecule in the advancement of drug discovery.

References

A Spectroscopic Guide to 5-Methylpyrazine-2-carbonitrile: Structure, Characterization, and Methodologies for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the spectroscopic properties of 5-methylpyrazine-2-carbonitrile, a heterocyclic compound of significant interest to researchers, scientists, and professionals in drug development. The pyrazine scaffold is a key pharmacophore in numerous therapeutic agents, and a thorough understanding of its derivatives through spectroscopic analysis is paramount for structural elucidation, quality control, and the rational design of new chemical entities. This document offers an in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopic data for this compound, alongside detailed, field-proven experimental protocols for data acquisition.

Introduction to this compound

This compound (C₆H₅N₃) is an aromatic heterocyclic compound featuring a pyrazine ring substituted with a methyl group and a nitrile group. Pyrazine derivatives are prevalent in nature and are known for their diverse biological activities, making them attractive scaffolds in medicinal chemistry. The specific arrangement of the electron-withdrawing nitrile group and the weakly electron-donating methyl group on the pyrazine ring creates a unique electronic and structural profile, which can be precisely mapped using various spectroscopic techniques. Accurate spectroscopic characterization is a cornerstone of modern drug discovery, ensuring the unambiguous identification of synthesized compounds and providing insights into their chemical behavior.[1]

Molecular Structure and Spectroscopic Correlation

The structural and electronic properties of this compound are directly reflected in its spectroscopic signatures. The following sections delve into the specific data obtained from various analytical techniques and the rationale behind the observed spectral features.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The chemical shifts in ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of the nuclei.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is characterized by distinct signals for the aromatic protons and the methyl group protons.

Proton Assignment Chemical Shift (δ, ppm) Multiplicity
H-38.65Singlet
H-68.55Singlet
-CH₃2.65Singlet
Data obtained in CDCl₃. Source: BenchChem

Interpretation: The two protons on the pyrazine ring, H-3 and H-6, appear as sharp singlets in the aromatic region of the spectrum. Their downfield chemical shifts (8.55-8.65 ppm) are a result of the deshielding effect of the electronegative nitrogen atoms and the electron-withdrawing nitrile group. The methyl group protons (-CH₃) resonate as a singlet further upfield at approximately 2.65 ppm, which is characteristic for a methyl group attached to an aromatic ring. The absence of splitting for all signals is due to the lack of adjacent protons.

¹³C NMR Spectroscopy
Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-2~145
C-3~148
C-5~158
C-6~144
-C≡N~117
-CH₃~21
Predicted values based on analogous structures.

Interpretation: The carbon atoms of the pyrazine ring are expected to resonate in the downfield region (144-158 ppm) due to the influence of the nitrogen atoms. The carbon atom attached to the methyl group (C-5) is predicted to be the most downfield of the ring carbons. The nitrile carbon (-C≡N) typically appears around 117 ppm.[3] The methyl carbon (-CH₃) will have the most upfield chemical shift, expected around 21 ppm.

Experimental Protocol for NMR Spectroscopy

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh 5-10 mg of sample dissolve Dissolve in 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃) weigh->dissolve transfer Transfer to NMR tube dissolve->transfer instrument Place tube in NMR spectrometer (≥400 MHz) transfer->instrument setup Lock, tune, and shim instrument->setup acquire Acquire ¹H and ¹³C spectra setup->acquire ft Fourier Transform (FID to Spectrum) acquire->ft phase_baseline Phase and baseline correction ft->phase_baseline reference Reference to solvent peak phase_baseline->reference analyze Analyze chemical shifts, multiplicities, and integration reference->analyze

Caption: Workflow for NMR sample preparation and analysis.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of high-purity this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean vial.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrumentation and Data Acquisition:

    • Insert the NMR tube into the spectrometer (a 400 MHz or higher field instrument is recommended).

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Tune and shim the magnetic field to achieve optimal resolution.

    • Acquire the ¹H and ¹³C NMR spectra using standard pulse programs. For ¹³C NMR, a proton-decoupled experiment is typically used.[4]

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

    • Perform phase and baseline corrections on the resulting spectra.

    • Calibrate the chemical shift axis using the residual solvent peak as a reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

    • Integrate the signals in the ¹H spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations.

Vibrational Mode Characteristic Absorption (cm⁻¹) Intensity
C-H stretch (aromatic)3100-3000Medium
C-H stretch (methyl)2950-2850Medium
C≡N stretch (nitrile)~2230Strong, Sharp
C=N, C=C stretch (ring)1600-1450Medium-Strong
Data based on characteristic absorption frequencies for the respective functional groups.

Interpretation: The IR spectrum of this compound is expected to be dominated by a strong and sharp absorption band around 2230 cm⁻¹ corresponding to the C≡N stretching vibration of the nitrile group. The presence of aromatic C-H bonds is indicated by absorptions just above 3000 cm⁻¹, while the methyl C-H stretches will appear just below 3000 cm⁻¹.[5] The region between 1600 and 1450 cm⁻¹ will contain several bands due to the C=C and C=N stretching vibrations within the pyrazine ring.

Experimental Protocol for IR Spectroscopy (ATR-FTIR)

IR_Workflow cluster_setup Instrument Setup cluster_sample Sample Analysis cluster_analysis Data Analysis clean Clean ATR crystal background Collect background spectrum clean->background place_sample Place small amount of solid sample on crystal background->place_sample acquire_spectrum Acquire sample spectrum (4000-400 cm⁻¹) place_sample->acquire_spectrum process Automatic background subtraction acquire_spectrum->process identify Identify characteristic absorption bands process->identify

Caption: Workflow for ATR-FTIR analysis.

  • Instrument Preparation:

    • Ensure the Attenuated Total Reflectance (ATR) crystal of the FTIR spectrometer is clean.

    • Collect a background spectrum to account for atmospheric CO₂ and water vapor.

  • Sample Analysis:

    • Place a small amount of solid this compound directly onto the ATR crystal.

    • Apply pressure to ensure good contact between the sample and the crystal.

    • Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.

  • Data Interpretation:

    • The software will automatically subtract the background spectrum from the sample spectrum.

    • Identify the characteristic absorption bands and correlate them with the functional groups present in the molecule.[6]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is invaluable for confirming its identity and elucidating its structure.

Ion Predicted m/z Notes
[M]⁺˙119.05Molecular Ion
[M+H]⁺120.06Protonated Molecular Ion
[M+Na]⁺142.04Sodium Adduct
Predicted m/z values from PubChemLite.[7]

Interpretation of Fragmentation: Upon electron ionization, this compound is expected to show a prominent molecular ion peak at m/z 119. The fragmentation of pyrazine derivatives is often complex.[8] Likely fragmentation pathways for this compound include the loss of a hydrogen cyanide molecule (HCN, 27 Da) from the ring, leading to a fragment ion at m/z 92. The loss of a methyl radical (•CH₃, 15 Da) could also occur, resulting in an ion at m/z 104. Further fragmentation of the pyrazine ring would lead to smaller charged species.

Experimental Protocol for GC-MS
  • Sample Preparation:

    • Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

  • Instrumentation and Analysis:

    • Inject the sample into a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS).

    • The GC will separate the compound from any impurities. A suitable capillary column (e.g., DB-5ms) should be used.

    • The compound will then enter the MS, where it will be ionized (typically by electron ionization, EI).

    • The mass analyzer will separate the ions based on their mass-to-charge ratio, and a detector will record the abundance of each ion.

  • Data Analysis:

    • Identify the molecular ion peak to confirm the molecular weight of the compound.

    • Analyze the fragmentation pattern to gain structural information and confirm the identity of the compound by comparing it to library spectra if available.[9]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the promotion of electrons from lower to higher energy molecular orbitals.

Transition Predicted λmax (nm) Solvent
π → π~270-290Ethanol/Methanol
n → π~310-330Ethanol/Methanol
Predicted values based on the electronic properties of pyrazine and related heterocyclic systems.

Interpretation: this compound is expected to exhibit two main absorption bands in its UV-Vis spectrum. A more intense band at shorter wavelengths (around 270-290 nm) can be attributed to π → π* transitions within the aromatic system. A weaker band at longer wavelengths (around 310-330 nm) is likely due to n → π* transitions, involving the non-bonding electrons on the nitrogen atoms.[10] The exact position and intensity of these bands can be influenced by the solvent used.[11]

Experimental Protocol for UV-Vis Spectroscopy
  • Sample Preparation:

    • Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., ethanol or methanol).

    • The concentration should be adjusted to give a maximum absorbance between 0.1 and 1.0.

  • Instrumentation and Measurement:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Fill a quartz cuvette with the pure solvent to be used as a reference (blank).

    • Fill a second quartz cuvette with the sample solution.

    • Scan the sample over a wavelength range of approximately 200-400 nm.

  • Data Analysis:

    • The spectrophotometer will generate a spectrum of absorbance versus wavelength.

    • Determine the wavelengths of maximum absorbance (λmax).[3]

Conclusion

The spectroscopic techniques of NMR, IR, MS, and UV-Vis provide a comprehensive and complementary toolkit for the characterization of this compound. The data and interpretations presented in this guide serve as a valuable resource for researchers in the fields of medicinal chemistry, drug discovery, and materials science. By following the detailed experimental protocols, scientists can reliably obtain and interpret the spectroscopic data necessary to confirm the structure and purity of this important heterocyclic compound, thereby advancing their research and development efforts.

References

Navigating the Landscape of C6H5N3 Pyrazine Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Importance of Nitrogen Heterocyles in Modern Drug Development

In the intricate tapestry of medicinal chemistry, nitrogen-containing heterocycles represent a vibrant and critical thread. Their prevalence in both natural products and synthetic drugs underscores their remarkable ability to interact with biological targets with high affinity and specificity. The pyrazine core, a six-membered aromatic ring with two nitrogen atoms at positions 1 and 4, is a particularly privileged scaffold in drug discovery. Its unique electronic properties, including its role as a hydrogen bond acceptor, make it an attractive bioisostere for other aromatic systems like benzene and pyridine. This guide delves into the nuanced world of pyrazine derivatives with the molecular formula C6H5N3, offering a comprehensive exploration of their nomenclature, synthesis, and characterization, with a keen eye toward their application in the development of novel therapeutics. Our focus will be on providing not just protocols, but the underlying scientific rationale that empowers researchers to innovate and optimize.

Decoding the Isomeric Diversity of C6H5N3 Pyrazine Derivatives

The molecular formula C6H5N3 gives rise to a fascinating array of structural isomers, each with distinct chemical personalities. Within the realm of pyrazine derivatives, these isomers can be broadly categorized into fused heterocyclic systems and substituted pyrazines.

Fused Pyrazine Systems: A Symphony of Rings

Fused heterocyclic systems, where a pyrazine ring is annulated with another nitrogen-containing ring, are of paramount importance in medicinal chemistry, often exhibiting potent biological activities. Key isomers of C6H5N3 in this class include:

  • Pyrazolo[1,5-a]pyrazine: This bicyclic system consists of a pyrazole ring fused to a pyrazine ring.[1] Its derivatives have garnered significant interest as kinase inhibitors, particularly targeting Janus kinases (JAKs).[2]

  • Imidazo[1,5-a]pyrazine: In this isomer, an imidazole ring is fused to the pyrazine core.[3] This scaffold is present in acalabrutinib, a second-generation Bruton's tyrosine kinase (BTK) inhibitor approved for the treatment of chronic lymphocytic leukemia.[2]

  • Imidazo[1,2-a]pyrazine: Another isomeric fusion of imidazole and pyrazine rings, this system is also a valuable pharmacophore in drug discovery.

  • 5H-pyrrolo[2,3-b]pyrazine: This isomer features a pyrrole ring fused to the pyrazine ring.

Substituted Pyrazines: The Power of Functionalization

Direct substitution on the pyrazine ring provides another avenue to C6H5N3 isomers. A prominent example is:

  • 2-Amino-3-cyanopyrazine: This derivative is a crucial building block in organic synthesis. The amino and cyano groups offer versatile handles for further chemical transformations, enabling the construction of more complex heterocyclic systems.

The Language of Molecules: A Guide to IUPAC Nomenclature

A clear and unambiguous naming system is the bedrock of chemical communication. The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic framework for naming these complex heterocyclic compounds.

For fused ring systems, the name is constructed by citing the name of the attached ring system as a prefix to the name of the base component. The fusion is indicated by letters (a, b, c, etc.) corresponding to the sides of the parent heterocycle. For example, in pyrazolo[1,5-a]pyrazine , "pyrazolo" is the prefix, and "pyrazine" is the base component. The "[1,5-a]" descriptor specifies the atoms of the pyrazole ring involved in the fusion and the face of the pyrazine ring to which it is fused.

For substituted pyrazines, the substituents are listed as prefixes to the parent name "pyrazine," with their positions indicated by numbers. For instance, in 2-amino-3-cyanopyrazine , the amino and cyano groups are located at positions 2 and 3 of the pyrazine ring, respectively.

The Art of Creation: Synthetic Strategies and Methodologies

The synthesis of these C6H5N3 pyrazine derivatives requires a thoughtful selection of starting materials and reaction conditions. The choice of a particular synthetic route is often dictated by the desired substitution pattern and the availability of precursors.

Synthesis of Fused Pyrazine Systems: Building Complexity

The construction of fused pyrazine systems often involves the initial synthesis of one of the heterocyclic rings, followed by the annulation of the second ring.

A versatile four-step protocol has been developed for the synthesis of pyrazolo[1,5-a]pyrazines, overcoming challenges of regioselectivity and low yields associated with previous methods. This strategy commences with commercially available pyrazoles, which undergo regiocontrolled alkylation and formylation to yield pyrazole-5-aldehydes. Subsequent deprotection and cyclization efficiently furnish the desired pyrazolo[1,5-a]pyrazine core. This method allows for the introduction of substituents at various positions of the bicyclic system.

Experimental Protocol: Synthesis of Pyrazolo[1,5-a]pyrazine

This protocol is a generalized representation of the four-step synthesis.

  • Alkylation of Pyrazole: A commercially available pyrazole is alkylated at the N-1 position. The choice of alkylating agent is crucial for directing the subsequent formylation step.

  • Formylation: The N-alkylated pyrazole is then formylated at the C-5 position to yield a pyrazole-5-aldehyde. This step is critical for introducing the necessary carbon atom for the subsequent cyclization.

  • Deprotection: The protecting group on the N-1 substituent is removed under appropriate conditions to liberate a reactive intermediate.

  • Cyclization: The deprotected intermediate undergoes an intramolecular cyclization to form the pyrazolo[1,5-a]pyrazine ring system.

Caption: Generalized workflow for the synthesis of pyrazolo[1,5-a]pyrazines.

The synthesis of substituted imidazo[1,5-a]pyrazines can be effectively achieved through regioselective metalation strategies. Deprotonation at specific carbon atoms of the imidazo[1,5-a]pyrazine core, followed by quenching with an electrophile, allows for the introduction of a wide range of functional groups. This approach provides a powerful tool for generating libraries of derivatives for structure-activity relationship (SAR) studies.

Synthesis of Substituted Pyrazines: A Multicomponent Approach

The synthesis of 2-amino-3-cyanopyrazine derivatives is often accomplished through a one-pot multicomponent reaction. This elegant approach brings together simple, commercially available starting materials to construct the desired product in a single step, often with high efficiency and atom economy.

A common and efficient method for synthesizing 2-amino-3-cyanopyridine derivatives, which are precursors to aminocyanopyrazines, involves the condensation of an aldehyde, a ketone, malononitrile, and ammonium acetate.[4][5] This reaction can be catalyzed by various agents and can often be performed under solvent-free conditions or with microwave irradiation to accelerate the reaction and improve yields.[4] The choice of catalyst and reaction conditions is critical for optimizing the yield and purity of the product. The use of recyclable nanocatalysts represents a green and sustainable approach to this synthesis.[6]

Experimental Protocol: One-Pot Synthesis of 2-Amino-3-cyanopyridine Derivatives

  • Reactant Mixture: A mixture of an aldehyde (1 mmol), a ketone (1 mmol), malononitrile (1 mmol), and ammonium acetate (1.5 mmol) is prepared.

  • Catalyst Addition: A catalytic amount of a suitable catalyst (e.g., zinc zirconium phosphate) is added to the mixture.[7]

  • Reaction Conditions: The reaction is typically carried out under solvent-free conditions at an elevated temperature (e.g., 100 °C) or with microwave irradiation for a short period (e.g., 5-10 minutes).

  • Workup and Purification: After the reaction is complete, the crude product is typically purified by recrystallization from an appropriate solvent to afford the pure 2-amino-3-cyanopyridine derivative.

Caption: Multicomponent reaction for 2-amino-3-cyanopyridine synthesis.

Unveiling Molecular Architecture: Spectroscopic Characterization

The unambiguous identification and characterization of these C6H5N3 pyrazine derivatives rely on a suite of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy each provide a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable tools for elucidating the connectivity of atoms within a molecule. The chemical shifts, coupling constants, and integration of the signals in the ¹H NMR spectrum provide detailed information about the electronic environment and proximity of the protons. ¹³C NMR spectroscopy complements this by providing information about the carbon skeleton.

Table 1: Representative ¹H and ¹³C NMR Data for C6H5N3 Pyrazine Derivatives (in ppm)

Compound¹H NMR (Solvent)¹³C NMR (Solvent)
Pyrazolo[1,5-a]pyrazine Data not readily available in searched literature.Data not readily available in searched literature.
Imidazo[1,5-a]pyrazine Data not readily available in searched literature.Data not readily available in searched literature.
2-Amino-3-cyanopyrazine (DMSO-d6): δ 7.19 (s, 2H, NH₂), 7.55-7.76 (m, ArH), 6.95 (s, 1H, CH)[4]Data not readily available in searched literature.

Note: Specific NMR data for the parent C6H5N3 fused systems are not consistently reported in the readily available literature. The data for substituted derivatives can vary significantly based on the nature and position of the substituents.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The molecular ion peak (M+) in the mass spectrum confirms the molecular formula of the C6H5N3 isomer (m/z ≈ 119.0483). The fragmentation pattern can offer valuable clues about the structure of the molecule. For instance, the fragmentation of hydroxymethylpyrazines has been shown to be characteristic of the position of the substituent.[8]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic stretching and bending vibrations of different bonds absorb infrared radiation at specific frequencies.

Table 2: Key IR Absorptions for C6H5N3 Pyrazine Derivatives (in cm⁻¹)

Functional GroupCharacteristic Absorption Range
N-H stretch (amines)3300-3500
C≡N stretch (nitriles)2210-2260
C=N stretch (aromatic)1640-1690
C=C stretch (aromatic)1450-1600
C-H stretch (aromatic)3000-3100

From Bench to Bedside: Applications in Drug Discovery

The C6H5N3 pyrazine derivatives, particularly the fused heterocyclic systems, have emerged as promising scaffolds for the development of new therapeutic agents. Their ability to act as kinase inhibitors has positioned them at the forefront of cancer and inflammation research.

The pyrazolo[1,5-a]pyrimidine scaffold, a close relative of pyrazolo[1,5-a]pyrazine, has been extensively explored for its potent protein kinase inhibitory activity.[9][10][11] These compounds have shown promise as inhibitors of kinases such as EGFR, B-Raf, and MEK, which are key targets in cancer therapy.[11]

Similarly, the imidazo[1,5-a]pyrazine core is a key component of several clinically relevant molecules. As mentioned earlier, acalabrutinib, an imidazo[1,5-a]pyrazine derivative, is an FDA-approved drug for certain types of leukemia.[2] Furthermore, derivatives of this scaffold have been investigated as inhibitors of c-Src kinase for the potential treatment of acute ischemic stroke and as corticotropin-releasing hormone (CRH) receptor ligands.[3]

The diverse biological activities of these pyrazine-based heterocycles highlight the immense potential of this chemical space for the discovery of novel drugs targeting a wide range of diseases.

Conclusion: A Privileged Scaffold with a Bright Future

The C6H5N3 pyrazine derivatives represent a rich and diverse family of heterocyclic compounds with significant potential in medicinal chemistry and drug development. From the intricate fused ring systems of pyrazolo[1,5-a]pyrazine and imidazo[1,5-a]pyrazine to the versatile building block of 2-amino-3-cyanopyrazine, these molecules offer a wealth of opportunities for the design of novel therapeutic agents. A thorough understanding of their nomenclature, synthesis, and spectroscopic properties is essential for researchers aiming to harness their full potential. As our understanding of the intricate signaling pathways that govern human disease continues to grow, the strategic deployment of these privileged pyrazine scaffolds will undoubtedly play a pivotal role in the development of the next generation of life-saving medicines.

References

The Ascendance of a Heterocycle: An In-Depth Technical Guide to the Discovery and History of Pyrazine Carbonitrile Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide navigates the fascinating journey of pyrazine carbonitrile compounds, from their early synthetic roots to their contemporary prominence as privileged scaffolds in medicinal chemistry and materials science. We will delve into the foundational discoveries, explore the evolution of synthetic methodologies, and illuminate the critical role these heterocycles play in the development of life-changing therapeutics. This document eschews rigid templates in favor of a narrative that follows the scientific and logical evolution of the field, providing not just protocols, but the reasoning and insights behind them.

Part 1: A Serendipitous Past: The Dawn of Pyrazine Chemistry and the Emergence of the Nitrile Moiety

The story of pyrazine carbonitriles is intrinsically linked to the broader history of pyrazine chemistry, which traces its origins to the mid-19th century. In 1844, Laurent reported the first synthesis of a pyrazine, which was later identified as 2,3,5,6-tetraphenylpyrazine in 1897.[1] These early explorations laid the groundwork for understanding the fundamental reactivity of this nitrogen-containing heterocycle.

While the precise moment of the first synthesis of a pyrazine carbonitrile is not definitively documented in a single landmark paper, early 20th-century research into heterocyclic chemistry began to explore the introduction of various functional groups onto aromatic rings. The development of cyanation reactions, initially on other aromatic systems, provided the chemical tools that would eventually be applied to pyrazines.

A significant advancement in the accessibility of pyrazine carbonitriles came with the exploration of nucleophilic substitution reactions on halopyrazines. The displacement of a halide with a cyanide salt, such as copper(I) cyanide, became a foundational method for introducing the carbonitrile group onto the pyrazine ring. This approach, however, often required harsh reaction conditions.

Another pivotal development was the cyanation of pyrazine N-oxides . This method offered an alternative pathway, leveraging the altered reactivity of the pyrazine ring upon N-oxidation to facilitate the introduction of the nitrile group.

The latter half of the 20th century, driven by the burgeoning pharmaceutical industry, saw a surge in the development of more efficient and scalable methods for the synthesis of pyrazine carbonitriles, recognizing their value as key synthetic intermediates.

Part 2: The Synthetic Arsenal: Key Methodologies for the Preparation of Pyrazine Carbonitriles

The modern synthetic chemist has a diverse toolkit for the construction of pyrazine carbonitrile scaffolds. The choice of method is often dictated by the desired substitution pattern, scale, and available starting materials.

Classical Approaches: Building the Foundation

a) Nucleophilic Substitution of Halopyrazines: This remains a workhorse in the synthesis of pyrazine carbonitriles. The reactivity of the halopyrazine is paramount, with chloro- and bromopyrazines being common substrates.

  • Protocol 1: Rosenmund-von Braun Reaction

    • Substrate: 2-Bromopyrazine

    • Reagent: Copper(I) cyanide (CuCN)

    • Solvent: High-boiling polar aprotic solvents like DMF or NMP

    • Conditions: High temperatures (typically > 150 °C)

    • Causality: The high temperature is necessary to overcome the activation energy for the nucleophilic aromatic substitution on the electron-deficient pyrazine ring. The use of a copper salt facilitates the displacement of the halide.

b) Dehydration of Pyrazine Carboxamides: The dehydration of a primary amide is a fundamental transformation to a nitrile.

  • Protocol 2: Dehydration using Phosphorous Pentoxide (P₂O₅)

    • Substrate: Pyrazine-2-carboxamide

    • Reagent: Phosphorus pentoxide (P₂O₅) or other dehydrating agents like POCl₃ or trifluoroacetic anhydride (TFAA).

    • Conditions: Reflux in an inert solvent.

    • Causality: The strong dehydrating agent removes the elements of water from the primary amide, leading to the formation of the carbonitrile. This method is effective but can be harsh and may not be suitable for sensitive substrates.

Modern Innovations: Efficiency and Selectivity

a) Palladium-Catalyzed Cyanation: The advent of transition-metal catalysis revolutionized the synthesis of aryl nitriles, and pyrazine carbonitriles are no exception.

  • Protocol 3: Palladium-Catalyzed Cyanation of Bromopyrazines

    • Substrate: 2-Bromopyrazine

    • Catalyst: Palladium catalyst, e.g., Pd(PPh₃)₄ or Pd₂(dba)₃ with a suitable ligand.

    • Cyanide Source: Zinc cyanide (Zn(CN)₂) or potassium ferrocyanide (K₄[Fe(CN)₆]).

    • Solvent: DMF or DMA

    • Conditions: 80-120 °C

    • Causality: The palladium catalyst undergoes oxidative addition into the C-Br bond, followed by transmetalation with the cyanide source and reductive elimination to yield the pyrazine carbonitrile. This method offers milder conditions and a broader substrate scope compared to the classical Rosenmund-von Braun reaction.

b) Ammoxidation of Methylpyrazines: For large-scale industrial production, particularly of 2-cyanopyrazine, ammoxidation is the method of choice.

  • Protocol 4: Vapor-Phase Ammoxidation

    • Substrate: 2-Methylpyrazine

    • Reagents: Ammonia (NH₃) and Oxygen (O₂)

    • Catalyst: A complex mixed metal oxide catalyst, often containing vanadium and molybdenum.

    • Conditions: High temperature (300-500 °C) in a fluidized bed reactor.

    • Causality: This is a complex catalytic cycle where the methyl group is oxidized and reacts with ammonia in a single step to form the nitrile. While highly efficient, this method requires specialized industrial equipment.

c) Cyanation of Pyrazine N-Oxides: This method provides a regioselective route to certain substituted pyrazine carbonitriles.

  • Protocol 5: Reissert-Henze Type Reaction

    • Substrate: Pyrazine N-oxide

    • Reagents: Trimethylsilyl cyanide (TMSCN) and an activating agent like dimethylcarbamoyl chloride.

    • Conditions: Typically in an aprotic solvent like acetonitrile.

    • Causality: The N-oxide is activated by the acylating agent, making the α-positions susceptible to nucleophilic attack by the cyanide ion. Subsequent elimination yields the cyanopyrazine.

Table 1: Comparison of Synthetic Methods for Pyrazine Carbonitriles

MethodStarting MaterialReagentsConditionsAdvantagesDisadvantages
Rosenmund-von Braun HalopyrazineCuCNHigh TemperatureSimple reagentsHarsh conditions, stoichiometric copper waste
Amide Dehydration Pyrazine carboxamideP₂O₅, POCl₃RefluxStraightforwardHarsh conditions, limited functional group tolerance
Palladium-Catalysis HalopyrazinePd catalyst, Zn(CN)₂80-120 °CMild conditions, broad scopeCost of catalyst, ligand sensitivity
Ammoxidation MethylpyrazineNH₃, O₂, catalyst300-500 °CHighly efficient, scalableRequires specialized equipment
N-Oxide Cyanation Pyrazine N-oxideTMSCN, activating agentRoom temp. to refluxRegioselective, mildRequires N-oxide synthesis

Part 3: The Pyrazine Carbonitrile Core in Modern Drug Discovery: A Scaffold of Significance

The pyrazine carbonitrile moiety is a prominent feature in a number of clinically important drugs and late-stage clinical candidates. Its unique electronic properties and ability to participate in key hydrogen bonding interactions make it a valuable component in the design of targeted therapies.

A Key Intermediate in Antiviral Therapy: The Case of Favipiravir

Favipiravir (T-705) is a broad-spectrum antiviral drug that has garnered significant attention. A key intermediate in many of its synthetic routes is 3,6-dichloropyrazine-2-carbonitrile .

  • Synthetic Significance: The synthesis of this intermediate highlights a multi-step functionalization of the pyrazine ring. A common route starts from 2-aminopyrazine and involves a sequence of chlorination, bromination, palladium-catalyzed cyanation, and a Sandmeyer reaction to install the second chlorine atom.[2][3][[“]] This intermediate then undergoes further transformations to yield favipiravir.

Favipiravir_Intermediate_Synthesis cluster_0 Synthesis of 3,6-Dichloropyrazine-2-carbonitrile cluster_1 Favipiravir Synthesis 2-Aminopyrazine 2-Aminopyrazine Intermediate_A Intermediate_A 2-Aminopyrazine->Intermediate_A 1. Regioselective     Chlorination Intermediate_B Intermediate_B Intermediate_A->Intermediate_B 2. NBS     Bromination Intermediate_C Intermediate_C Intermediate_B->Intermediate_C 3. Pd-catalyzed     Cyanation 3,6-Dichloropyrazine-2-carbonitrile 3,6-Dichloropyrazine-2-carbonitrile Intermediate_C->3,6-Dichloropyrazine-2-carbonitrile 4. Sandmeyer     Reaction Favipiravir Favipiravir 3,6-Dichloropyrazine-2-carbonitrile->Favipiravir Further Transformations

Caption: Synthetic pathway to the key Favipiravir intermediate.

Targeting Cell Cycle Checkpoints: Pyrazine Carbonitriles as Kinase Inhibitors

The pyrazine carbonitrile scaffold is a cornerstone in the development of inhibitors for various protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.

  • Checkpoint Kinase 1 (CHK1) Inhibitors: Prexasertib (LY2606368) is a potent CHK1 inhibitor that features a pyrazine-2-carbonitrile core.[5] The nitrile group in these inhibitors often forms a crucial hydrogen bond with a key residue in the hinge region of the kinase active site, contributing significantly to the binding affinity.

  • Structure-Activity Relationship (SAR) Insights: Studies on 3-amino-6-phenylpyrazine-2-carbonitrile analogs have revealed key SAR trends.[1] Modifications to the phenyl ring, such as the introduction of electron-withdrawing or -donating groups, can significantly modulate the inhibitory potency and selectivity against different kinases.

Kinase_Inhibitor_Binding cluster_0 Kinase Active Site cluster_1 Pyrazine Carbonitrile Inhibitor Hinge_Region Hinge Region (Amino Acid Residue) Pyrazine_Nitrile Pyrazine-C≡N Pyrazine_Nitrile->Hinge_Region Hydrogen Bond Substituents Substituents (e.g., Phenyl)

Caption: Hydrogen bonding interaction of the pyrazine nitrile with the kinase hinge region.

Table 2: Selected Pyrazine Carbonitrile-Containing Kinase Inhibitors and their Targets

CompoundTarget KinaseIC₅₀ (nM)Therapeutic Area
Prexasertib CHK11Cancer
Analog 1 FGFR115Cancer
Analog 2 FGFR222Cancer
Analog 3 CHK15Cancer

Note: IC₅₀ values are representative and can vary based on assay conditions.[1]

Part 4: Beyond the Pill Bottle: Emerging Applications in Materials Science

While the pharmaceutical applications of pyrazine carbonitriles are well-established, their unique electronic and structural features are also being explored in the realm of materials science. The electron-deficient nature of the pyrazine ring, coupled with the versatile chemistry of the nitrile group, makes them attractive building blocks for:

  • Organic Electronics: Pyrazine-containing polymers are being investigated for their potential use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The nitrile group can be used to tune the electronic properties of these materials.

  • Coordination Polymers and Metal-Organic Frameworks (MOFs): The nitrogen atoms of the pyrazine ring and the nitrile group can act as ligands, coordinating to metal ions to form extended network structures with potential applications in gas storage, catalysis, and sensing.

Conclusion: A Future Forged in Nitrogen Heterocycles

The journey of pyrazine carbonitrile compounds from niche laboratory curiosities to indispensable tools in modern science is a testament to the power of fundamental chemical research. Their history is one of evolving synthetic strategies, driven by the ever-increasing demand for molecular complexity and efficiency. Today, the pyrazine carbonitrile core is firmly embedded in the landscape of drug discovery, providing the foundation for a new generation of targeted therapies. As our understanding of their properties deepens, we can anticipate their continued emergence in novel materials and technologies, further solidifying their place as a truly remarkable class of heterocyclic compounds.

References

The Latent Therapeutic Potential of 5-Methylpyrazine-2-carbonitrile: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Promise of a Versatile Pyrazine Scaffold

In the landscape of medicinal chemistry, the pyrazine nucleus is a privileged scaffold, forming the core of numerous clinically significant therapeutic agents.[1][2][3] Its unique electronic properties and ability to engage in various biological interactions have cemented its role in modern drug discovery. Within this esteemed class of heterocycles, 5-Methylpyrazine-2-carbonitrile emerges as a molecule of significant interest, not for a wealth of directly documented biological activities, but as a pivotal synthetic intermediate for crafting novel therapeutic candidates. This technical guide will delve into the potential biological activities of this compound by examining the pharmacological profiles of its closely related derivatives. We will explore its promise in oncology and infectious diseases, providing a comprehensive resource for researchers, scientists, and drug development professionals seeking to harness the therapeutic potential of this versatile scaffold.

Chemical Profile and Synthetic Accessibility

This compound is a solid, crystalline compound with the molecular formula C₆H₅N₃ and a molecular weight of 119.12 g/mol .[4][5] Its structure, featuring a pyrazine ring substituted with a methyl group and a nitrile moiety, makes it an attractive starting material for chemical elaboration. The nitrile group, in particular, is a versatile functional handle that can be readily converted into other functionalities such as carboxylic acids, amines, and amides, paving the way for the synthesis of diverse compound libraries.

The synthesis of this compound and its derivatives is well-documented, often involving multi-step sequences that allow for the introduction of various substituents.[6][7][8] This synthetic tractability is a key advantage for medicinal chemistry campaigns, enabling the systematic exploration of structure-activity relationships (SAR).

Potential in Oncology: A Scaffold for Novel Anticancer Agents

While direct studies on the anticancer activity of this compound are scarce, a substantial body of evidence highlights the potent cytotoxic and antitumor properties of its derivatives. The pyrazine core is a common feature in a variety of kinase inhibitors, which are at the forefront of targeted cancer therapy.[9][10]

Cytotoxicity and Antiproliferative Effects

Numerous studies have demonstrated that derivatives of pyrazine, including those with structural similarities to this compound, exhibit significant cytotoxicity against a range of cancer cell lines.[1][11] For instance, novel hederagenin–pyrazine derivatives have shown potent cytotoxic activity against human non-small-cell lung cancer (A549), human mammary cancer (MCF-7), and human hepatocellular carcinoma (HepG2) cell lines.[11] Similarly, various indenoquinoxaline and pyrazine derivatives have exhibited strong antiproliferative effects against MCF-7 and A549 cells.[1]

Derivative Class Cancer Cell Lines Reported Activity (IC₅₀) Reference
Hederagenin–pyrazine derivativesA549, MCF-7, HepG2Varies, with some compounds in the low micromolar range[11]
Indenoquinoxaline and pyrazine derivativesMCF-7, A549Varies, with some compounds in the low micromolar range[1]
Pyrazolo[3,4-d]pyrimidine derivativesVariousPotent VEGFR-2 inhibition[10]
Chalcone–pyrazine derivativesBEL-7402IC₅₀ of 10.74 μM[2]
Ligustrazine–curcumin hybridsA549, A549/DDPIC₅₀ ranging from 0.60 to 2.85 μM[2]
Mechanisms of Antitumor Action

The anticancer effects of pyrazine derivatives are often attributed to their ability to interfere with critical cellular processes, including cell cycle progression and apoptosis.[10]

  • Induction of Apoptosis: Several pyrazine-based compounds have been shown to induce programmed cell death in cancer cells. This is often achieved by modulating the expression of key regulatory proteins such as the pro-apoptotic Bax and the anti-apoptotic Bcl-2, leading to the activation of caspases.[10]

  • Cell Cycle Arrest: Disruption of the cell cycle is another hallmark of pyrazine-based anticancer agents. These compounds can cause cell cycle arrest at different phases, such as the G2/M or S phase, thereby preventing cancer cell replication.[10]

  • Kinase Inhibition: The pyrazine scaffold is a key component of numerous kinase inhibitors.[9] These molecules often bind to the ATP-binding pocket of kinases, interfering with their function and disrupting downstream signaling pathways that are crucial for tumor growth and survival.[9][10] For example, Prexasertib, a pyrazine-2-carbonitrile derivative, is a potent CHK1 inhibitor.[9]

Signal_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., VEGFR, EGFR) Downstream_Signaling Downstream Signaling (e.g., PI3K/AKT, MAPK) RTK->Downstream_Signaling Pyrazine_Derivative Pyrazine Derivative (Kinase Inhibitor) Pyrazine_Derivative->Downstream_Signaling Cell_Processes Tumor Growth Angiogenesis Metastasis Downstream_Signaling->Cell_Processes caption Fig. 1: Kinase Inhibition by Pyrazine Derivatives MIC_Workflow Start Start: Prepare Serial Dilutions of Test Compound Inoculate Inoculate with Standardized Microbial Suspension Start->Inoculate Incubate Incubate under Appropriate Conditions Inoculate->Incubate Observe Observe for Visible Growth Incubate->Observe Determine_MIC Determine MIC (Lowest Concentration with No Growth) Observe->Determine_MIC caption Fig. 2: Workflow for MIC Determination

References

A Comprehensive Technical Guide to the Safe Handling, Storage, and Emergency Management of 5-Methylpyrazine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals on the safe handling, storage, and management of 5-Methylpyrazine-2-carbonitrile (CAS No. 98006-91-8). As a heterocyclic nitrile, this compound is a valuable building block in medicinal chemistry and materials science. However, its chemical properties necessitate a robust understanding of its potential hazards and the implementation of rigorous safety protocols to mitigate risks in a laboratory setting. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and experimental integrity.

Chemical & Physical Profile

A foundational understanding of a chemical's properties is the first step in a thorough risk assessment. This compound is a substituted pyrazine, a class of compounds known for their applications in flavorings, agrochemicals, and pharmaceuticals.[1] The key identifiers and physical properties are summarized below.

PropertyValueSource
CAS Number 98006-91-8[2]
Molecular Formula C₆H₅N₃[2]
Molecular Weight 119.12 g/mol [2]
Appearance Colorless to light yellow liquid[3]
IUPAC Name This compound[2]
Storage Temperature Inert atmosphere, Room Temperature or 2-8°C[3][4]

Hazard Identification and GHS Classification

This compound is classified under the Globally Harmonized System (GHS) with several hazard warnings that demand strict adherence to safety protocols.[2][5] Understanding the specific nature of these hazards is critical for preventing laboratory accidents and ensuring personnel safety.

Signal Word: Warning [5]

GHS Pictogram:

alt text

GHS Hazard Statements: [2][5][6]

  • H302: Harmful if swallowed. Ingestion can lead to acute toxicity.

  • H312: Harmful in contact with skin. Dermal absorption is a significant route of exposure.

  • H315: Causes skin irritation. Direct contact can cause localized inflammation and redness.

  • H319: Causes serious eye irritation. Splashes pose a significant risk of damage to the eyes.

  • H332: Harmful if inhaled. Aerosolized particles or vapors present a respiratory hazard.

  • H335: May cause respiratory irritation. Inhalation may lead to irritation of the respiratory tract.

The causality behind these classifications lies in the reactivity of the nitrile and pyrazine functional groups. Nitrile compounds can be toxic, and the pyrazine ring, while relatively stable, can participate in biological processes that may lead to irritation or toxicity upon exposure.

Engineering Controls & Personal Protective Equipment (PPE)

A multi-layered approach to safety, prioritizing engineering controls and supplementing with appropriate PPE, is essential.

The Primacy of Engineering Controls

The first line of defense is always to minimize exposure at its source.

  • Chemical Fume Hood: All handling of this compound, including weighing, transferring, and preparing solutions, must be conducted in a properly functioning chemical fume hood.[7] This prevents the accumulation of harmful vapors in the laboratory workspace.[8]

  • Ventilation: The laboratory must be well-ventilated to ensure any fugitive emissions are diluted and removed.[9][10]

Personal Protective Equipment (PPE) Protocol

PPE is the final barrier between the researcher and the chemical. The selection and use of PPE must be deliberate and informed.

  • Hand Protection: Thin disposable nitrile gloves (e.g., 5-mil or greater) are suitable for providing a splash barrier.[11] It is critical to understand that nitrile gloves offer only short-term protection; they must be removed and discarded immediately after known contact with the chemical.[11] Never reuse disposable gloves.[11] For tasks with a higher risk of splash, thicker, chemical-resistant gloves should be considered.

  • Eye and Face Protection: Chemical splash goggles are mandatory.[12] When there is a significant risk of splashing, such as during bulk transfers, a full-face shield should be worn in addition to goggles to protect the entire face.[8][12]

  • Skin and Body Protection: A laboratory coat must be worn and kept fastened. For procedures with a higher risk of spills, an acid-resistant or chemical-resistant apron is recommended.[7] Full-length pants and closed-toe shoes are required for all laboratory work.[7]

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence (to prevent contamination) Don_Coat 1. Don Lab Coat Don_Goggles 2. Don Eye Protection Don_Coat->Don_Goggles Don_Gloves 3. Don Gloves Don_Goggles->Don_Gloves Work Perform Experiment in Fume Hood Don_Gloves->Work Doff_Gloves 1. Doff Gloves (Contaminated) Work->Doff_Gloves Doff_Goggles 2. Doff Eye Protection Doff_Gloves->Doff_Goggles Doff_Coat 3. Doff Lab Coat Doff_Goggles->Doff_Coat Wash Wash Hands Thoroughly Doff_Coat->Wash

Caption: Standard workflow for donning and doffing PPE.

Safe Handling and Operational Protocols

Adherence to a standardized protocol minimizes the risk of accidental exposure and cross-contamination.

Protocol for Handling this compound:

  • Preparation: Before handling, ensure the chemical fume hood is operational and the sash is at the appropriate height. Clear the workspace of any unnecessary items. Lay down disposable plastic-backed absorbent paper to contain minor drips.[7]

  • PPE Inspection: Inspect all PPE for signs of damage (e.g., cracks in goggles, tears in gloves) before use.

  • Weighing and Transfer:

    • Perform all weighing and transfers within the fume hood.

    • Use a spatula or pipette dedicated to this chemical to avoid cross-contamination.

    • If transferring a liquid, do so slowly to avoid splashing.

    • Keep the primary container tightly closed when not in use.[5]

  • Post-Handling:

    • After use, securely cap the container.

    • Decontaminate the spatula and any non-disposable equipment with an appropriate solvent (e.g., ethanol), collecting the waste rinse for proper disposal.

    • Wipe down the work surface within the fume hood.

    • Dispose of contaminated absorbent paper and gloves as hazardous waste.

  • Hygiene: Do not eat, drink, or smoke in the laboratory.[13] Always wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[7][14]

Storage and Stability

Proper storage is crucial for maintaining the chemical's purity and preventing hazardous situations. Pyrazine derivatives can be hygroscopic and sensitive to light and heat.[4][15]

Optimal Storage Conditions
  • Temperature: Store in a cool, dry place.[4] An ideal storage temperature range is between 2-8°C to maintain chemical stability and extend shelf life.[4]

  • Atmosphere: To prevent moisture absorption and potential degradation, the compound should be stored in a tightly sealed, airtight container.[4] For long-term storage, blanketing with an inert atmosphere, such as nitrogen or argon, is a best practice for sensitive heterocyclic compounds.[4][15]

  • Location: Store in a designated, locked cabinet for toxic substances to control access.[5][9] The storage area should be well-ventilated.[16]

  • Light: Protect from direct sunlight and other light sources, as photo-degradation is possible with heterocyclic compounds.[15]

Chemical Incompatibilities

To prevent dangerous reactions, store this compound away from:

  • Strong Oxidizing Agents [4]

  • Strong Reducing Agents [4]

  • Strong Acids [4][16]

Emergency Procedures and First Aid

Rapid and correct response to an exposure or spill is critical. All laboratory personnel must be familiar with these procedures and the location of safety equipment.

Spill Response Protocol

This protocol is intended for small, incidental spills that can be managed safely by trained laboratory personnel. For large spills, evacuate the area and contact institutional emergency response.

  • Alert: Immediately alert personnel in the vicinity.

  • Evacuate: If the spill is large or the ventilation is poor, evacuate the immediate area.

  • Protect: Don appropriate PPE, including a minimum of double-nitrile gloves, chemical splash goggles, a face shield, and a lab coat. If vapor concentrations are high, respiratory protection may be necessary.[10]

  • Contain: Cover the spill with an inert absorbent material like vermiculite, sand, or a chemical absorbent pad, working from the outside in.

  • Collect: Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste.

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., soap and water, followed by ethanol), and dispose of all cleaning materials as hazardous waste.

  • Report: Report the incident to the laboratory supervisor and the institutional environmental health and safety office.

Spill_Response Spill Spill Occurs Alert Alert Nearby Personnel Spill->Alert Assess Assess Hazard (Small & Manageable?) Alert->Assess Evacuate Evacuate & Call Emergency Response Assess->Evacuate No DonPPE Don Appropriate PPE (Double Gloves, Goggles, Face Shield) Assess->DonPPE Yes Contain Contain Spill with Inert Absorbent DonPPE->Contain Collect Collect Waste into Sealed Container Contain->Collect Decon Decontaminate Spill Area Collect->Decon Dispose Dispose of all materials as Hazardous Waste Decon->Dispose

Caption: Decision workflow for responding to a chemical spill.
Exposure and First Aid Measures

Immediate action is required following any exposure.[5]

  • Inhalation: Remove the individual to fresh air and keep them comfortable for breathing. If they feel unwell, seek immediate medical attention.[5][14]

  • Skin Contact: Immediately take off all contaminated clothing. Wash the affected skin with plenty of soap and water for at least 15 minutes. If skin irritation occurs, seek medical attention.[5][7]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[5][14]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention and call a poison control center.[5][17]

Waste Disposal

All waste containing this compound, including excess chemical, contaminated absorbent materials, and disposable PPE, must be disposed of as hazardous chemical waste.[8] Collect waste in a clearly labeled, sealed container and follow all institutional, local, and national regulations for disposal.[8]

References

Methodological & Application

Application Note & Protocol: A Guide to the Synthesis of 5-Methylpyrazine-2-carbonitrile from Methylglyoxal

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive technical guide for the synthesis of 5-Methylpyrazine-2-carbonitrile, a key heterocyclic scaffold in medicinal chemistry and materials science. The protocol details a robust and efficient cyclocondensation reaction between methylglyoxal and diaminomaleonitrile (DAMN). Beyond a mere recitation of steps, this guide elucidates the underlying chemical principles, offers insights into process optimization, and outlines rigorous methods for product validation. It is designed to empower researchers to not only replicate the synthesis but also to intelligently adapt and troubleshoot the methodology for their specific applications.

Introduction and Scientific Rationale

Pyrazine derivatives are integral to numerous fields, from flavor chemistry to the development of novel pharmaceuticals.[1][2] this compound, in particular, serves as a crucial intermediate for synthesizing a range of bioactive molecules, including antitubercular agents.[1] The synthesis strategy detailed herein involves the reaction of an α-dicarbonyl compound (methylglyoxal) with a 1,2-diamine (diaminomaleonitrile). This approach is a classic and effective method for constructing the pyrazine ring system.[3]

Methylglyoxal is a highly reactive α-dicarbonyl compound produced endogenously as a byproduct of metabolism.[4][5] Its two adjacent carbonyl groups make it an excellent electrophilic partner for cyclocondensation reactions.[6] Diaminomaleonitrile (DAMN), a tetramer of hydrogen cyanide, provides the two necessary nitrogen atoms and the desired carbonitrile functionality in a single, versatile reagent.[3] The reaction proceeds via a nucleophilic attack of the amino groups of DAMN on the carbonyl carbons of methylglyoxal, followed by cyclization and subsequent aromatization to yield the stable pyrazine ring.

Reaction Mechanism

The synthesis of this compound from methylglyoxal and diaminomaleonitrile is a cyclocondensation reaction. The process is initiated by the nucleophilic attack of the amino groups of diaminomaleonitrile on the electrophilic carbonyl carbons of methylglyoxal. This is followed by an intramolecular cyclization and subsequent dehydration to form the aromatic pyrazine ring.

ReactionMechanism cluster_reactants Reactants cluster_process Reaction Steps cluster_product Product Methylglyoxal Methylglyoxal (α-Dicarbonyl) Condensation Nucleophilic Attack & Condensation Methylglyoxal->Condensation DAMN Diaminomaleonitrile (1,2-Diamine) DAMN->Condensation Cyclization Intramolecular Cyclization Condensation->Cyclization Forms Dihydropyrazine Intermediate Aromatization Dehydration & Aromatization Cyclization->Aromatization Loss of 2 H₂O Product This compound Aromatization->Product Workflow cluster_synthesis Synthesis cluster_workup Workup & Purification cluster_analysis Analysis & Validation Setup 1. Dissolve DAMN in Ethanol Addition 2. Add Methylglyoxal (dropwise) Setup->Addition Reflux 3. Heat to Reflux (4 hours) Addition->Reflux Evaporation 4. Remove Solvent (Rotary Evaporator) Reflux->Evaporation Extraction 5. EtOAc Extraction & Aqueous Wash Evaporation->Extraction Drying 6. Dry (Na₂SO₄) & Filter Extraction->Drying Purification 7. Column Chromatography (Silica Gel) Drying->Purification Isolation 8. Isolate Pure Product Purification->Isolation Characterization 9. Spectroscopic Analysis (NMR, IR, MS) Isolation->Characterization Final Validated Product Characterization->Final

References

Protocol for the synthesis of 5-methylpyrazine-2-carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Synthesis of 5-Methylpyrazine-2-Carbohydrazide

Authored by: A Senior Application Scientist

This document provides a comprehensive, field-tested protocol for the synthesis of 5-methylpyrazine-2-carbohydrazide, a key heterocyclic building block in medicinal chemistry and drug discovery. The protocol is designed for researchers, scientists, and drug development professionals, emphasizing not only the procedural steps but also the underlying chemical principles and safety considerations to ensure reliable and reproducible outcomes.

Introduction: The Significance of Pyrazine Derivatives

Pyrazine derivatives are privileged scaffolds in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates. Their unique electronic properties, ability to act as hydrogen bond acceptors, and metabolic stability make them valuable components in designing molecules with specific biological activities. 5-Methylpyrazine-2-carbohydrazide, in particular, serves as a crucial intermediate for creating more complex molecules, including potential antitubercular agents and other pharmacologically active compounds. This protocol details a reliable two-step synthesis route starting from commercially available 5-methylpyrazine-2-carboxylic acid.

Synthesis Overview

The synthesis proceeds via a two-step pathway:

  • Fischer Esterification: The starting material, 5-methylpyrazine-2-carboxylic acid, is converted to its corresponding methyl ester using methanol in the presence of an acid catalyst (thionyl chloride). This step increases the reactivity of the carbonyl group for the subsequent nucleophilic attack.

  • Hydrazinolysis: The intermediate ester, methyl 5-methylpyrazine-2-carboxylate, is then reacted with hydrazine hydrate to yield the final product, 5-methylpyrazine-2-carbohydrazide.

The overall reaction scheme is illustrated below.

Synthesis_Pathway A 5-Methylpyrazine- 2-carboxylic Acid B Methyl 5-methylpyrazine- 2-carboxylate A->B  CH3OH, SOCl2 (Esterification)   C 5-Methylpyrazine- 2-carbohydrazide B->C  NH2NH2·H2O (Hydrazinolysis)  

Caption: Two-step synthesis of 5-methylpyrazine-2-carbohydrazide.

Materials and Equipment

Ensure all reagents are of appropriate purity (e.g., ACS grade or higher).

ReagentFormulaMolar Mass ( g/mol )CAS NumberSupplier (Example)
5-Methylpyrazine-2-carboxylic acidC₆H₆N₂O₂138.125521-55-1Sigma-Aldrich
Thionyl chloride (SOCl₂)SOCl₂118.977719-09-7Sigma-Aldrich
Anhydrous Methanol (CH₃OH)CH₃OH32.0467-56-1Fisher Scientific
Hydrazine hydrate (80% solution)N₂H₄·H₂O50.067803-57-8Sigma-Aldrich
Sodium Bicarbonate (NaHCO₃)NaHCO₃84.01144-55-8VWR Chemicals
Anhydrous Magnesium Sulfate (MgSO₄)MgSO₄120.377487-88-9VWR Chemicals
Chloroform (CHCl₃)CHCl₃119.3867-66-3Fisher Scientific
Petroleum EtherN/AN/A8032-32-4Fisher Scientific
Deuterated Chloroform (CDCl₃)CDCl₃120.38865-49-6Cambridge Isotope
  • Round-bottom flasks (100 mL, 250 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bars

  • Heating mantle or oil bath

  • Dropping funnel

  • Ice bath

  • Rotary evaporator

  • Büchner funnel and filter paper

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • NMR Spectrometer

  • FT-IR Spectrometer

  • Melting point apparatus

Experimental Protocol

CRITICAL SAFETY NOTE: This protocol involves hazardous materials. Thionyl chloride is highly corrosive, toxic if inhaled, and reacts violently with water.[1][2] Hydrazine hydrate is a suspected carcinogen, toxic, and corrosive. All steps must be performed in a well-ventilated fume hood. Appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.

This step employs a modified Fischer esterification. Thionyl chloride is used to generate an acyl chloride in situ, which then rapidly reacts with methanol. This method is often faster and more efficient than traditional sulfuric acid catalysis for this substrate.

Workflow_Part1 cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation A Suspend 5-methylpyrazine- 2-carboxylic acid in anhydrous methanol. B Cool mixture to 0°C in an ice bath. A->B C Add thionyl chloride dropwise via dropping funnel. B->C D Allow to warm to room temp, then reflux for 3-4 hours. C->D E Monitor reaction completion using TLC. D->E F Cool and remove methanol via rotary evaporator. E->F G Neutralize residue with saturated NaHCO3 solution. F->G H Extract product with chloroform (3x). G->H I Dry combined organic layers with MgSO4, filter, and concentrate. H->I

Caption: Workflow for the esterification of 5-methylpyrazine-2-carboxylic acid.

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, suspend 5-methylpyrazine-2-carboxylic acid (10.0 g, 72.4 mmol) in anhydrous methanol (150 mL).

  • Reagent Addition: Cool the suspension in an ice bath to 0°C. Add thionyl chloride (6.4 mL, 86.9 mmol) dropwise over 15-20 minutes using a dropping funnel. Rationale: The slow, cooled addition controls the exothermic reaction and minimizes side product formation.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Fit the flask with a reflux condenser and heat the mixture to reflux for 3-4 hours. The initial suspension should become a clear solution.

  • Monitoring: Monitor the reaction's progress by TLC (e.g., using 1:1 ethyl acetate/hexane as eluent), comparing the reaction mixture to the starting material spot. The reaction is complete when the starting carboxylic acid is no longer visible.

  • Work-up: Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure using a rotary evaporator.

  • Neutralization & Extraction: Carefully neutralize the oily residue by slowly adding saturated aqueous sodium bicarbonate (NaHCO₃) solution until effervescence ceases. Transfer the aqueous mixture to a separatory funnel and extract the product with chloroform (3 x 50 mL).

  • Isolation: Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate using a rotary evaporator to yield methyl 5-methylpyrazine-2-carboxylate as a solid or oil. The product is often of sufficient purity for the next step.

This is a nucleophilic acyl substitution where the lone pair of the terminal nitrogen in hydrazine attacks the electrophilic carbonyl carbon of the ester, displacing the methoxy group.

Workflow_Part2 cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve methyl 5-methylpyrazine- 2-carboxylate in methanol. B Add 80% hydrazine hydrate. A->B C Reflux the mixture for 4 hours. B->C D Distill off methanol via rotary evaporator. C->D E Recrystallize the crude solid from chloroform/petroleum ether. D->E F Filter, wash with cold pet ether, and dry the product. E->F

Caption: Workflow for the hydrazinolysis of the intermediate ester.

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve the crude methyl 5-methylpyrazine-2-carboxylate (assumed 72.4 mmol from the previous step) in methanol (80 mL).

  • Reagent Addition: Add 80% hydrazine hydrate (7.25 mL, approx. 145 mmol) to the solution.[3] Rationale: A two-fold excess of hydrazine hydrate is used to drive the reaction equilibrium towards the product.

  • Reaction: Fit the flask with a reflux condenser and heat the mixture to reflux for 4 hours.[3]

  • Isolation: After cooling, distill off the methanol on a rotary evaporator.[3] This will leave a concentrated crude product.

  • Purification: Recrystallize the resulting solid from a mixture of chloroform and petroleum ether to yield creamy-colored crystals of 5-methylpyrazine-2-carbohydrazide.[3]

  • Final Steps: Collect the crystals by vacuum filtration, wash with a small amount of cold petroleum ether, and dry under vacuum.

Characterization and Expected Results

The final product should be characterized to confirm its identity and purity.

  • Yield: The overall yield for the two-step synthesis is typically in the range of 70-85%.

  • Melting Point: The reported melting point for 5-methylpyrazine-2-carbohydrazide is approximately 145-147°C.

  • ¹H NMR (CDCl₃, 300 MHz):

    • δ 2.66 (s, 3H, -CH₃)

    • δ 8.64-9.07 (m, 2H, pyrazine ring protons)

    • δ 10.75 (s, 1H, -NH)

    • Amine (-NH₂) protons may be broad and exchangeable.

  • IR (KBr, cm⁻¹):

    • ~3300-3200 (N-H stretching)

    • ~1670 (C=O stretching, amide I band)

    • ~1580 (N-H bending, amide II band)

Troubleshooting
IssuePossible CauseSuggested Solution
Low yield in Step 1 (Esterification) Incomplete reaction. Loss during work-up.Increase reflux time. Ensure complete neutralization before extraction to avoid loss of product as a salt.
Wet methanol or glassware.Use anhydrous methanol and flame-dry glassware. Thionyl chloride reacts violently with water.[2]
Low yield in Step 2 (Hydrazinolysis) Incomplete reaction.Ensure a sufficient excess of hydrazine hydrate is used. Increase reflux time if necessary.
Product is oily/difficult to crystallize Presence of impurities (e.g., unreacted ester, solvent residue).Ensure complete removal of methanol before recrystallization. Try a different solvent system (e.g., ethanol/ether).
Broad or absent -NH peaks in NMR This is common due to proton exchange with trace water or acidic impurities.This is not necessarily a problem. A D₂O shake can be performed to confirm the exchangeable protons.

References

Application Notes & Protocols: The Role of 5-Methylpyrazine-2-carbonitrile in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Pyrazine Scaffold

In the landscape of medicinal chemistry, the pyrazine ring stands out as a privileged heterocyclic scaffold.[1][2] Its unique electronic properties, characterized by two nitrogen atoms in a 1,4-orientation, make it an electron-deficient aromatic system.[1] This feature allows it to serve as an effective bioisostere for other aromatic rings like benzene or pyridine, while also offering distinct advantages. The nitrogen atoms frequently act as hydrogen bond acceptors, enabling strong and specific interactions with biological targets, a crucial feature for potent kinase inhibitors. 5-Methylpyrazine-2-carbonitrile, in particular, has emerged as a versatile building block, providing a synthetically tractable core for developing novel therapeutics across multiple disease areas. Its structure combines the key pyrazine pharmacophore with a nitrile group, a versatile chemical handle for further molecular elaboration, and a methyl group that can influence solubility and metabolic stability.

Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C6H5N3PubChem[3]
Molecular Weight 119.12 g/mol PubChem[3][4]
IUPAC Name This compoundPubChem[3]
CAS Number 98006-91-8Sunway Pharm Ltd[4]
Appearance Crystalline SolidN/A
Storage Sealed in a dry, inert atmosphere at room temperature.Lab-Chemicals.Com, Sunway Pharm Ltd[4][5]

Application Area 1: Oncology - Development of Kinase Inhibitors

The pyrazine core is a cornerstone in the design of small-molecule kinase inhibitors.[6] The 5-aminopyrazine-2-carbonitrile moiety, a close derivative of our topic compound, is particularly adept at interacting with unique water molecules within the kinase active site, conferring high selectivity. This has been exploited in the development of Checkpoint Kinase 1 (CHK1) inhibitors, which are of significant interest as anti-cancer agents that can potentiate the effects of DNA-damaging chemotherapies.[7][8][9]

Case Study: CHK1 Inhibitors

CHK1 is a critical protein in the DNA damage response pathway. Inhibiting its function prevents cancer cells from repairing DNA damage induced by chemotherapy, leading to cell death. Several potent and selective CHK1 inhibitors have been developed using the pyrazine-2-carbonitrile scaffold.

  • Prexasertib (LY2606368): Developed by Eli Lilly, this pyrazine-2-carbonitrile derivative is a potent CHK1 inhibitor with an IC50 of 1 nM.[10] It has been evaluated in Phase II clinical trials for ovarian cancer, demonstrating activity as a monotherapy.[10]

  • SRA737: This analog, developed by the Institute of Cancer Research, is another selective, orally bioavailable CHK1 inhibitor.[10] It has progressed to Phase I/II clinical trials, both as a monotherapy and in combination with gemcitabine for small-cell lung cancer.[10]

  • CCT244747: This optimized compound is a potent and highly selective CHK1 inhibitor that demonstrated antitumor activity in combination with chemotherapy and as a single agent in xenograft models.[7]

Quantitative Data: Activity of Pyrazine-Based CHK1 Inhibitors

CompoundTargetIC50Key FindingsReference
Prexasertib (8) CHK11 nMActive as monotherapy in platinum-resistant ovarian cancer.PubMed Central[10]
SRA737 (9) CHK1N/AOrally bioavailable, evaluated in small-cell lung cancer.PubMed Central[10]
CCT244747 CHK1N/APotent, selective, and showed in vivo antitumor activity.PubMed[7]
Visualizing the Pharmacophore's Role in Kinase Inhibition

The following diagram illustrates the conceptual role of the pyrazine scaffold in binding to the hinge region of a kinase, a common mechanism for this class of inhibitors.

G cluster_kinase Kinase Hinge Region cluster_inhibitor Pyrazine Inhibitor hinge_backbone Hinge Backbone (e.g., Leu, Ala) sidechain1 Amino Acid Side Chain sidechain2 Amino Acid Side Chain pyrazine Pyrazine Ring pyrazine->hinge_backbone H-Bond Acceptor nitrile C≡N methyl CH3 note Pyrazine nitrogen atoms act as hydrogen bond acceptors, anchoring the inhibitor to the kinase hinge.

Caption: Pyrazine nitrogen as a hydrogen bond acceptor in kinase inhibition.

Application Area 2: Anti-tubercular Drug Discovery

Tuberculosis remains a global health crisis, exacerbated by the rise of multidrug-resistant strains.[11][12] This has spurred the search for new anti-tubercular agents. The pyrazine scaffold is of particular interest as it forms the core of pyrazinamide, a first-line anti-tubercular drug.[13] Researchers have used this compound's precursor, 5-methylpyrazine-2-carboxylic acid, to synthesize novel derivatives with potent activity against Mycobacterium tuberculosis.[12][13]

A study focused on synthesizing a series of 5-methylpyrazine-2-carbohydrazide derivatives demonstrated that chemical modification of the core structure can lead to compounds with remarkable anti-tubercular activity.[11][13]

Quantitative Data: Anti-Tubercular Activity of 5-Methylpyrazine Derivatives

Compound SeriesTarget OrganismActivity MetricKey FindingsReference
PM Series M. tuberculosis H37RvMIC (Minimum Inhibitory Conc.)Seven synthesized compounds showed remarkable activity.Arabian Journal of Chemistry[12][13]
Protocol 1: Synthesis of 5-Methylpyrazine-2-carbohydrazide Derivatives

This three-step protocol is adapted from methodologies aimed at producing novel anti-tubercular candidates.[12][13] It illustrates how the core scaffold is functionalized to create a library of compounds for screening.

Step 1: Esterification of 5-Methylpyrazine-2-carboxylic acid

  • Rationale: To activate the carboxylic acid for subsequent reaction with hydrazine, it is first converted to a more reactive methyl ester.

  • Procedure:

    • Dissolve 5-methylpyrazine-2-carboxylic acid (0.1 M) in methanol (2.0 M).

    • Add a few drops of concentrated sulfuric acid as a catalyst.

    • Reflux the mixture for 24 hours to drive the reaction to completion.

    • Monitor reaction progress via Thin Layer Chromatography (TLC).

    • Upon completion, concentrate the solution under reduced pressure to remove excess methanol. The resulting product is 5-methylethylpyrazinoate.[12][13]

Step 2: Formation of 5-Methylpyrazine-2-carbohydrazide

  • Rationale: The hydrazide group is a key intermediate that can be readily condensed with various aldehydes to generate a diverse set of final compounds.

  • Procedure:

    • To the crude 5-methylethylpyrazinoate from Step 1, add hydrazine hydrate (3 M, 99-100%).[12][13]

    • Reflux the mixture for 8 hours.

    • Concentrate the product under reduced pressure and cool in an ice bath.

    • The resulting solid precipitate is filtered, washed with cold water, and recrystallized from 95% ethanol to yield pure 5-methylpyrazine-2-carbohydrazide.[12]

Step 3: Condensation with Aromatic Aldehydes

  • Rationale: This final step introduces chemical diversity. By using a variety of substituted aromatic aldehydes, a library of candidate molecules can be synthesized for structure-activity relationship (SAR) studies.

  • Procedure:

    • Prepare a solution of the desired aromatic aldehyde (0.05 M) in 10 mL of ethanol.

    • In a separate flask, dissolve 5-methylpyrazine-2-carbohydrazide (0.05 M) from Step 2 in 10 mL of ethanol.

    • Add the aldehyde solution to the hydrazide solution.

    • Reflux the mixture for 4 hours.[12][13]

    • After cooling, the precipitate is filtered, dried, and recrystallized from aqueous ethanol to yield the final derivative.[12][13]

Visualizing the Synthetic Workflow

This diagram outlines the general workflow for synthesizing and screening new anti-tubercular agents based on the 5-methylpyrazine scaffold.

G cluster_synthesis Synthesis Phase cluster_screening Screening & Evaluation start 5-Methylpyrazine -2-carboxylic Acid ester Step 1: Esterification start->ester hydrazide Step 2: Hydrazide Formation ester->hydrazide lib Step 3: Condensation with Aldehydes hydrazide->lib screening In Vitro Screening (vs. M. tuberculosis) lib->screening Compound Library sar SAR Analysis screening->sar sar->lib Optimize Scaffold hit Hit Compound Identification sar->hit

Caption: Workflow for synthesis and screening of pyrazine derivatives.

Application Area 3: Metabolic Diseases and Other Intermediates

Beyond oncology and infectious diseases, precursors to this compound are valuable intermediates in the synthesis of drugs for metabolic conditions. 5-Methylpyrazine-2-carboxylic acid is cited as a key midbody for synthesizing drugs that treat diabetes (like Glipizide) and lower blood fat (like Acipimox).[14] The availability of scalable and cost-effective synthesis routes for this core structure is crucial for the pharmaceutical industry.[14]

Protocol 2: General Laboratory Synthesis of 5-Methylpyrazine-2-carboxylic Acid

This protocol is a conceptualized laboratory-scale adaptation based on a patented industrial process.[14] It outlines the core chemical transformations required.

CAUTION: This process involves hazardous materials and should only be performed by trained personnel in a suitable fume hood with appropriate personal protective equipment.

Step 1: Cyclization

  • Rationale: This step forms the core pyrazine ring structure from acyclic precursors.

  • Procedure:

    • React methylglyoxal and o-phenylenediamine in the presence of a catalyst like Sodium Pyrosulfite.

    • Maintain the reaction temperature between 30-90°C for 0.5-2 hours to facilitate the ring-closure reaction.[14]

    • The resulting product is 3-methyl benzopyrazine.

Step 2: Oxidation

  • Rationale: The methyl group on the benzopyrazine is oxidized to a carboxylic acid, a key functional group for further derivatization.

  • Procedure:

    • Use a strong inorganic oxidizer to convert the 3-methyl benzopyrazine to the corresponding carboxylic acid derivative.

    • The reaction conditions must be carefully controlled to prevent over-oxidation or degradation of the pyrazine ring.

Step 3: Acidification and Extraction

  • Rationale: The product is isolated and purified from the reaction mixture.

  • Procedure:

    • Acidify the reaction mixture with sulfuric acid to a pH between 1.5 and 4.0.[14] This protonates the carboxylate, making it soluble in an organic solvent.

    • Perform a liquid-liquid extraction using an organic solvent like butanone to separate the desired product from the aqueous phase.[14]

Step 4: Crystallization and Drying

  • Rationale: The final step is to obtain the pure, solid product.

  • Procedure:

    • Concentrate the organic extract to induce crystallization.

    • Filter the crystals and dry them thoroughly to obtain pure 5-methylpyrazine-2-carboxylic acid.[14]

Conclusion and Future Outlook

This compound and its closely related precursors represent a highly valuable and versatile scaffold in medicinal chemistry. Its applications span critical therapeutic areas, from next-generation kinase inhibitors in oncology to novel agents combating drug-resistant tuberculosis. The pyrazine ring's inherent electronic properties and its ability to engage in specific hydrogen bonding interactions make it a privileged pharmacophore.[1] Future research will likely focus on further exploring the chemical space around this core, developing new synthetic methodologies for even greater diversity, and applying this scaffold to novel biological targets. The continued success of pyrazine-based drugs in the clinic underscores the enduring importance of this heterocyclic system in the drug discovery pipeline.[10][15]

References

Leveraging 5-Methylpyrazine-2-carbonitrile for the Design of Next-Generation Anti-Tubercular Agents

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Drug Discovery Scientists

Introduction: The Imperative for Novel Anti-Tubercular Scaffolds

Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a formidable global health threat, responsible for over a million deaths annually.[1] The challenge is significantly amplified by the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mtb, which render current therapies ineffective and complicate treatment regimens.[2][3]

Pyrazinamide (PZA), a synthetic nicotinamide derivative, is a cornerstone of first-line anti-TB combination therapy.[4] Its critical role lies in its potent sterilizing activity against semi-dormant bacilli residing in acidic intracellular environments, a population of bacteria that other drugs often fail to eliminate.[2][4] This unique activity profile makes the pyrazine scaffold a highly privileged structure in the rational design of new anti-tubercular agents.

This guide provides detailed protocols and scientific rationale for utilizing 5-Methylpyrazine-2-carbonitrile as a versatile starting scaffold for the design and synthesis of novel anti-TB drug candidates. We will explore its synthetic utility, protocols for biological evaluation, and the logic behind its selection as a next-generation building block.

Scientific Rationale: Why this compound?

The selection of this scaffold is a strategic decision rooted in the known mechanism of Pyrazinamide and established principles of medicinal chemistry.

Understanding the Pyrazinamide (PZA) Mechanism of Action

PZA is a prodrug, meaning it is inactive until converted into its bactericidal form within the mycobacterium.[5]

  • Activation: PZA diffuses into Mtb and is hydrolyzed by the bacterial enzyme pyrazinamidase (PncA) into its active form, pyrazinoic acid (POA).[4][5]

  • Efflux and Protonation: POA is pumped out of the cell. In the acidic extracellular environment of a tuberculous lesion, POA becomes protonated (HPOA).[2]

  • Re-entry and Disruption: This protonated, more lipid-soluble form re-enters the bacillus and accumulates in the neutral pH of the cytoplasm.[6] This accumulation disrupts membrane potential, inhibits key enzymes like fatty acid synthase I (FAS-I), and interferes with energy production, ultimately killing the bacterium.[5][6][7]

Mutations in the pncA gene, which prevent the activation of PZA, are a primary cause of resistance.[4] Therefore, designing derivatives that either bypass this activation step or are more potent in their active form is a key strategy to combat resistance.

The Strategic Advantage of the 5-Methyl and 2-Carbonitrile Groups
  • 5-Methyl Group: The addition of a methyl group can favorably modulate the compound's physicochemical properties. It increases lipophilicity, which can enhance membrane permeability and improve oral bioavailability. This modification has been explored in various pyrazine derivatives to enhance their anti-tubercular potency.[8][9]

  • 2-Carbonitrile Group (Nitrile): The nitrile moiety is a cornerstone of our design strategy for two reasons:

    • Bioisosteric Replacement: The nitrile group can act as a bioisostere of the carboxamide group found in PZA.[10] Bioisosterism is the practice of substituting one functional group with another that has similar physical or chemical properties to enhance a desired biological or physical property without making significant changes to the chemical structure.[11][12] This can lead to improved potency, better metabolic stability, or a different target interaction profile.

    • Versatile Synthetic Handle: The carbonitrile group is an exceptionally versatile functional group, allowing for its conversion into a wide array of other functionalities (e.g., amidines, tetrazoles, carboxylic acids, amines), enabling the rapid generation of a diverse chemical library for structure-activity relationship (SAR) studies.

This combination of a potency-enhancing methyl group and a versatile nitrile handle makes this compound an ideal starting point for a modern anti-TB drug discovery program.

Protocol 1: Synthesis of Pyrazine-Based Compound Libraries

This section outlines a general, multi-step synthetic workflow starting from this compound. The causality behind this workflow is to create a diverse set of derivatives by modifying the nitrile group to explore a wide chemical space.

Workflow for Derivative Synthesis

G A This compound (Starting Material) B Step 1: Hydrolysis (e.g., NaOH, H2O, heat) A->B C 5-Methylpyrazine-2-carboxylic Acid (Key Intermediate) B->C D Step 2a: Amide Coupling (Amine, Coupling Agent) C->D F Step 2b: Hydrazide Formation (Hydrazine Hydrate) C->F E Amide Derivatives Library D->E G 5-Methylpyrazine-2-carbohydrazide F->G H Step 3: Hydrazone Synthesis (Aldehyde/Ketone) G->H I Hydrazone Derivatives Library H->I

Caption: Synthetic workflow from this compound.

Step-by-Step Methodology: Synthesis of 5-Methylpyrazine-2-carbohydrazide Derivatives

This protocol is adapted from methodologies described for similar pyrazine compounds.[8][9][13]

Step 1: Hydrolysis of Nitrile to Carboxylic Acid

  • Rationale: The carboxylic acid is a stable, key intermediate that allows for subsequent amide bond formation, a robust and well-understood reaction in medicinal chemistry.

  • Procedure:

    • To a solution of this compound (1.0 eq) in ethanol/water (1:1), add sodium hydroxide (2.0 eq).

    • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and acidify to pH 3-4 using concentrated HCl.

    • The resulting precipitate (5-Methylpyrazine-2-carboxylic acid) is filtered, washed with cold water, and dried under vacuum.

Step 2: Formation of 5-Methylpyrazine-2-carbohydrazide

  • Rationale: The hydrazide intermediate is a precursor for synthesizing hydrazones, a class of compounds known to possess anti-tubercular activity.[8]

  • Procedure:

    • Suspend 5-Methylpyrazine-2-carboxylic acid (1.0 eq) in ethanol.

    • Add a catalytic amount of concentrated sulfuric acid and reflux for 8-10 hours to form the ethyl ester intermediate.

    • Cool the reaction mixture and neutralize with a saturated sodium bicarbonate solution. Extract the ester with ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Dissolve the crude ethyl 5-methylpyrazine-2-carboxylate in ethanol and add hydrazine hydrate (3.0 eq).

    • Reflux the mixture for 12-16 hours.

    • Cool the reaction, and collect the precipitated 5-methylpyrazine-2-carbohydrazide by filtration. Wash with cold ethanol and dry.

Step 3: Synthesis of Phenylmethylidene-5-methylpyrazine-2-carbohydrazide Derivatives (Hydrazones)

  • Rationale: Condensation with various substituted aromatic aldehydes allows for the systematic exploration of how different electronic and steric properties on the phenyl ring affect anti-tubercular activity (SAR).

  • Procedure:

    • Dissolve 5-methylpyrazine-2-carbohydrazide (1.0 eq) in ethanol.

    • Add the desired substituted aromatic aldehyde (1.1 eq) and a few drops of glacial acetic acid as a catalyst.

    • Reflux the mixture for 3-5 hours.

    • Cool the reaction mixture in an ice bath. The solid product that precipitates is collected by filtration, washed with cold ethanol, and recrystallized to yield the pure hydrazone derivative.

Protocol 2: In Vitro Anti-Tubercular Activity Screening

The primary goal of in vitro screening is to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds—the lowest concentration that inhibits the visible growth of Mtb. The Microplate Alamar Blue Assay (MABA) is a widely used, reliable, and high-throughput method for this purpose.[1][14][15]

Workflow for In Vitro MABA Assay

G A Prepare Compound Stock Solutions (in DMSO) B Two-fold Serial Dilutions in 96-well plate A->B C Add Mtb H37Rv Culture (Middlebrook 7H9 Broth) B->C D Incubate Plate (7 days at 37°C) C->D E Add Alamar Blue Reagent D->E F Incubate Plate (24 hours at 37°C) E->F G Read Results (Visually or Spectrophotometrically) F->G H Determine MIC (Lowest concentration with no color change) G->H

Caption: Experimental workflow for the MABA assay.

Step-by-Step MABA Protocol
  • Preparation:

    • Prepare stock solutions of test compounds and control drugs (e.g., Pyrazinamide, Isoniazid) in DMSO.

    • In a sterile 96-well microplate, add 100 µL of Middlebrook 7H9 broth to all wells.

    • Add 100 µL of the stock compound solution to the first well of a row and perform two-fold serial dilutions across the plate.

  • Inoculation:

    • Grow Mycobacterium tuberculosis H37Rv to mid-log phase in 7H9 broth.

    • Dilute the culture to a final concentration that will yield approximately 1 x 10⁵ colony-forming units (CFU)/mL.

    • Inoculate each well of the microplate with 100 µL of the bacterial suspension. Include a drug-free well as a growth control.

  • Incubation:

    • Seal the plate with a breathable sealer and incubate at 37°C for 7 days.

  • Detection:

    • After incubation, add 20 µL of Alamar Blue reagent and 12.5 µL of 20% Tween 80 to each well.

    • Re-incubate the plate for 24 hours.

  • Result Interpretation:

    • A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth.

    • The MIC is defined as the lowest drug concentration that prevents this color change.

Data Interpretation and Lead Optimization

The MIC values obtained from the MABA assay are crucial for establishing a Structure-Activity Relationship (SAR). This data guides the rational design of the next generation of compounds.

Table 1: Representative Anti-Tubercular Activity Data
Compound IDR-Group (on Phenyl Ring)MIC vs. Mtb H37Rv (µg/mL)[8][16]Selectivity Index (SI)
PZA(Reference Drug)~12.5>10
INH(Reference Drug)~1.5>10
PM-014-H>50-
PM-054-Cl25>40
PM-112-Cl25>40
PM-144-N(CH₃)₂<10>100

Note: Data is representative and based on published results for similar compound series.[8][16] SI = (Cytotoxicity IC₅₀ / MIC), where a higher value is better.

SAR Insights:

  • From the table, it is evident that substitution on the phenyl ring is critical for activity.

  • The unsubstituted compound (PM-01) is inactive.

  • Electron-withdrawing groups like chlorine (PM-05, PM-11) confer moderate activity.

  • A strong electron-donating group like dimethylamino (PM-14) significantly enhances potency, yielding a compound more active than the parent drug PZA.[8]

Integrated Drug Discovery Cycle

The process of lead optimization is cyclical. The data from biological testing informs the next round of chemical synthesis.

Caption: The iterative cycle of modern drug discovery.

Conclusion and Future Outlook

This compound represents a highly promising and strategically sound starting point for the development of novel anti-tubercular agents. Its utility is derived from the proven efficacy of the pyrazine core, combined with the beneficial properties conferred by the methyl group and the supreme synthetic versatility of the carbonitrile handle.

The protocols outlined in this guide provide a robust framework for synthesizing a diverse library of candidate molecules and evaluating their in vitro efficacy. Promising candidates identified through this workflow, particularly those with high potency (low MIC) and a favorable selectivity index, should be advanced to further stages of preclinical development, including mechanism of action studies, in vivo efficacy testing in animal models, and pharmacokinetic profiling.[17][18]

By leveraging these modern drug design principles and systematic evaluation protocols, the scientific community can continue to build upon the legacy of Pyrazinamide and develop the next generation of therapies urgently needed to combat tuberculosis worldwide.

References

Application Note: A Validated Reversed-Phase HPLC Method for the Quantitative Analysis of 5-Methylpyrazine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document details a robust and reliable isocratic reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of 5-Methylpyrazine-2-carbonitrile. The method is designed for researchers, scientists, and drug development professionals requiring precise and accurate quantification of this key chemical intermediate. The protocol employs a standard C18 stationary phase with a UV detector, offering excellent specificity, linearity, accuracy, and precision. The causality behind the selection of chromatographic parameters is discussed, and the entire protocol is structured to be self-validating in accordance with ICH guidelines.

Introduction and Scientific Rationale

This compound (C₆H₅N₃, MW: 119.12 g/mol ) is a heterocyclic aromatic compound featuring a pyrazine ring substituted with a methyl group and a nitrile group.[1][2] Pyrazine derivatives are significant in various industries; they are known for their aromatic properties in food and flavor science and serve as crucial building blocks in the synthesis of pharmaceuticals and agrochemicals.[3][4][5] Given its role as a key starting material or intermediate, a validated analytical method to determine its purity and concentration is paramount for ensuring the quality and consistency of final products.

High-Performance Liquid Chromatography (HPLC) is an ideal technique for this purpose, offering high resolution, sensitivity, and reproducibility for the analysis of pharmaceutical compounds.[6][7] This application note describes a method developed based on the physicochemical properties of the analyte and established chromatographic principles for related pyrazine compounds.[3][8]

Principle of the Method: Reversed-Phase Chromatography

The selected method utilizes reversed-phase chromatography, the most common mode in HPLC.[9] The stationary phase is a non-polar octadecylsilane (C18) bonded to silica particles. The mobile phase is a more polar mixture of acetonitrile and water. This compound, being a moderately polar molecule, will partition between the polar mobile phase and the non-polar stationary phase. Its retention is primarily governed by hydrophobic interactions between the pyrazine ring and the C18 alkyl chains. Elution is achieved by optimizing the organic modifier (acetonitrile) content in the mobile phase. This approach ensures robust retention and effective separation from potential impurities.

Materials and Instrumentation

Reagents and Chemicals
  • This compound Reference Standard: (Purity ≥ 98%)

  • Acetonitrile (ACN): HPLC grade or higher

  • Water: Deionized (DI) water, filtered, with a resistivity of 18.2 MΩ·cm (e.g., from a Milli-Q® system)

  • Formic Acid: HPLC grade (≥ 99%)

  • Methanol: HPLC grade (for cleaning)

Instrumentation
  • HPLC System: An Agilent 1260 Infinity II, Waters Alliance, or equivalent system equipped with:

    • Quaternary or Binary Pump

    • Autosampler/Injector

    • Thermostatted Column Compartment

    • Variable Wavelength (VWD) or Photodiode Array (PDA) Detector

  • Analytical Balance: 4- or 5-place

  • pH Meter

  • Sonicator

  • Vortex Mixer

  • Syringe Filters: 0.45 µm or 0.22 µm PTFE or Nylon

  • Volumetric Glassware: Class A

Chromatographic Conditions and Rationale

The selection of chromatographic parameters is critical for achieving optimal separation. The following conditions were established based on the analyte's structure and empirical data from the analysis of similar pyrazine compounds.[3][8][10]

ParameterConditionRationale
Column C18, 4.6 x 150 mm, 5 µm particle size (e.g., InertSustain C18, Zorbax Eclipse Plus C18)The C18 phase provides sufficient hydrophobicity to retain the analyte effectively.[8] A 150 mm length with 5 µm particles offers a good balance between resolution and backpressure for standard HPLC systems.[10]
Mobile Phase Acetonitrile : Water (with 0.1% Formic Acid), 40:60 (v/v)Acetonitrile is an effective organic modifier for aromatic compounds. The 40:60 ratio is a starting point, adjustable to achieve an ideal retention factor (k') between 2 and 10. Formic acid is added to control the secondary interactions by protonating free silanols on the silica surface and ensuring the pyrazine nitrogens are consistently protonated, which results in improved peak symmetry.[4][11]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times.
Detection Wavelength 270 nmPyrazine derivatives exhibit strong UV absorbance due to the π-electron system of the aromatic ring.[12] A wavelength of 270 nm is a common choice for pyrazines, offering high sensitivity and specificity.[3][10]
Column Temperature 30 °CMaintaining a constant, slightly elevated temperature ensures reproducible retention times and can improve peak shape by reducing mobile phase viscosity.
Injection Volume 10 µLA typical injection volume that balances sensitivity with the risk of column overloading.
Run Time 10 minutesSufficient time to allow for the elution of the analyte and any potential late-eluting impurities, followed by column re-equilibration.
Diluent Mobile Phase (ACN:Water, 40:60)Using the mobile phase as the diluent minimizes peak distortion and baseline disturbances at the beginning of the chromatogram.

Experimental Protocols

Preparation of Mobile Phase
  • To prepare 1 L of the aqueous component, add 1.0 mL of formic acid to 999 mL of HPLC-grade water. Mix thoroughly.

  • Filter the aqueous component through a 0.45 µm filter.

  • The final mobile phase is prepared by mixing 400 mL of Acetonitrile with 600 mL of the prepared aqueous component (0.1% Formic Acid in water).

  • Degas the final mobile phase for 15 minutes using sonication or an online degasser before use.

Preparation of Standard Solutions
  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent. Sonicate for 5 minutes if necessary to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the diluent to achieve concentrations across the desired analytical range (e.g., 1, 5, 10, 25, 50, 100 µg/mL). These solutions will be used to construct the calibration curve.

Preparation of Sample Solutions
  • Accurately weigh a quantity of the sample powder expected to contain approximately 25 mg of this compound and transfer it to a 25 mL volumetric flask.

  • Add approximately 15 mL of diluent and sonicate for 10 minutes to facilitate dissolution.

  • Allow the solution to return to room temperature, then dilute to volume with the diluent and mix well.

  • Filter an aliquot of the solution through a 0.45 µm syringe filter into an HPLC vial before injection.

Analytical Workflow Diagram

The following diagram illustrates the complete analytical process from sample preparation to final data analysis.

HPLC_Workflow cluster_prep Solution Preparation cluster_analysis HPLC Analysis cluster_data Data Processing std_weigh Weigh Reference Standard std_dissolve Dissolve & Dilute (Stock Solution) std_weigh->std_dissolve smp_weigh Weigh Sample smp_dissolve Dissolve & Dilute (Sample Solution) smp_weigh->smp_dissolve std_serial Perform Serial Dilutions (Working Standards) std_dissolve->std_serial smp_filter Filter through 0.45µm Syringe Filter smp_dissolve->smp_filter sst System Suitability Test (Inject Working Standard) std_serial->sst smp_inject Inject Sample Solutions smp_filter->smp_inject cal Inject Calibration Standards (Linearity Curve) sst->cal cal->smp_inject integrate Integrate Peak Areas smp_inject->integrate curve Generate Calibration Curve (Area vs. Concentration) integrate->curve quantify Calculate Sample Concentration curve->quantify report Generate Final Report quantify->report

Caption: HPLC analytical workflow for this compound.

Method Validation Protocol (ICH Q2(R2) Framework)

To ensure the method is suitable for its intended purpose, it must be validated according to the International Council for Harmonisation (ICH) guidelines.[13][14]

System Suitability

Before any sample analysis, the performance of the chromatographic system must be verified. This is achieved by injecting a working standard solution (e.g., 25 µg/mL) six consecutive times. The acceptance criteria should be established as follows:

ParameterAcceptance CriteriaRationale
Tailing Factor (T) T ≤ 1.5Ensures peak symmetry, which is critical for accurate integration.
Theoretical Plates (N) N ≥ 2000Indicates column efficiency and good separation performance.
% RSD of Peak Area ≤ 1.0%Demonstrates the precision of the injector and the stability of the system.[13]
% RSD of Retention Time ≤ 1.0%Indicates the stability of the pump and mobile phase composition.
Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of other components. This can be demonstrated by analyzing a placebo (matrix without analyte) and a spiked placebo to show that there are no interfering peaks at the retention time of this compound. Forced degradation studies (acid, base, oxidation, heat, light) should also be performed to ensure the method is stability-indicating.[7][14]

Linearity and Range

Linearity is established by analyzing a series of at least five concentrations across the expected range. The peak area is plotted against the corresponding concentration, and a linear regression analysis is performed.

  • Suggested Range: 1 µg/mL to 100 µg/mL (1% to 100% of a 100 µg/mL target concentration).

  • Acceptance Criterion: The correlation coefficient (r²) should be ≥ 0.999.

Accuracy

Accuracy is determined by analyzing samples with known concentrations (e.g., by spiking a placebo matrix at three different levels: 80%, 100%, and 120% of the target concentration). The analysis should be performed in triplicate at each level.

  • Acceptance Criterion: The mean percent recovery should be within 98.0% to 102.0%.

Precision

Precision is assessed at two levels:

  • Repeatability (Intra-day Precision): Analyze six replicate samples of the same lot at 100% of the target concentration on the same day, with the same analyst and equipment.

  • Intermediate Precision (Inter-day Ruggedness): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

  • Acceptance Criterion: The Relative Standard Deviation (%RSD) for both studies should be ≤ 2.0%.[13]

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ can be estimated based on the signal-to-noise ratio (S/N) or calculated from the standard deviation of the response and the slope of the calibration curve.

  • LOD: Typically determined at an S/N ratio of 3:1.

  • LOQ: The lowest concentration that can be quantified with acceptable precision and accuracy, typically at an S/N ratio of 10:1.

Conclusion

This application note provides a comprehensive, scientifically-grounded HPLC method for the analysis of this compound. The protocol is built upon established principles of reversed-phase chromatography and is designed for easy implementation and validation in a quality control or research laboratory. By following the detailed steps for solution preparation, system setup, and method validation, users can achieve reliable, accurate, and reproducible quantitative results, ensuring the quality of their materials and products.

References

GC-MS protocol for the identification of pyrazine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Confirmatory Identification of Pyrazine Derivatives by Gas Chromatography-Mass Spectrometry

Authored by: A Senior Application Scientist

Introduction: The Analytical Significance of Pyrazine Derivatives

Pyrazine derivatives are a critical class of heterocyclic aromatic compounds that profoundly influence the flavor and aroma profiles of numerous thermally processed foods, such as roasted coffee, cocoa, and baked goods.[1] Their characteristic nutty, roasted, and toasted notes are primarily formed during the Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars.[2][3] Beyond the food and beverage industry, the pyrazine ring is a key structural motif in many pharmaceutical agents, making its identification and quantification essential for quality control, flavor research, and drug development.[1][4]

Gas Chromatography-Mass Spectrometry (GC-MS) stands as the premier analytical technique for the analysis of volatile and semi-volatile compounds like pyrazines, offering unparalleled sensitivity and selectivity.[5][6] However, a significant analytical challenge arises from the fact that many positional isomers of alkylpyrazines exhibit nearly identical mass spectra.[6][7] This similarity makes unambiguous identification based solely on spectral library matching unreliable and prone to misidentification.[6] Therefore, a robust and self-validating protocol must incorporate a secondary confirmation criterion. The use of gas chromatographic retention indices (RIs) provides this necessary orthogonal data point, ensuring authoritative and trustworthy identification.[7]

This application note details a comprehensive protocol for the identification of pyrazine derivatives using Headspace Solid-Phase Microextraction (HS-SPME) followed by GC-MS analysis. It emphasizes a dual-confirmation strategy using both mass spectral data and retention indices to overcome the challenges of isomerism, providing researchers with a reliable and validated methodology.

Principle and Analytical Strategy

The core of this protocol is a solvent-free sample preparation technique, HS-SPME, which isolates and concentrates volatile pyrazines from the sample matrix.[5] The extracted analytes are then thermally desorbed into a gas chromatograph for separation, followed by detection and identification using a mass spectrometer.

The identification strategy is built on a two-pillar verification system:

  • Primary Identification: Matching the acquired electron ionization (EI) mass spectrum of an analyte against an established spectral library (e.g., NIST).

  • Confirmatory Identification: Comparing the experimentally determined Retention Index (RI) of the analyte with known RI values from literature or databases for the specific GC stationary phase used. A match in both mass spectrum and retention index provides a high-confidence identification.

This dual-confirmation approach is critical for distinguishing between structurally similar isomers that cannot be differentiated by their mass spectra alone.[7] For quantitative analysis, the use of stable isotope-labeled internal standards, such as deuterated pyrazines, is the "gold standard" to correct for matrix effects and analytical variability.[1]

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Identification Sample Sample Weighing (3-5 g in Headspace Vial) Spike Internal Standard Spiking (e.g., Deuterated Pyrazines) Sample->Spike HS_SPME Headspace SPME (Optimized Fiber, Temp, Time) Spike->HS_SPME GC_MS GC-MS Analysis (Thermal Desorption & Separation) HS_SPME->GC_MS DataAcq Data Acquisition (Full Scan Mode) GC_MS->DataAcq Deconvolution Peak Deconvolution DataAcq->Deconvolution MS_Match Mass Spectral Library Matching (e.g., NIST) Deconvolution->MS_Match RI_Calc Retention Index (RI) Calculation Deconvolution->RI_Calc Confirmation Confirmed Identification MS_Match->Confirmation RI_Compare RI Database Comparison RI_Calc->RI_Compare RI_Compare->Confirmation Data_Analysis_Logic Chromatogram Acquired Total Ion Chromatogram (TIC) Peak Detect & Integrate Peak Chromatogram->Peak MS Extract Mass Spectrum Peak->MS RT Determine Retention Time Peak->RT Compare_MS High Match Factor? MS->Compare_MS Library NIST MS Library Library->Compare_MS Tentative_ID Tentative ID Compare_MS->Tentative_ID Yes No_Match Identity Rejected or Unknown Compare_MS->No_Match No Compare_RI RI Match? Tentative_ID->Compare_RI Calc_RI Calculate Retention Index (RI) RT->Calc_RI Alkane_Run n-Alkane Analysis Alkane_Run->Calc_RI Calc_RI->Compare_RI RI_DB Retention Index Database RI_DB->Compare_RI Confirmed_ID Confirmed Identity Compare_RI->Confirmed_ID Yes Compare_RI->No_Match No

References

Application Note: A Guide to the NMR Spectroscopic Analysis of 5-Substituted Pyrazine-2-carbonitriles

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-Substituted pyrazine-2-carbonitriles are a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science, often serving as key intermediates in the synthesis of pharmaceuticals. Accurate structural elucidation and purity assessment are critical for their application in research and development. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive technique for this purpose. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of ¹H and ¹³C NMR for the characterization of these molecules. It covers fundamental principles, detailed protocols for sample preparation and data acquisition, and guidelines for spectral interpretation, supported by field-proven insights and authoritative references.

Introduction: The Pyrazine Core and Substituent Effects

The pyrazine ring is an electron-deficient aromatic system due to the presence of two electronegative nitrogen atoms. This inherent electronic nature, combined with the strong electron-withdrawing effect of the nitrile (-CN) group at the C-2 position, significantly deshields the ring protons and carbons. The chemical environment is further modulated by the electronic properties of the substituent at the C-5 position.

  • ¹H NMR: The unsubstituted pyrazine-2-carbonitrile would show two signals for the three ring protons. In a 5-substituted analog, we typically observe two distinct signals in the aromatic region, corresponding to the protons at the C-3 and C-6 positions. Their chemical shifts are highly sensitive to the nature of the 5-substituent. Electron-donating groups (e.g., -NH₂, -OR) will shield these protons, causing an upfield shift (lower ppm), while electron-withdrawing groups (e.g., -Cl, -NO₂) will cause a further downfield shift (higher ppm).[1][2]

  • ¹³C NMR: The carbon atoms in the pyrazine ring resonate at characteristic downfield positions. The carbon of the nitrile group (C≡N) typically appears around 115-120 ppm, while the carbon attached to it (C-2) is also significantly affected. The chemical shifts of all ring carbons (C-2, C-3, C-5, C-6) provide a detailed electronic map of the molecule, which is invaluable for confirming substitution patterns.[3][4]

Experimental Protocol: Sample Preparation

High-quality NMR spectra begin with meticulous sample preparation. The goal is to create a homogeneous solution free of particulate matter and paramagnetic impurities, which can degrade spectral resolution.[5]

Materials:

  • 5-substituted pyrazine-2-carbonitrile sample

  • High-purity deuterated NMR solvent (e.g., CDCl₃, DMSO-d₆)[6][7]

  • High-quality 5 mm NMR tubes[8]

  • Glass Pasteur pipette and glass wool or a syringe filter

  • Vortex mixer

Step-by-Step Protocol:

  • Sample Weighing: Accurately weigh the required amount of the compound.

    • For ¹H NMR: 5-25 mg is typically sufficient for small molecules (<1000 g/mol ).[9]

    • For ¹³C NMR: A higher concentration of 50-100 mg is recommended due to the lower natural abundance of the ¹³C isotope.[9]

  • Solvent Selection: Choose a deuterated solvent that completely dissolves the analyte. The principle of "like dissolves like" is a good starting point.[10]

    • Chloroform-d (CDCl₃): An excellent first choice for a wide range of non-polar to moderately polar organic compounds.[5][11]

    • DMSO-d₆: A highly polar aprotic solvent, ideal for compounds with poor solubility in CDCl₃. Note that it is very hygroscopic.[6][12]

  • Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial containing the sample.[5][9] Vigorously mix using a vortex until the sample is fully dissolved. Gentle warming may aid dissolution for sparingly soluble compounds.

  • Filtration and Transfer: To ensure a particle-free solution, filter the sample into the NMR tube.

    • Place a small, tight plug of glass wool into a Pasteur pipette.

    • Use the pipette to transfer the solution from the vial into the NMR tube. This will remove any suspended particles that can interfere with the magnetic field homogeneity and degrade the quality of the spectrum.[8]

  • Tube Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and contamination. Label the tube clearly.

Experimental Protocol: Data Acquisition

The following parameters are provided for a standard 400 MHz spectrometer and can be adapted as needed.

Instrument Setup:

  • Insert the sample into the spectrometer.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to optimize homogeneity, aiming for sharp, symmetrical peaks of the solvent lock signal.[1]

¹H NMR Acquisition Parameters:

  • Pulse Program: Standard single-pulse experiment (e.g., 'zg30').[1]

  • Spectral Width: ~16 ppm, centered around 7-8 ppm to cover the aromatic and substituent regions.

  • Acquisition Time: 2-4 seconds.[1]

  • Relaxation Delay (d1): 1-2 seconds.

  • Number of Scans (ns): 16 to 64 scans, depending on the sample concentration.

¹³C NMR Acquisition Parameters:

  • Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').[1]

  • Spectral Width: ~200-220 ppm, centered around 110 ppm.[1]

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay (d1): 2-5 seconds. A longer delay is crucial for accurate integration of quaternary carbons.

  • Number of Scans (ns): 1024 to 4096 scans are typically required for a good signal-to-noise ratio.[1]

Advanced 2D NMR Experiments: For unambiguous assignment of all proton and carbon signals, especially in complex molecules, the following 2D experiments are highly recommended:

  • COSY (Correlation Spectroscopy): Identifies ¹H-¹H spin-spin coupling networks.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H-¹³C pairs.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over 2-3 bonds, crucial for identifying quaternary carbons and piecing together the molecular structure.[13]

Data Processing and Spectral Interpretation Workflow

A systematic approach is essential for extracting accurate structural information from the raw NMR data.

G cluster_acq Data Acquisition cluster_proc Data Processing cluster_interp Spectral Interpretation Sample Prepared NMR Sample Acquire Acquire FID (¹H, ¹³C, 2D) Sample->Acquire FID Raw FID Data Acquire->FID FT Fourier Transform FID->FT Phase Phase Correction FT->Phase Baseline Baseline Correction Phase->Baseline Calibrate Chemical Shift Calibration (Solvent Peak) Baseline->Calibrate Processed Processed Spectrum Calibrate->Processed Integration Integration (¹H) Processed->Integration Shifts Analyze Chemical Shifts (¹H & ¹³C) Processed->Shifts Coupling Analyze Coupling Constants (J) Processed->Coupling Structure Structure Elucidation & Verification Integration->Structure Shifts->Structure Coupling->Structure

Caption: Workflow for NMR data processing and interpretation.

Representative NMR Data

The electronic effect of the substituent at the C-5 position directly influences the chemical shifts of the pyrazine ring protons (H-3 and H-6). The following table provides examples of ¹H and ¹³C NMR data for related pyrazine structures, illustrating these effects.

Compound StructureSolventNucleusPositionChemical Shift (δ, ppm)
5-Methyl-N-(...)-pyrazine-2-carboxamide [14]CDCl₃¹HH-39.16
H-68.37
-CH₃2.64
¹³CC-2163.23
C-3143.30
C-5156.85
C-6141.92
-CH₃21.78
Methyl 3-amino-6-bromopyrazine-2-carboxylate CDCl₃¹HH-58.29
-NH₂5.09
-OCH₃3.98
¹³CC-2150.2
C-3154.7
C-5124.8
C-6143.1
-OCH₃53.0

Note: The examples are structurally related carboxamides/carboxylates. The principles of substituent effects on the pyrazine core are directly transferable to the target carbonitriles.

Troubleshooting Common Issues

IssuePossible Cause(s)Solution(s)
Broad, poorly resolved peaks 1. Poor shimming2. Particulate matter in sample3. Sample is too concentrated4. Paramagnetic impurities1. Re-shim the instrument.2. Re-filter the sample.3. Dilute the sample.4. Treat sample with a chelating agent or pass through a silica plug.
Large water peak (H₂O/HDO) 1. Use of non-anhydrous solvent2. Hygroscopic solvent (e.g., DMSO-d₆) absorbed moisture3. Wet NMR tube1. Use fresh, high-quality solvent.2. Handle hygroscopic solvents under an inert atmosphere.[12]3. Oven-dry NMR tubes before use.
Low signal-to-noise ratio 1. Sample is too dilute2. Insufficient number of scans1. Prepare a more concentrated sample.2. Increase the number of scans.

References

Application Note: High-Throughput Screening for Covalent Inhibitors Using Pyrazine Carbonitriles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of Pyrazine Carbonitriles in Covalent Drug Discovery

The pyrazine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs.[1] Its unique electronic properties, ability to engage in hydrogen bonding, and synthetic tractability make it a cornerstone of modern drug design.[2] Recently, pyrazine derivatives featuring a carbonitrile group have gained significant attention as targeted covalent inhibitors (TCIs). These molecules leverage an irreversible binding mechanism to achieve high potency and prolonged duration of action, a strategy of increasing interest for challenging drug targets like kinases and proteases.[1][3]

The carbonitrile group on the pyrazine ring acts as a "warhead," an electrophilic center that can form a stable covalent bond with a nucleophilic amino acid residue—typically a cysteine—in the active site of a target protein. This mechanism is particularly effective for viral proteases, which are essential for viral replication and represent a key target for antiviral therapies.[4][5] High-throughput screening (HTS) campaigns are critical for identifying novel covalent inhibitors from vast compound libraries.[6] This document provides a detailed guide to designing and executing HTS assays specifically for pyrazine carbonitrile-based covalent inhibitors, using the inhibition of a viral protease as a representative case study.

The Principle of Covalent Inhibition and Its HTS Implications

Unlike reversible inhibitors that bind and dissociate from their target, covalent inhibitors form a permanent bond. This has profound implications for assay design.

  • Time-Dependency: The covalent reaction is not instantaneous. Therefore, a pre-incubation step, during which the inhibitor and the target enzyme are mixed before adding the substrate, is essential to allow for bond formation.[7] The optimal pre-incubation time must be determined empirically.

  • Mechanism of Action: The nitrile warhead on the pyrazine ring is activated by the specific microenvironment of the enzyme's active site, leading to a highly targeted reaction with a nearby cysteine residue. This targeted reactivity minimizes off-target effects.

A typical assay for screening protease inhibitors is a Fluorescence Resonance Energy Transfer (FRET)-based method.[8][9] This assay uses a synthetic peptide substrate that contains the protease's cleavage site, flanked by a fluorophore and a quencher. In the intact state, the quencher suppresses the fluorescence. Upon cleavage by the protease, the fluorophore is released from proximity to the quencher, resulting in a measurable increase in fluorescence.[8] Inhibitors, including pyrazine carbonitriles, prevent this cleavage, leading to a low fluorescence signal.

Case Study: HTS Protocol for SARS-CoV-2 Main Protease (Mpro) Inhibitors

This protocol details a robust, fluorescence-based HTS assay in a 384-well format to identify pyrazine carbonitrile inhibitors of the SARS-CoV-2 Main Protease (Mpro), also known as 3CLpro.[8][10]

Materials and Reagents
ReagentSupplierCat. No.Purpose
Recombinant SARS-CoV-2 MproCayman Chem701960Target Enzyme
Mpro FRET SubstrateCayman Chem701962Fluorogenic Substrate
Assay BufferSee Below-Reaction Medium
Dithiothreitol (DTT)Sigma-AldrichD0632Reducing Agent
Dimethyl Sulfoxide (DMSO)Sigma-AldrichD8418Compound Solvent
GC376Cayman Chem701964Positive Control Inhibitor
384-well Black PlatesCorning3571Low-binding Assay Plates

Assay Buffer Preparation: 20 mM Tris, 100 mM NaCl, 1 mM EDTA, pH 7.3. On the day of the assay, supplement the required volume of buffer with DTT to a final concentration of 1 mM.[7][11]

HTS Workflow Diagram

The overall workflow is designed for efficiency and robustness, minimizing plate handling and ensuring data quality.

HTS_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis Compound_Plating 1. Compound Plating (Test Compounds, GC376, DMSO) in 384-well plates Enzyme_Add 3. Add Mpro Enzyme to all wells Enzyme_Prep 2. Prepare Mpro Enzyme (Dilute to 2X in Assay Buffer) Preincubation 4. Pre-incubation (30 min at RT) Allows for covalent binding Enzyme_Add->Preincubation Substrate_Add 5. Add FRET Substrate (Dilute to 2X) to initiate reaction Preincubation->Substrate_Add Incubation 6. Reaction Incubation (2 hours at RT, protected from light) Substrate_Add->Incubation Read_Plate 7. Read Fluorescence (Ex: 340 nm, Em: 490 nm) Incubation->Read_Plate Data_Analysis 8. Data Analysis (% Inhibition, Z-Factor) Read_Plate->Data_Analysis Hit_ID 9. Hit Identification Data_Analysis->Hit_ID MOA Enzyme Enzyme-SH (Catalytic Cysteine) Adduct Enzyme-S-Pyrazine (Covalent Adduct - Inactivated) Enzyme->Adduct Pyrazine Pyrazine-CN (Carbonitrile Warhead) Pyrazine->Adduct Covalent Bond Formation

References

Application Note: A Robust and Scalable Protocol for the Synthesis of 5-Methylpyrazine-2-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive and detailed experimental protocol for the synthesis of 5-methylpyrazine-2-carboxylic acid, a pivotal intermediate in the pharmaceutical and flavor industries.[1][2][3] The described method is centered on the selective mono-oxidation of the readily available precursor, 2,5-dimethylpyrazine, using potassium permanganate. This guide is designed for researchers, chemists, and drug development professionals, offering a self-validating system that emphasizes safety, efficiency, and mechanistic understanding. The protocol includes step-by-step instructions, explanations for critical experimental choices, safety precautions, and methods for purification and characterization.

Introduction and Significance

5-Methylpyrazine-2-carboxylic acid (MPCA) is a heterocyclic compound of significant industrial value. Its pyrazine core makes it a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs), including the antidiabetic drug glipizide and the lipid-lowering agent acipimox.[4] Furthermore, its unique organoleptic properties are leveraged in the food and fragrance sector, where it serves as a flavor enhancer in savory products.[1][2]

Historically, the synthesis of MPCA has been approached through various routes, some involving multiple steps with moderate yields.[5] The protocol detailed herein focuses on a more direct and efficient one-step oxidation method, which is amenable to scaling for industrial production.[6] This approach offers advantages in terms of process simplicity and cost-effectiveness.

Mechanistic Rationale: The "Why" Behind the Oxidation

The core of this synthesis is the selective oxidation of one of the two methyl groups of 2,5-dimethylpyrazine. The choice of potassium permanganate (KMnO₄) as the oxidant is critical. The reaction proceeds via a mechanism analogous to the oxidation of alkylbenzenes.

The key mechanistic steps are understood to be:

  • Hydrogen Abstraction: The reaction is initiated by the abstraction of a hydrogen atom from one of the methyl groups by the permanganate ion (MnO₄⁻).[3] This step is favored at the "benzylic-like" position adjacent to the pyrazine ring, which is activated towards oxidation.

  • Radical Intermediate: This abstraction forms a pyrazinylmethyl radical, which is subsequently oxidized further.

  • Stepwise Oxidation: The methyl group is progressively oxidized through alcohol and aldehyde intermediates to the final carboxylic acid.

  • Termination: The manganese is reduced from the purple Mn(VII) state to manganese dioxide (MnO₂), a brown solid precipitate.

Controlling the reaction conditions, particularly temperature and the stoichiometry of KMnO₄, is paramount to prevent over-oxidation of the second methyl group, which would lead to the formation of pyrazine-2,5-dicarboxylic acid as an undesired byproduct.

Safety and Hazard Management

Prerequisite: Before commencing any experimental work, it is mandatory to read and understand the Safety Data Sheets (SDS) for all chemicals used.

  • Potassium Permanganate (KMnO₄): A strong oxidizer that may intensify fire.[1] It is harmful if swallowed and causes severe skin burns and eye damage.[2][6][7][8] Keep away from combustible materials.[1][2]

  • 2,5-Dimethylpyrazine: A combustible liquid that is harmful if swallowed and causes skin, eye, and respiratory tract irritation.[4][9][10][11]

  • Sulfuric Acid (H₂SO₄): Highly corrosive. Causes severe skin and eye damage. Handle with extreme care.

Personal Protective Equipment (PPE):

  • Wear appropriate chemical safety goggles as described by OSHA's eye and face protection regulations (29 CFR 1910.133).[1][4]

  • Wear appropriate protective gloves (e.g., nitrile) and a lab coat.[4]

  • All operations should be conducted within a certified chemical fume hood to avoid inhalation of vapors or dust.[2]

Experimental Workflow Diagram

The overall process from starting material to purified product is outlined below.

Synthesis_Workflow cluster_reaction Reaction Phase cluster_workup Work-up & Isolation cluster_purification Purification A Charge Reactor: 2,5-Dimethylpyrazine + Water B Heat to 50-60°C A->B C Slowly Add aq. KMnO₄ (Maintain Temp < 60°C) B->C D Stir for 3-4 hours (Reaction Monitoring) C->D E Hot Filter to Remove MnO₂ Precipitate D->E F Wash MnO₂ with Hot Water E->F G Combine & Concentrate Filtrates F->G H Cool to 0-5°C Acidify with H₂SO₄ (pH ≈ 2-3) G->H I Filter Precipitated Crude Product H->I J Extract Filtrate with Butanone or Ether H->J L Recrystallize Combined Crude Solids from Water I->L K Combine, Dry & Evaporate Organic Extracts J->K K->L M Dry Final Product (Yield: ~60-70%) L->M

Caption: Experimental workflow for the synthesis of 5-methylpyrazine-2-carboxylic acid.

Detailed Synthesis Protocol

This protocol is adapted from a demonstrated one-pot synthesis method.[12]

5.1. Materials and Equipment

  • 2,5-Dimethylpyrazine (99%)

  • Potassium Permanganate (KMnO₄)

  • Sulfuric Acid (H₂SO₄), concentrated (98%)

  • Butanone or Diethyl Ether (Extraction Grade)

  • Deionized Water

  • 1000 mL four-neck round-bottom flask

  • Mechanical stirrer, condenser, dropping funnel, and thermometer

  • Heating mantle

  • Buchner funnel and vacuum flask

  • Rotary evaporator

5.2. Reaction Procedure

  • Reactor Setup: Assemble the 1000 mL four-neck flask with a mechanical stirrer, reflux condenser, dropping funnel, and a thermometer.

  • Charge Reactant: Add 20.0 g (0.185 mol) of 2,5-dimethylpyrazine to the flask.

  • Heating: Begin stirring and heat the 2,5-dimethylpyrazine to 55°C using a heating mantle.

    • Expertise Note: Preheating the starting material ensures the reaction initiates promptly upon addition of the oxidant and helps maintain a consistent reaction temperature.

  • Prepare Oxidant Solution: Separately, prepare the oxidant solution by dissolving 58.5 g (0.370 mol, 2.0 equivalents) of potassium permanganate in 500 mL of deionized water. Gently warm the solution if necessary to ensure complete dissolution.

  • Oxidant Addition: Transfer the KMnO₄ solution to the dropping funnel. Add the solution dropwise to the stirred 2,5-dimethylpyrazine over a period of approximately 4 hours.

    • Trustworthiness Check: This slow, controlled addition is the most critical step. It allows the heat from the exothermic reaction to dissipate, maintaining the internal temperature at 55-60°C. A temperature exceeding this range significantly increases the risk of over-oxidation to the di-acid, reducing the yield of the desired product. The purple color of the permanganate should disappear as it is consumed, and a brown precipitate of MnO₂ will form.

  • Reaction Completion: After the addition is complete, continue stirring the mixture at 55-60°C for an additional 3-4 hours to ensure the reaction goes to completion.

    • Reaction Monitoring: The reaction can be monitored by Thin Layer Chromatography (TLC). Prepare a sample by taking a small aliquot, filtering it, and extracting with ethyl acetate. Spot on a silica gel plate against a standard of the starting material. A suitable eluent system is Ethyl Acetate/Hexane (1:1). The disappearance of the starting material spot indicates reaction completion. Visualize under UV light.[3]

5.3. Work-up and Product Isolation

  • Filter MnO₂: While the reaction mixture is still hot, filter it through a pad of celite or glass wool in a Buchner funnel to remove the manganese dioxide precipitate.

    • Expertise Note: Hot filtration is crucial as it prevents the premature crystallization of the product and keeps the potassium salt of the product dissolved, ensuring a more efficient separation from the solid MnO₂.

  • Wash Precipitate: Wash the MnO₂ filter cake with two portions of 100 mL hot deionized water to recover any adsorbed product.

  • Combine and Concentrate: Combine the initial filtrate and the washes. Reduce the total volume to approximately 150-200 mL using a rotary evaporator.

  • Acidification and Precipitation: Cool the concentrated filtrate in an ice bath to 0-5°C. With vigorous stirring, slowly add concentrated sulfuric acid dropwise to acidify the solution to a pH of 2-3. A solid precipitate of 5-methylpyrazine-2-carboxylic acid will form.

    • Causality: The product exists as its potassium salt in the alkaline/neutral solution. Acidification protonates the carboxylate, rendering the carboxylic acid insoluble in the cold aqueous solution, thus causing it to precipitate.

  • Isolate Primary Product: Collect the solid product by vacuum filtration. Wash the collected solid with a small amount of cold water and allow it to air dry.

5.4. Extraction and Final Purification

  • Extract Filtrate: Transfer the acidic filtrate from the previous step to a separatory funnel and extract it three times with 100 mL portions of butanone or diethyl ether to recover the dissolved product.

  • Combine and Dry: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield a second crop of crude product.

  • Recrystallization: Combine all crude product solids. Recrystallize from a minimum amount of hot deionized water.[13] Dissolve the solid in hot water, allow it to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

  • Final Drying: Collect the purified crystals by vacuum filtration and dry them in a vacuum oven at 50-60°C to a constant weight.

Quantitative Data and Characterization

ParameterValueReference
Starting Material 2,5-Dimethylpyrazine
Amount20.0 g (0.185 mol)Protocol
Oxidant Potassium Permanganate (KMnO₄)
Amount58.5 g (0.370 mol)Protocol
Molar Ratio (Oxidant:Substrate)2.0 : 1.0Protocol
Reaction Temperature 55-60 °CProtocol
Expected Yield ~17-19 g (65-75%)[12]
Product Appearance White to light yellow solid[14]
Melting Point 167-171 °C (lit.)[14][15]
¹H-NMR (DMSO-d₆) δ ≈ 2.57 (s, 3H, CH₃), 8.67 (s, 1H, pyrazine-H), 9.04 (s, 1H, pyrazine-H), 13.45 (br s, 1H, COOH)[12]
Molecular Weight 138.12 g/mol [15]

References

Application Notes & Protocols: Investigating 5-Methylpyrazine-2-carbonitrile as a Covalent Reversible Inhibitor of Falcipain-2 for Antimalarial Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Falcipain-2, a papain-family cysteine protease of Plasmodium falciparum, is a critical enzyme in the life cycle of the malaria parasite and a validated target for novel antimalarial chemotherapeutics.[1] Its primary role involves the degradation of host hemoglobin to provide essential amino acids for parasite protein synthesis.[2] Inhibition of falcipain-2 disrupts this process, leading to parasite death.[3] Heteroarylnitrile derivatives, particularly those based on pyrazine and pyrimidine scaffolds, have emerged as a promising class of falcipain inhibitors.[3] The nitrile "warhead" is capable of forming a reversible thioimidate intermediate with the catalytic cysteine residue (Cys42) in the active site of falcipain-2.[3][4] This document provides a comprehensive guide for the investigation of 5-Methylpyrazine-2-carbonitrile as a potential falcipain-2 inhibitor. It includes detailed protocols for enzymatic inhibition assays, in vitro antiplasmodial activity assessment, cytotoxicity profiling, and in vivo efficacy studies, designed to equip researchers with the necessary tools to evaluate this and similar compounds.

Introduction: Falcipain-2 as a Prime Antimalarial Target

Malaria remains a devastating global health issue, with the constant emergence of drug-resistant P. falciparum strains necessitating the discovery of novel therapeutic agents.[1] The parasite's hemoglobin degradation pathway is a well-established drug target.[5] Within the parasite's acidic food vacuole, a cascade of proteases digests hemoglobin, with falcipain-2 playing a crucial role in the initial cleavage.[2][5] Genetic and chemical validation studies have confirmed that falcipain-2 is essential for parasite survival, making it a prime target for drug discovery.[1][5]

The Rationale for Pyrazine-Based Nitrile Inhibitors

Nitrile-containing compounds have gained significant attention as inhibitors of cysteine proteases.[1] The electrophilic carbon of the nitrile group is susceptible to nucleophilic attack by the thiolate of the active site cysteine. This interaction leads to the formation of a covalent, yet reversible, thioimidate adduct, effectively inactivating the enzyme. This reversible covalent mechanism can offer a balance of high potency and reduced potential for off-target effects compared to irreversible inhibitors. The pyrazine core serves as a versatile scaffold that can be modified to optimize binding in the various pockets (S1, S2, S3) of the falcipain-2 active site, thereby enhancing potency and selectivity.[3] this compound represents a starting point for exploring this chemical space.

Synthesis of this compound

A plausible synthetic route would involve the conversion of the carboxylic acid to the corresponding amide, followed by dehydration to yield the nitrile.

  • Step 1: Amide Formation. 5-methylpyrazine-2-carboxylic acid can be converted to its acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride. Subsequent reaction with ammonia would yield 5-methylpyrazine-2-carboxamide.

  • Step 2: Dehydration to Nitrile. The resulting amide can then be dehydrated using a variety of reagents, such as phosphorus oxychloride (POCl₃), trifluoroacetic anhydride (TFAA), or Burgess reagent, to afford the target compound, this compound.

Note: This is a generalized synthetic scheme. Researchers should consult organic chemistry literature for specific reaction conditions and purification methods.

Experimental Protocols

The following section provides detailed, step-by-step protocols for the comprehensive evaluation of this compound as an antimalarial agent.

Protocol 1: In Vitro Falcipain-2 Inhibition Assay (Fluorogenic)

This assay quantifies the ability of a test compound to inhibit the enzymatic activity of recombinant falcipain-2 using a fluorogenic substrate.

Principle: Active falcipain-2 cleaves the peptide substrate (e.g., Z-Leu-Arg-AMC), releasing the fluorescent molecule 7-amino-4-methylcoumarin (AMC). The rate of increase in fluorescence is directly proportional to enzyme activity. Inhibitors will reduce the rate of AMC release.

Materials:

  • Recombinant Falcipain-2

  • Fluorogenic Substrate: Z-Leu-Arg-AMC (or Z-Phe-Arg-AMC)

  • Assay Buffer: 100 mM Sodium Acetate, pH 5.5, with 5 mM Dithiothreitol (DTT)

  • Inhibitor: this compound dissolved in 100% DMSO (e.g., 10 mM stock)

  • Positive Control: E-64 (a known irreversible cysteine protease inhibitor)

  • Solid black 96-well or 384-well microplates

  • Fluorescence plate reader (Excitation: ~355 nm, Emission: ~460 nm)

Procedure:

  • Compound Preparation: Prepare serial dilutions of this compound in Assay Buffer. A typical starting concentration for screening is 10-20 µM. Ensure the final DMSO concentration in the assay does not exceed 1% to avoid solvent-induced inhibition.

  • Assay Plate Setup:

    • To appropriate wells, add 5 µL of the diluted test compound.

    • For positive control wells, add 5 µL of E-64 solution (e.g., 10 µM final concentration).

    • For negative control (100% activity) wells, add 5 µL of Assay Buffer containing the same percentage of DMSO as the compound wells.

  • Enzyme Addition: Add 40 µL of recombinant falcipain-2 (e.g., at a final concentration of 5-10 nM in Assay Buffer) to all wells except for a substrate-only control.

  • Pre-incubation: Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add 5 µL of the fluorogenic substrate (e.g., at a final concentration of 25 µM in Assay Buffer) to all wells to initiate the reaction. The final volume should be 50 µL.

  • Fluorescence Monitoring: Immediately place the plate in a fluorescence plate reader pre-set to 30°C. Monitor the increase in fluorescence (kinetic mode) every minute for 20-30 minutes.

  • Data Analysis:

    • Calculate the reaction rate (slope of the linear portion of the fluorescence vs. time curve) for each well.

    • Determine the percent inhibition using the following formula: % Inhibition = 100 * (1 - (Rate_inhibitor / Rate_DMSO_control))

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve (e.g., using GraphPad Prism) to determine the IC₅₀ value.

Data Presentation:

CompoundFalcipain-2 IC₅₀ (nM)P. falciparum (3D7) IC₅₀ (nM)
Example Compound A 15250
Example Compound B 595
This compound To be determinedTo be determined
Table 1: Example data presentation for enzymatic and antiplasmodial activity. Data for example compounds are illustrative, based on activities of optimized pyrimidinecarbonitriles.[3]
Protocol 2: In Vitro Antiplasmodial Susceptibility Assay (SYBR Green I)

This assay determines the efficacy of the test compound against the intraerythrocytic stages of P. falciparum in culture.

Principle: The SYBR Green I dye intercalates with DNA. The fluorescence intensity is proportional to the amount of parasite DNA, providing a measure of parasite proliferation. A 72-hour incubation is used to cover two full asexual cycles.[9]

Materials:

  • P. falciparum culture (e.g., chloroquine-sensitive 3D7 or resistant Dd2 strains)

  • Human erythrocytes (O+)

  • Complete Culture Medium (RPMI-1640 supplemented with Albumax I or human serum, hypoxanthine, and gentamicin)

  • Lysis Buffer: 20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100

  • SYBR Green I dye (10,000x stock in DMSO)

  • 96-well microplates

  • Gas mixture (5% CO₂, 5% O₂, 90% N₂)

  • Fluorescence plate reader (Excitation: ~485 nm, Emission: ~530 nm)

Procedure:

  • Parasite Culture Synchronization: Synchronize parasite cultures to the ring stage using 5% sorbitol treatment.[9]

  • Drug Plate Preparation: Prepare serial dilutions of this compound in Complete Culture Medium in a 96-well plate. Include drug-free wells (positive growth control) and wells with a known antimalarial like Chloroquine (assay control).

  • Assay Initiation: Prepare a parasite suspension in Complete Culture Medium with 0.5-1% parasitemia and 2% hematocrit. Add this suspension to the drug-containing plates.

  • Incubation: Place the plates in a modular incubation chamber, flush with the gas mixture, and incubate at 37°C for 72 hours.[9]

  • Assay Termination: After incubation, lyse the cells by adding Lysis Buffer containing SYBR Green I dye (diluted 1:5000) to each well.

  • Staining: Incubate the plates in the dark at room temperature for 1-2 hours.

  • Fluorescence Reading: Measure the fluorescence using a plate reader.

  • Data Analysis:

    • Subtract the background fluorescence from uninfected erythrocyte control wells.

    • Calculate the percent inhibition relative to the drug-free control wells.

    • Plot the percent inhibition against the log of the compound concentration and determine the IC₅₀ value using non-linear regression.

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol assesses the toxicity of the compound against a mammalian cell line (e.g., HEK293 or HepG2) to determine its selectivity.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Mammalian cell line (e.g., HEK293)

  • Cell Culture Medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization Solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well clear plates

  • Spectrophotometer (absorbance at ~570 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of ~5,000-10,000 cells per well and incubate for 24 hours to allow attachment.

  • Compound Addition: Add serial dilutions of this compound to the wells. Include wells with vehicle (DMSO) as a negative control and a known cytotoxic agent as a positive control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Remove the medium and add fresh medium containing MTT solution to each well. Incubate for 3-4 hours until formazan crystals are visible.

  • Solubilization: Carefully remove the MTT-containing medium and add the Solubilization Solution to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control wells.

    • Plot the percent viability against the log of the compound concentration to determine the 50% cytotoxic concentration (CC₅₀).

    • Calculate the Selectivity Index (SI) as SI = CC₅₀ / IC₅₀ (P. falciparum). A higher SI value (ideally >10) indicates greater selectivity for the parasite.

Data Presentation:

CompoundP. falciparum IC₅₀ (µM)HEK293 CC₅₀ (µM)Selectivity Index (SI)
Example Compound 0.25>50>200
This compound To be determinedTo be determinedTo be calculated
Table 2: Example data for antiplasmodial activity, cytotoxicity, and selectivity index.
Protocol 4: In Vivo Antimalarial Efficacy (Peters' 4-Day Suppressive Test)

This standard assay evaluates the ability of a compound to suppress parasitemia in a murine malaria model.

Principle: Mice are infected with a rodent malaria parasite, Plasmodium berghei. The test compound is administered daily for four days, and the resulting parasitemia is compared to that of untreated control mice.

Materials:

  • BALB/c mice

  • Plasmodium berghei (e.g., ANKA strain) infected donor mouse

  • Vehicle for compound administration (e.g., 7% Tween 80, 3% ethanol in water)

  • Standard antimalarial drug (e.g., Chloroquine)

  • Giemsa stain

  • Microscope

Procedure:

  • Infection: On Day 0, inoculate mice intraperitoneally with ~1x10⁵ P. berghei-parasitized red blood cells.

  • Treatment: Two to four hours post-infection, administer the first dose of this compound via the desired route (e.g., oral gavage). Administer subsequent doses on Days 1, 2, and 3.

    • Include a vehicle-treated group (negative control) and a Chloroquine-treated group (positive control).

  • Parasitemia Monitoring: On Day 4, prepare thin blood smears from the tail vein of each mouse.

  • Staining and Counting: Stain the smears with Giemsa and determine the percentage of parasitized erythrocytes by counting under a microscope.

  • Data Analysis:

    • Calculate the average parasitemia for each group.

    • Determine the percent suppression of parasitemia using the formula: % Suppression = 100 * ((Avg Parasitemia_Control - Avg Parasitemia_Treated) / Avg Parasitemia_Control)

Visualizations and Workflows

Diagram 1: Falcipain-2 Inhibition Assay Workflow

Falcipain_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Serial Dilutions of this compound C Add Inhibitor/Control to 96-well Plate A->C B Prepare Falcipain-2 and Substrate Solutions D Add Falcipain-2 (Pre-incubate 15 min) B->D C->D E Initiate with Substrate (Z-Leu-Arg-AMC) D->E F Monitor Fluorescence (Kinetic Read) E->F G Calculate Reaction Rates (Slopes) F->G H Determine % Inhibition G->H I Plot Dose-Response Curve & Calculate IC50 H->I

Caption: Workflow for determining the IC₅₀ of this compound against falcipain-2.

Diagram 2: Antimalarial Drug Discovery Cascade

Drug_Discovery_Cascade Target Target Identification (Falcipain-2) EnzymeAssay 1. Enzymatic Assay (Falcipain-2 Inhibition, IC50) Target->EnzymeAssay CellAssay 2. In Vitro Antiplasmodial Assay (P. falciparum Culture, IC50) EnzymeAssay->CellAssay Cytotox 3. In Vitro Cytotoxicity (Mammalian Cells, CC50) CellAssay->Cytotox Selectivity Calculate Selectivity Index (SI) Cytotox->Selectivity InVivo 4. In Vivo Efficacy (P. berghei Mouse Model) Selectivity->InVivo Lead Lead Candidate InVivo->Lead

Caption: A logical workflow for evaluating a falcipain-2 inhibitor from enzyme to in vivo models.

Conclusion and Future Directions

The protocols outlined in this document provide a robust framework for the initial characterization of this compound as a potential antimalarial agent targeting falcipain-2. Successful progression through this cascade—demonstrating potent enzymatic inhibition, on-target antiplasmodial activity, a favorable selectivity index, and in vivo efficacy—would establish this compound as a viable lead for further optimization. Subsequent studies should focus on structure-activity relationship (SAR) exploration to improve potency and drug-like properties, detailed mechanism of action studies to confirm covalent modification of the catalytic cysteine, and pharmacokinetic profiling to assess its potential as an oral therapeutic.

References

Troubleshooting & Optimization

Challenges in the purification of 5-Methylpyrazine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Methylpyrazine-2-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this important heterocyclic intermediate. Here, we move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and ensure the highest purity for your downstream applications.

Section 1: Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format.

Q1: My crude product is a complex mixture with multiple spots on a TLC plate. What are the likely impurities and what is the best initial purification strategy?

A1: A complex impurity profile in crude this compound typically originates from its synthesis, which often involves the oxidation of 2,5-dimethylpyrazine. The most common impurities are unreacted starting material, over-oxidized products, and isomeric byproducts.

  • Unreacted Starting Material (2,5-dimethylpyrazine): This impurity is more volatile and less polar than the target compound.

  • Key Intermediate/Byproduct (5-Methylpyrazine-2-carboxylic acid): If the synthesis involves oxidation followed by conversion of a carboxylic acid, this intermediate can be a major impurity. It is highly polar and will have a very low Rf value on silica TLC plates. It can be identified by its acidic nature.

  • Isomeric Byproducts: Depending on the synthetic route, other isomers such as 3-Methylpyrazine-2-carbonitrile or 6-Methylpyrazine-2-carbonitrile could be formed. These often have very similar polarities, making them the most challenging to separate.

Recommended Strategy: Liquid-Liquid Extraction followed by Column Chromatography.

The causality for this choice is based on the differing chemical properties of the likely impurities. An initial acid-base extraction is highly effective for removing the bulk of carboxylic acid impurities.

  • Acid-Base Extraction: Dissolve the crude material in a suitable organic solvent like ethyl acetate or dichloromethane (DCM). Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The basic wash will deprotonate the 5-methylpyrazine-2-carboxylic acid, pulling it into the aqueous layer as its sodium salt. Subsequently, wash with brine and dry the organic layer over anhydrous sodium sulfate.

  • Silica Gel Column Chromatography: This is the most effective method for separating the target nitrile from non-polar starting materials and closely related neutral isomers. Due to the polarity of the nitrile group, a solvent system with moderate polarity is required. A gradient elution is recommended, starting with a low-polarity solvent system (e.g., 10% ethyl acetate in hexanes) and gradually increasing the polarity (e.g., to 30-40% ethyl acetate). This ensures the non-polar impurities elute first, followed by the desired product, providing a clean separation.

Q2: I am attempting purification via vacuum distillation, but I'm experiencing significant product loss and charring. How can I prevent this?

A2: The reported atmospheric boiling point of this compound is high, around 247 °C[1]. At such temperatures, pyrazine compounds are susceptible to thermal decomposition and polymerization, leading to charring and low yields. The key is to lower the boiling point significantly by using an efficient vacuum.

Core Directive: Use High Vacuum.

  • Mechanism of Decomposition: At elevated temperatures, the nitrile group and the pyrazine ring can undergo complex degradation reactions. The presence of any residual acidic or basic impurities can catalyze this decomposition.

  • Troubleshooting Steps:

    • Improve Vacuum: Ensure your vacuum system can achieve a pressure of <1 mmHg. A diffusion pump or a good quality two-stage rotary vane pump is recommended. Under high vacuum, the boiling point will be substantially lower, minimizing thermal stress.

    • Accurate Temperature Monitoring: Place the thermometer correctly to measure the temperature of the vapor, not the pot. The distillation temperature should be kept as low as possible.

    • Use a Short-Path Apparatus: To minimize the time the compound spends at high temperatures, a Kugelrohr or short-path distillation apparatus is ideal. This reduces the surface area and travel distance for the vapor, decreasing the chances of decomposition.

    • Ensure Inert Atmosphere: Before heating, ensure the system is free of oxygen by purging with an inert gas like nitrogen or argon.

Q3: My compound co-elutes with an unknown impurity during silica gel chromatography. How can I improve the separation?

A3: Co-elution is a common challenge, especially with isomeric impurities that have similar polarities. Optimizing the chromatographic conditions is essential.

The Principle of Selectivity: The goal is to alter the "selectivity" of the chromatographic system, which is its ability to distinguish between the two compounds. This is achieved by changing the mobile phase composition or, in some cases, the stationary phase.

Troubleshooting Protocol:

  • Mobile Phase Modification:

    • Change Solvent Ratios: First, perform a detailed gradient optimization. If you are using a hexanes/ethyl acetate system, try small, incremental changes.

    • Introduce a Different Solvent: The most powerful way to alter selectivity is to introduce a solvent with different chemical properties. For example, replace a portion of the ethyl acetate with dichloromethane (DCM) or a small amount of methanol. This changes the nature of the interactions between the analytes, the mobile phase, and the silica gel. For instance, adding DCM can improve the separation of compounds that differ in their ability to engage in dipole-dipole interactions.

  • Check Loading Technique: Overloading the column is a common cause of poor separation. Ensure the amount of crude material is no more than 1-2% of the mass of the silica gel. Apply the sample to the column in a minimal amount of solvent as a concentrated band.

  • Consider a Different Stationary Phase: If mobile phase optimization fails, consider a different adsorbent. While silica gel is standard, alumina (basic or neutral) or a bonded phase like diol or cyano could offer different selectivity for nitrogen-containing heterocycles.

Section 2: Frequently Asked Questions (FAQs)

  • Q: What are the optimal storage conditions for purified this compound?

    • A: The compound should be stored under an inert atmosphere (nitrogen or argon) at room temperature or refrigerated (2-8°C) for long-term stability.[1][2][3] It should be protected from light and moisture. The nitrile group can be susceptible to hydrolysis over time, especially if acidic or basic contaminants are present.

  • Q: My purified compound has a slight yellow color. Is it impure?

    • A: While high-purity this compound is often described as a colorless to light yellow liquid[2], a pale yellow tint is not uncommon for nitrogen-containing aromatic compounds and does not necessarily indicate significant impurity. Trace impurities or minor oxidative degradation can impart color. Purity should always be confirmed by analytical methods like HPLC or GC-MS rather than by appearance alone.

  • Q: What are the key signals to look for in ¹H NMR to confirm the identity of this compound?

    • A: The ¹H NMR spectrum is relatively simple and diagnostic. You should expect to see a singlet for the methyl group (-CH₃) protons, typically around 2.6-2.8 ppm. You will also see two singlets in the aromatic region (typically 8.5-9.0 ppm), corresponding to the two protons on the pyrazine ring. The integration of these peaks should be in a 3:1:1 ratio.

  • Q: Can I use recrystallization for purification?

    • A: Recrystallization is only viable if your compound is a solid at room temperature and you can find a suitable solvent system where the compound has high solubility at high temperatures and low solubility at low temperatures. Since this compound is often a low-melting solid or liquid, recrystallization can be challenging. It may be more effective for removing a specific, less soluble impurity from the crude oil. A mixed solvent system, such as ethyl acetate/hexanes, would be a logical starting point for investigation.[4]

Section 3: Protocols & Data

Experimental Protocol 1: Purification by Automated Flash Column Chromatography

This protocol assumes a starting crude material containing non-polar and polar impurities.

  • Column Selection: Select a pre-packed silica gel column. For 1 gram of crude material, a 40 g column is appropriate.

  • Sample Preparation: Dissolve 1 g of crude this compound in a minimal volume of dichloromethane (DCM), approximately 2-3 mL.

  • Solvent System:

    • Solvent A: n-Hexane

    • Solvent B: Ethyl Acetate

  • Gradient Elution:

    • Equilibrate the column with 5% Solvent B in Solvent A.

    • Load the sample onto the column.

    • Run a linear gradient from 5% B to 50% B over 10-15 column volumes.

    • Hold at 50% B for 2-3 column volumes to elute the product.

  • Fraction Collection & Analysis: Collect fractions and analyze by TLC (e.g., using 30% ethyl acetate/hexanes as the mobile phase and UV light for visualization). Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Experimental Protocol 2: HPLC Method for Purity Assessment

This method provides a robust starting point for determining the purity of the final product.

  • Instrumentation: HPLC or UPLC system with a UV detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[4][5]

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: Start at 10% B, increase to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 270 nm.

    • Column Temperature: 30 °C.

  • Sample Preparation: Accurately weigh and dissolve the sample in methanol or acetonitrile to a concentration of approximately 0.5 mg/mL. Filter through a 0.45 µm syringe filter before injection.

  • Data Analysis: Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.

Data Tables

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 98006-91-8[1][6]
Molecular Formula C₆H₅N₃[3]
Molecular Weight 119.12 g/mol [3]
Appearance Colorless to light yellow liquid[2]
Boiling Point 247 °C (at 760 mmHg)[1]
Density 1.16 g/cm³[1][2]
Flash Point 96 °C[1][2]

Table 2: Suggested Solvent Systems for Chromatography

TechniqueStationary PhaseRecommended Mobile Phase SystemRationale
TLC/Flash Chromatography Silica GelHexanes / Ethyl Acetate (Gradient)Good general-purpose system for separating compounds of moderate polarity.
TLC/Flash Chromatography Silica GelDichloromethane / Methanol (Gradient)Offers different selectivity, useful if co-elution occurs with the Hex/EtOAc system.
Reverse-Phase HPLC C18Water / Acetonitrile (with 0.1% acid)Standard for analytical purity assessment of polar heterocyclic compounds.[4][5]

Section 4: Visualization Workflows

Purification Strategy Selection

Purification_Strategy start Crude Product acid_check Is 5-methylpyrazine- 2-carboxylic acid a likely impurity? start->acid_check extraction Perform Acid-Base Liquid-Liquid Extraction acid_check->extraction Yes chromatography Purify by Silica Gel Column Chromatography acid_check->chromatography No extraction->chromatography distillation_check Is thermal stability a concern? chromatography->distillation_check distillation Purify by High Vacuum Distillation distillation_check->distillation No, high purity needed for volatile impurities final_product Pure Product distillation_check->final_product Yes distillation->final_product

Caption: A decision workflow for selecting the optimal purification method.

Troubleshooting Poor Chromatographic Separation

Chromatography_Troubleshooting start Poor Separation (Co-elution) check_loading Was column overloaded? (>2% w/w) start->check_loading reduce_load Reduce Sample Load & Re-run check_loading->reduce_load Yes optimize_gradient Optimize Elution Gradient (Make it shallower) check_loading->optimize_gradient No success Separation Achieved reduce_load->success change_solvent Alter Mobile Phase Selectivity (e.g., add DCM or MeOH) optimize_gradient->change_solvent change_stationary Change Stationary Phase (e.g., Alumina, Cyano) change_solvent->change_stationary Not Effective change_solvent->success Effective change_stationary->success

Caption: A decision tree for troubleshooting co-elution in column chromatography.

References

Technical Support Center: Synthesis of 5-Methylpyrazine-2-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for the synthesis of 5-methylpyrazine-2-carboxylic acid. This guide is designed for researchers, chemists, and process development professionals. Here, we address common challenges and provide in-depth, field-tested insights to help you optimize your synthesis, improve yields, and ensure the highest purity of your final product. 5-methylpyrazine-2-carboxylic acid is a crucial intermediate in the synthesis of pharmaceuticals like the antidiabetic drug glipizide and the lipid-lowering agent acipimox.[1][2]

The most prevalent and industrially relevant synthetic route is the selective oxidation of one methyl group of 2,5-dimethylpyrazine.[2][3] While conceptually straightforward, this reaction requires careful control to prevent common pitfalls such as over-oxidation and to manage purification challenges. This guide will focus on the widely used potassium permanganate (KMnO₄) oxidation method.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable method for synthesizing 5-methylpyrazine-2-carboxylic acid?

The most established method is the direct oxidation of 2,5-dimethylpyrazine using a strong oxidizing agent in an aqueous medium.[3] Potassium permanganate (KMnO₄) is frequently used due to its effectiveness and low cost.[1][4] The reaction selectively oxidizes one of the two equivalent methyl groups on the pyrazine ring to a carboxylic acid.

Q2: What are the primary challenges associated with the KMnO₄ oxidation of 2,5-dimethylpyrazine?

The main challenges are:

  • Controlling Selectivity: The two methyl groups on 2,5-dimethylpyrazine are structurally equivalent, making them equally susceptible to oxidation. A significant side reaction is the over-oxidation of both methyl groups to form pyrazine-2,5-dicarboxylic acid.[3]

  • Reaction Exotherm: The oxidation is highly exothermic. Poor temperature control can lead to runaway reactions and favor the formation of the di-acid byproduct.

  • Product Isolation: The reaction produces a large amount of insoluble manganese dioxide (MnO₂) as a byproduct, which must be efficiently removed. The desired product is typically isolated as a water-soluble salt (e.g., potassium 5-methylpyrazine-2-carboxylate), requiring careful acidification and extraction.[3]

Q3: What is a realistic yield for this synthesis?

Reported yields can vary significantly based on the reaction scale and conditions. With careful control of stoichiometry and temperature, yields can reach upwards of 75%.[3] However, without optimization, yields can be much lower, often below 40%, due to the formation of byproducts.[3]

Q4: How can I monitor the reaction's progress?

Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) are the most effective methods.

  • TLC: A suitable mobile phase (e.g., Dichloromethane/Methanol 9:1) can effectively separate the non-polar starting material (2,5-dimethylpyrazine) from the highly polar carboxylic acid product.

  • HPLC: Reverse-phase HPLC with a UV detector is ideal for quantifying the disappearance of the starting material and the appearance of both the mono-acid and di-acid products.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis.

Problem 1: My yield is very low or I isolated no product.

  • Possible Cause 1: Ineffective Oxidant

    • Explanation: Potassium permanganate can degrade over time, especially if not stored in a dry, well-sealed container. Its oxidizing power may be diminished.

    • Troubleshooting:

      • Use fresh, finely ground KMnO₄.

      • Ensure the stoichiometry is correct. A molar ratio of KMnO₄ to 2,5-dimethylpyrazine of around 2.0 is often a good starting point, but this may require optimization.

  • Possible Cause 2: Suboptimal Temperature

    • Explanation: The reaction rate is highly temperature-dependent. If the temperature is too low (e.g., <10°C), the reaction may be impractically slow.

    • Troubleshooting:

      • Maintain the reaction temperature within the optimal range, typically between 10-30°C.[4] Use an ice bath to manage the exotherm during the addition of KMnO₄ and then allow the reaction to proceed at a controlled temperature.

  • Possible Cause 3: Incorrect Work-up pH

    • Explanation: The product, 5-methylpyrazine-2-carboxylic acid, is amphoteric. It is soluble in both strongly acidic and basic solutions. For effective extraction into an organic solvent, the aqueous solution must be acidified to its isoelectric point (typically pH 1.5-4.0) to precipitate the neutral form or make it amenable to extraction.[1]

    • Troubleshooting:

      • After filtering off the MnO₂, carefully adjust the filtrate pH using a mineral acid like HCl or H₂SO₄. Monitor the pH with a calibrated meter.

      • Perform a small-scale test extraction at different pH values to determine the optimal point for product recovery.

Problem 2: I am forming a significant amount of pyrazine-2,5-dicarboxylic acid.

  • Possible Cause 1: Poor Temperature Control

    • Explanation: This is the most common cause of over-oxidation. The formation of the di-acid is more sensitive to higher temperatures than the formation of the desired mono-acid. Localized "hot spots" due to rapid addition of the oxidant can drastically reduce selectivity.

    • Troubleshooting:

      • Add the solid KMnO₄ in small portions over an extended period (e.g., 0.5-1 hour per portion) to the cooled reaction mixture.[4]

      • Ensure vigorous stirring to dissipate heat effectively.

      • Maintain a strict internal temperature ceiling (e.g., <30°C) throughout the addition and reaction period.[4]

  • Possible Cause 2: Incorrect Stoichiometry

    • Explanation: Using a large excess of KMnO₄ will inevitably lead to the formation of the di-acid.

    • Troubleshooting:

      • Carefully control the molar ratio of KMnO₄ to the starting material. Begin with a ratio of ~2.0 and optimize based on HPLC analysis of the crude product mixture.

Problem 3: The filtration of manganese dioxide (MnO₂) is extremely slow.

  • Explanation: MnO₂ often forms as a very fine, gelatinous precipitate that can quickly clog filter paper or frits.

  • Troubleshooting:

    • Use a Filter Aid: Add a pad of Celite® or another diatomaceous earth filter aid to the filter funnel before filtration. You can also add the filter aid directly to the reaction mixture before filtering. This creates a more porous filter cake.

    • Hot Filtration: In some protocols, performing the filtration while the mixture is still warm can improve the flow rate.[4]

    • Quenching: Before filtration, adding a small amount of a reducing agent like sodium bisulfite or ethanol can help neutralize any remaining permanganate and may change the morphology of the MnO₂ precipitate, making it easier to filter.

Visualizing the Process

Synthesis Workflow

The following diagram outlines the key stages of the synthesis, from starting materials to the purified product.

SynthesisWorkflow cluster_reaction Reaction Stage cluster_workup Work-up & Isolation cluster_purification Purification Start 2,5-Dimethylpyrazine in Aqueous Base AddKMnO4 Portion-wise Addition of solid KMnO4 (Control T < 30°C) Start->AddKMnO4 1. Charge Reactor React Stir at 10-30°C (Monitor by HPLC/TLC) AddKMnO4->React 2. Initiate Oxidation Filter Filter MnO2 (Use Filter Aid) React->Filter 3. Reaction Complete Acidify Acidify Filtrate (pH 1.5 - 4.0) Filter->Acidify 4. Isolate Soluble Salt Extract Extract with Organic Solvent (e.g., Butanone) Acidify->Extract 5. Neutralize & Extract Concentrate Concentrate Extract Extract->Concentrate 6. Collect Organic Layers Recrystallize Recrystallize from Water Concentrate->Recrystallize 7. Crude Product Dry Dry Product Recrystallize->Dry 8. Pure Crystals End End Dry->End Final Product: 5-Methylpyrazine-2-carboxylic acid

Caption: General workflow for the synthesis of 5-methylpyrazine-2-carboxylic acid.

Troubleshooting Logic Tree

Use this decision tree to diagnose common issues based on your experimental observations.

TroubleshootingTree Start Problem Observed LowYield Low / No Yield Start->LowYield HighDiacid High Di-acid Impurity Start->HighDiacid CheckTemp Was T > 10°C? LowYield->CheckTemp CheckTControl Temp Control < 30°C during addition? HighDiacid->CheckTControl CheckpH Work-up pH 1.5 - 4.0? CheckTemp->CheckpH Yes Sol_Slow Increase Temp Allow longer time CheckTemp->Sol_Slow No CheckKMnO4 KMnO4 fresh? Stoichiometry correct? CheckpH->CheckKMnO4 Yes Sol_pH Re-adjust pH Re-extract CheckpH->Sol_pH No Sol_KMnO4 Use fresh KMnO4 Verify stoichiometry CheckKMnO4->Sol_KMnO4 No CheckStoich KMnO4 / Substrate Ratio ~2.0? CheckTControl->CheckStoich Yes Sol_TControl Improve cooling Add KMnO4 slower CheckTControl->Sol_TControl No Sol_Stoich Reduce KMnO4 ratio CheckStoich->Sol_Stoich No

Caption: Decision tree for troubleshooting common synthesis problems.

Reference Experimental Protocol

This protocol is adapted from methodologies described in the patent literature and represents a typical lab-scale synthesis.[4] Safety Note: This reaction is exothermic and produces a fine particulate byproduct. Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.

Table 1: Reagent Quantities

ReagentMolar Mass ( g/mol )AmountMolesMolar Eq.
2,5-Dimethylpyrazine108.1443.26 g0.401.0
Sodium Hydroxide40.006.40 g0.160.4
Potassium Permanganate158.03126.4 g0.802.0
Water18.02~160 mL--
Butanone (for extraction)72.11~300 mL--
6M Hydrochloric Acid-As needed--

Procedure:

  • Preparation: In a 500 mL three-necked flask equipped with a mechanical stirrer, thermometer, and addition funnel, dissolve sodium hydroxide (6.4 g) in water (160 mL). Cool the solution to 20°C in an ice-water bath.

  • Substrate Addition: While stirring, add 2,5-dimethylpyrazine (43.26 g) in portions, ensuring the internal temperature does not exceed 25°C. Cool the resulting mixture to 15°C.

  • Oxidation: Begin adding solid potassium permanganate (126.4 g) in small portions over a period of 2-3 hours. Crucial: Carefully monitor the internal temperature and maintain it between 15-25°C using the ice bath. Vigorous stirring is essential.

  • Reaction: After the addition is complete, continue to stir the mixture at room temperature for an additional 2-4 hours, or until HPLC/TLC analysis shows consumption of the starting material.

  • Work-up & Filtration: Filter the dark brown mixture through a pad of Celite® to remove the manganese dioxide precipitate. Wash the filter cake with a small amount of warm water.

  • Extraction Prep: Combine the filtrate and washes. Transfer to a separatory funnel and extract with an organic solvent (e.g., toluene or dichloromethane) to remove any unreacted 2,5-dimethylpyrazine.

  • Acidification: Cool the aqueous layer in an ice bath and, with stirring, slowly add 6M HCl to adjust the pH to ~2-3. A precipitate should form.

  • Product Extraction: Extract the acidified aqueous layer with butanone (3 x 100 mL).

  • Isolation: Combine the butanone extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Recrystallize the crude solid from hot water to yield pure 5-methylpyrazine-2-carboxylic acid as a light-colored solid.

References

Technical Support Center: HPLC Separation of Pyrazine Isomers

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers and Drug Development Professionals

Introduction: The Challenge of Pyrazine Isomer Separation

Pyrazine and its substituted isomers are prevalent in pharmaceutical intermediates, flavor compounds, and agrochemicals. Their structural similarity, particularly in polarity and pKa, presents a significant chromatographic challenge, often resulting in poor resolution and co-elution. This guide offers a systematic approach to method development and troubleshooting, grounded in chromatographic principles.

Troubleshooting Guide: From Problem to Solution

This section addresses specific, common issues encountered during the HPLC analysis of pyrazine isomers.

Q1: My pyrazine isomers are co-eluting or have very poor resolution. What is the first thing I should adjust?

A1: The primary cause of co-elution for pyrazine isomers is their very similar polarity. Your first and most impactful adjustment should be to the mobile phase composition , specifically the organic modifier and its concentration.

  • Initial Step: Isocratic vs. Gradient Elution: If you are using an isocratic method, switching to a shallow gradient can often provide the subtle change in solvent strength needed to resolve closely eluting peaks.

  • Organic Modifier Choice: Acetonitrile is a common choice, but if it fails to provide resolution, consider switching to methanol or a ternary mixture (e.g., water/acetonitrile/methanol). Methanol's different selectivity (stronger proton donor) can alter interactions with the stationary phase and your analytes.

  • pH Control: Pyrazines are weakly basic. Adjusting the mobile phase pH with a buffer (e.g., phosphate, acetate, or formate) can alter the ionization state of the isomers, leading to differential retention. A pH range of 2.5 to 4.0 is often a good starting point for reversed-phase chromatography.

Troubleshooting Workflow for Co-elution

G start Problem: Co-eluting Pyrazine Isomers mp_adjust Step 1: Modify Mobile Phase start->mp_adjust shallow_grad A) Implement Shallow Gradient mp_adjust->shallow_grad If isocratic change_org B) Change Organic Modifier (e.g., ACN to MeOH) mp_adjust->change_org If no resolution adjust_ph C) Adjust pH (2.5 - 4.0) mp_adjust->adjust_ph If ionizable col_chem Step 2: Evaluate Column Chemistry shallow_grad->col_chem If still co-eluting change_org->col_chem If still co-eluting adjust_ph->col_chem If still co-eluting hilic Consider HILIC for polar isomers col_chem->hilic pfp Try PFP or Phenyl-Hexyl for aromatic interactions col_chem->pfp temp_adjust Step 3: Optimize Temperature hilic->temp_adjust pfp->temp_adjust temp_effect Lower T to increase retention Higher T to improve efficiency temp_adjust->temp_effect resolved Resolution Achieved temp_effect->resolved

Caption: A logical workflow for troubleshooting co-eluting pyrazine isomers.

Q2: I have some separation, but the peak shapes are broad and asymmetrical. What's happening?

A2: Poor peak shape, often seen as tailing, can be attributed to several factors, including secondary interactions with the stationary phase, column overload, or extra-column band broadening.

  • Secondary Interactions: Residual silanols on the silica backbone of C18 columns can interact with the basic nitrogen atoms of pyrazines, causing peak tailing.

    • Solution 1: Use an End-capped Column: Ensure you are using a high-quality, fully end-capped column to minimize silanol activity.

    • Solution 2: Mobile Phase Modifier: Add a small amount of a competing base, like triethylamine (TEA), to the mobile phase (0.1% v/v). TEA will preferentially interact with the active sites, improving peak symmetry. Alternatively, using a low-ionic-strength buffer can also mitigate these interactions.

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to fronting or tailing peaks.

    • Solution: Dilute your sample and reinject. If the peak shape improves, you were likely overloading the column.

  • Extra-Column Volume: Excessive tubing length or large-volume detector flow cells can contribute to band broadening.

    • Solution: Minimize the length and internal diameter of all tubing between the injector and the detector. Use a low-dispersion flow cell if available.

Q3: My method is not sensitive enough to detect low-level impurities. How can I increase the signal?

A3: Low sensitivity is a common issue, especially for trace analysis. The solution involves optimizing both the chromatographic conditions and the detector settings.

  • Detector Wavelength: Pyrazines typically have a UV absorbance maximum around 260-280 nm. However, the exact λmax can shift based on substitution and solvent.

    • Action: Run a UV-Vis spectrum of your target analytes in the mobile phase to determine the optimal wavelength for maximum absorbance. Do not rely solely on literature values obtained in different solvents.

  • Mobile Phase Absorbance: Ensure your mobile phase additives (buffers, ion-pairing agents) have low absorbance at your chosen wavelength. For example, TFA is a poor choice for low UV detection due to its high absorbance below 220 nm. Formic acid is a much better alternative.

  • Injection Volume: Increasing the injection volume can increase the signal, but be mindful of potential column overload and solvent effects, which can distort peak shape.

  • Peak Compression (Focusing): If your sample is dissolved in a solvent stronger than the initial mobile phase, it can cause peak broadening.

    • Action: Whenever possible, dissolve your sample in the initial mobile phase or a weaker solvent. This will help focus the analyte band at the head of the column, leading to sharper, taller peaks.

Frequently Asked Questions (FAQs)

What is the best type of HPLC column for pyrazine isomer separation?

There is no single "best" column, as the optimal choice depends on the specific isomers. However, some column chemistries consistently outperform standard C18 phases.

Stationary Phase Separation Principle Best For... Considerations
C18 / C8 Hydrophobic (Reversed-Phase)General purpose, initial screening.May not resolve highly similar isomers due to insufficient selectivity.
Phenyl-Hexyl Hydrophobic & π-π InteractionsAromatic pyrazine derivatives. The phenyl groups offer alternative selectivity.Can provide unique elution orders compared to C18.
Pentafluorophenyl (PFP) Multiple (hydrophobic, π-π, dipole-dipole, ion-exchange)Isomers with differences in electron distribution or polarity.Excellent for resolving positional isomers.
HILIC Hydrophilic InteractionHighly polar, water-soluble pyrazines that are poorly retained on C18.Requires a high percentage of organic solvent in the mobile phase.
How does temperature affect the separation of pyrazine isomers?

Temperature is a powerful but often overlooked parameter.

  • Increased Temperature:

    • Pros: Decreases mobile phase viscosity, leading to higher efficiency (sharper peaks) and lower backpressure. Can sometimes improve resolution by altering selectivity.

    • Cons: Reduces retention times, which may decrease resolution if the selectivity change is not favorable.

  • Decreased Temperature:

    • Pros: Increases retention times, which can sometimes provide more opportunity for separation.

    • Cons: Increases backpressure and can lead to broader peaks due to slower mass transfer.

Recommendation: Systematically evaluate a range of temperatures (e.g., 25°C, 35°C, 45°C) to determine the optimal balance between efficiency and selectivity for your specific separation.

Key Protocols & Methodologies

Protocol 1: Systematic Mobile Phase pH Screening

This protocol helps determine the optimal pH for resolving basic pyrazine isomers in reversed-phase HPLC.

Objective: To evaluate the effect of mobile phase pH on the retention and selectivity of pyrazine isomers.

Materials:

  • HPLC system with UV detector

  • C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Buffers: Formic acid, Ammonium acetate, Ammonium formate

  • Sample containing a mixture of pyrazine isomers

Procedure:

  • Prepare Buffered Mobile Phases: Prepare three different mobile phase A solutions at pH 3.0, 4.5, and 6.0.

    • pH 3.0: 0.1% Formic acid in water

    • pH 4.5: 10 mM Ammonium acetate in water (adjust pH with acetic acid)

    • pH 6.0: 10 mM Ammonium formate in water (adjust pH with formic acid)

  • Equilibrate the System: Equilibrate the column with the first mobile phase condition (e.g., 95:5 A:B at pH 3.0) for at least 15 column volumes.

  • Inject Sample: Inject the pyrazine isomer mixture.

  • Run Gradient: Run a standard gradient (e.g., 5% to 95% B over 20 minutes).

  • Repeat: Repeat steps 2-4 for each pH condition.

  • Analyze Data: Compare the chromatograms. Note the changes in retention time and, most importantly, the resolution between the critical isomer pairs at each pH. Select the pH that provides the baseline separation.

Technical Support Center: Optimization of Reaction Conditions for Pyrazine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to the synthesis of pyrazines. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of pyrazine synthesis. Pyrazines are a critical class of N-heterocyclic compounds, integral to pharmaceuticals, flavor chemistry, and materials science.[1][2][3] However, their synthesis can present numerous challenges, from low yields to the formation of stubborn byproducts.[2][4]

This center provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols. The content is structured to not only provide solutions but also to explain the underlying chemical principles, empowering you to make informed decisions in your experimental design.

Understanding the Foundation: Common Synthetic Routes

A foundational understanding of the common synthetic pathways is crucial for effective troubleshooting. Many methods for pyrazine synthesis exist, some of which are among the oldest still in use.[5] Classical methods like the Staedel-Rugheimer and Gutknecht syntheses form the basis for many modern approaches.[5][6][7] A prevalent and versatile method involves the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound, followed by an oxidation step to form the aromatic pyrazine ring.[8]

Caption: General reaction scheme for pyrazine synthesis.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific issues you may encounter during pyrazine synthesis in a question-and-answer format, providing both the "what" and the "why" for each troubleshooting step.

Problem Potential Cause Recommended Solution & Scientific Rationale
Low or No Product Yield Suboptimal Temperature: Solution: Carefully optimize the reaction temperature. Rationale: Temperature is a critical parameter.[9][10] Insufficient heat may prevent the reaction from proceeding, while excessive temperatures can lead to the degradation of the pyrazine ring or favor competing side reactions.[4][9][10] For instance, in some gas-phase dehydrogenation reactions, temperatures below 300°C can result in incomplete conversion to piperazine byproducts, whereas temperatures above 450°C can cause ring cleavage.[4]
Incorrect pH or Ineffective Base: Solution: Screen different bases and optimize the pH. Rationale: The choice and amount of base can be critical.[4] For example, in certain dehydrogenative coupling reactions, potassium hydride (KH) has demonstrated superior performance over other bases like sodium ethoxide or potassium tert-butoxide.[11][12] The pH can also influence the rate of key steps in the reaction sequence.[9]
Poor Quality Starting Materials: Solution: Ensure the purity of your 1,2-diamine and 1,2-dicarbonyl compounds. Rationale: Impurities in the starting materials can lead to a host of side reactions.[4] For example, aldol condensation products in denatured ethanol can significantly reduce the yield of the desired pyrazine.[4]
Inefficient Work-up and Purification: Solution: Employ multiple extractions with an appropriate solvent and consider alternative purification methods like distillation or column chromatography. Rationale: Pyrazine derivatives can have varying solubilities, and a single extraction may be insufficient for complete recovery from the reaction mixture.[4][13]
Formation of Side Products Imidazole Derivatives: Solution: Optimize the choice of extraction solvent. Rationale: When synthesizing pyrazines from cellulosic-derived sugars and ammonium hydroxide, imidazole derivatives are common impurities.[13][14][15] Using a non-polar solvent like hexane for liquid-liquid extraction can prevent the co-extraction of these more polar imidazole byproducts.[13][14] Solvents like methyl-t-butyl ether (MTBE) or ethyl acetate are more likely to co-extract imidazoles, necessitating further purification.[13][14]
Piperazine Byproducts: Solution: Ensure complete oxidation of the dihydropyrazine intermediate. Rationale: The final step in many pyrazine syntheses is the oxidation of a dihydropyrazine intermediate. If this step is incomplete, piperazines will be present as impurities. The choice of oxidizing agent and reaction conditions are crucial for driving the reaction to completion.[2]
Strecker Aldehydes (in Maillard Reactions): Solution: Consider the structure of the amino acid reactant. Rationale: In the Maillard reaction between amino acids and reducing sugars, Strecker aldehydes can be significant byproducts.[10] The formation of these aldehydes is associated with the deamination of α-amino acids.[10] Utilizing β-, γ-, or ε-amino acids can sometimes mitigate the formation of these aldehyde byproducts.[10]
Purification Difficulties Co-eluting Impurities on Silica Gel: Solution: Adjust the polarity of the eluent system or consider a different stationary phase. Rationale: If impurities have similar polarities to the desired pyrazine, they will be difficult to separate by standard silica gel chromatography. A systematic screening of solvent systems with varying polarities is recommended. Alternatively, reverse-phase chromatography (e.g., with C18-bonded silica) can offer a different selectivity for separation.[13][16]
Product Oiling Out During Crystallization: Solution: Try a different recrystallization solvent or a solvent mixture. Seeding the solution with a small crystal of the pure product can also induce crystallization. Rationale: The solubility of the pyrazine derivative is highly dependent on the solvent. If the product is too soluble, it will not crystallize. A solvent in which the product is sparingly soluble at room temperature but soluble at elevated temperatures is ideal.
Dark Reaction Mixture/Polymerization Air-Sensitive Intermediates: Solution: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). Rationale: Some intermediates in pyrazine synthesis can be sensitive to air oxidation, leading to complex side reactions and the formation of colored, polymeric materials.[4]
Aldol Condensation Side Reactions: Solution: Use purified solvents and starting materials that are free of aldehydes or ketones with α-hydrogens. Rationale: The presence of extraneous aldehydes or ketones can lead to aldol condensation reactions, which often produce highly colored and complex byproducts.[4]

Frequently Asked Questions (FAQs)

Q1: What are the key parameters to consider when optimizing a new pyrazine synthesis?

A1: The most critical parameters to investigate are reaction temperature, the choice and stoichiometry of the catalyst and/or base, the solvent, and the reaction time.[4][9][17] The purity of the starting materials is also paramount.[4] A design of experiments (DoE) approach can be highly effective in systematically optimizing these variables to maximize yield and minimize byproduct formation.

Q2: How does the choice of solvent affect pyrazine synthesis?

A2: The solvent can influence the reaction in several ways.[18] It affects the solubility of reactants and intermediates, which can impact reaction rates.[18] Polar solvents can stabilize charged intermediates, potentially altering the reaction mechanism.[18] In some cases, the solvent itself can participate in the reaction. For enzymatic syntheses, the hydrophobicity of the solvent (often measured by its log P value) can significantly impact enzyme activity and stability.[17]

Q3: Are there "greener" or more sustainable methods for pyrazine synthesis?

A3: Yes, there is a growing interest in developing more environmentally benign methods. This includes the use of biocatalysts (enzymes) which can operate under mild conditions, and the development of continuous-flow systems that can improve efficiency and reduce waste.[17] Additionally, acceptorless dehydrogenative coupling reactions, which generate only water and hydrogen gas as byproducts, represent a highly atom-economical approach.[11][12]

Q4: My reaction involves an α-amino ketone. What are the best practices for handling these intermediates?

A4: α-amino ketones are known to be unstable and can readily self-condense.[5][7] Therefore, they are often generated in situ. For example, in the Gutknecht pyrazine synthesis, an α-oximino ketone is reduced to the α-amino ketone, which then immediately undergoes self-condensation to form the dihydropyrazine.[4][5] This avoids the need to isolate the unstable intermediate.

Q5: What analytical techniques are most useful for monitoring the progress of my pyrazine synthesis?

A5: A combination of techniques is often best. Thin-layer chromatography (TLC) is a quick and easy way to qualitatively monitor the consumption of starting materials and the formation of products. For more quantitative analysis, gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are invaluable for determining the yield and identifying byproducts. Nuclear magnetic resonance (NMR) spectroscopy is essential for structural confirmation of the final product.

Detailed Experimental Protocol: The Gutknecht Pyrazine Synthesis

The Gutknecht synthesis is a classic and reliable method for preparing symmetrically substituted pyrazines. It involves the self-condensation of α-amino ketones, which are typically generated in situ from the reduction of α-oximino ketones.[4][5]

References

Strategies to minimize byproduct formation in pyrazine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Minimizing Byproduct Formation for Researchers and Drug Development Professionals

Welcome to the Technical Support Center. This guide is designed to provide you, our fellow researchers and chemists, with practical, in-depth strategies to navigate the complexities of pyrazine synthesis. Byproduct formation is a significant challenge that can impact yield, purity, and the overall efficiency of your workflow. Here, we move beyond simple protocols to explore the underlying chemical principles, offering troubleshooting advice and validated methods to enhance the selectivity of your reactions.

Section 1: Frequently Asked Questions (FAQs) - Diagnosing Your Synthesis

This section addresses the most common issues encountered during pyrazine synthesis in a direct question-and-answer format.

Q1: My reaction mixture is turning dark brown or black, suggesting polymerization. What is happening and how can I prevent it?

A1: A dark coloration is a frequent indicator of polymerization or degradation, often arising from excessive heat or unwanted side reactions.[1]

  • Causality: High temperatures, especially above the optimal range for your specific reaction, can cause the pyrazine ring itself to break down or lead to the polymerization of reactive intermediates.[1] For instance, in gas-phase reactions over copper-chromite catalysts, temperatures exceeding 450°C are known to cause ring degradation.[2] In Maillard reactions, excessive heat can accelerate caramelization and other non-productive pathways involving sugar precursors.

  • Preventative Strategy:

    • Temperature Optimization: Carefully control and optimize the reaction temperature. It is often better to run the reaction for a longer duration at a slightly lower temperature than to force it with excessive heat. For many common syntheses, like the Maillard reaction, a range of 120-160°C is a good starting point for optimization.[2]

    • Inert Atmosphere: If your intermediates are sensitive to air, oxidation can trigger polymerization. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent these unwanted side reactions.[1]

    • Solvent and Reagent Purity: Aldehyd or ketone impurities in solvents or starting materials can undergo aldol condensation reactions, which produce highly colored, polymeric byproducts.[1] Ensure high purity of all reagents and solvents.

Q2: I'm detecting significant levels of Strecker aldehydes. What is their origin and how can I minimize them?

A2: Strecker aldehydes are characteristic byproducts of the Maillard reaction, which utilizes an amino acid and a reducing sugar.[2]

  • Causality: Their formation occurs through the Strecker degradation of α-amino acids, a pathway that competes directly with the pathway leading to pyrazines.[2] The structure of the amino acid is a key determinant; α-amino acids are particularly prone to this degradation.

  • Preventative Strategy:

    • Reagent Stoichiometry: Carefully control the molar ratio of your amino acid to the sugar. An excess of the amino acid can favor Strecker degradation. Experiment with ratios to find the optimal balance for your target pyrazine.

    • Alternative Pathways: If Strecker aldehydes are a persistent and critical issue, consider alternative synthesis routes that do not rely on the Maillard reaction, such as the dehydrogenative self-coupling of 2-amino alcohols, which can produce water and hydrogen gas as the only byproducts.[3]

    • pH Control: The pH of the reaction medium can influence the relative rates of competing pathways in the Maillard reaction. Buffering the system (e.g., with a phosphate buffer) can help steer the reaction towards pyrazine formation.

Q3: My product is contaminated with imidazole derivatives. Why are these forming and how do I remove them?

A3: Imidazole byproducts are common when your synthesis involves the reaction of sugars (especially cellulosic-derived sugars) with an ammonia source, such as ammonium hydroxide.[2]

  • Causality: Under thermal conditions, sugars and ammonia can react through pathways that lead to the formation of the five-membered imidazole ring system instead of the desired six-membered pyrazine ring.

  • Solution (Purification): While preventing their formation entirely can be difficult, imidazoles can be effectively removed during workup.

    • Selective Liquid-Liquid Extraction (LLE): The choice of extraction solvent is critical. Using hexane for LLE has been shown to selectively extract pyrazines, leaving the more polar imidazole byproducts behind in the aqueous layer.[4][5][6] In contrast, solvents like methyl-t-butyl ether (MTBE) or ethyl acetate tend to co-extract imidazoles.[4][5]

    • Silica Gel Chromatography: If co-extraction occurs, passing the organic extract through a silica gel column is an effective secondary purification step. Silica retains the undesirable imidazoles, allowing the pyrazines to be eluted.[2][6]

Q4: My yield is low, and I'm isolating piperazine byproducts. What's the cause?

A4: The presence of piperazines, the saturated analog of pyrazines, typically points to incomplete oxidation or dehydrogenation in your reaction sequence.

  • Causality: Many pyrazine syntheses proceed through a dihydropyrazine or piperazine intermediate.[1][7] For example, the Gutknecht synthesis involves the self-condensation of α-amino ketones to form dihydropyrazines, which must then be oxidized.[1] Similarly, industrial methods involving the reaction of ethylenediamine often require a dehydrogenation step.[3] If the oxidizing agent is weak, insufficient, or the dehydrogenation conditions (e.g., temperature, catalyst activity) are inadequate, the reaction will stall at the intermediate stage.

  • Preventative Strategy:

    • Ensure Oxidizing Conditions: If using a chemical oxidant, ensure it is active and used in the correct stoichiometric amount. Air oxidation can also be effective but may require longer reaction times or a catalyst.[1]

    • Optimize Dehydrogenation: In catalytic gas-phase reactions, ensure the catalyst bed temperature is optimal. Temperatures below 300°C can lead to incomplete dehydrogenation.[1] For catalytic liquid-phase reactions, ensure the catalyst is active and not poisoned.

Section 2: Troubleshooting Workflow for Byproduct Formation

When faced with an impure product, a systematic approach can help identify the root cause and the most effective solution. The following workflow provides a logical decision-making process.

Caption: A decision-tree workflow for troubleshooting common byproduct issues in pyrazine synthesis.

Section 3: Validated Experimental Protocols

These protocols provide detailed, self-validating steps for common procedures, explaining the rationale behind each choice.

Protocol 1: Selective Pyrazine Synthesis via Maillard Reaction

This protocol provides a generalized method for producing pyrazines while minimizing Strecker aldehyde formation.

  • Reactant Preparation (Rationale): Prepare equimolar solutions of an amino acid (e.g., glycine) and a reducing sugar (e.g., glucose) in a phosphate buffer (pH 6.0-7.0). Using a buffer helps maintain a stable pH, which can disfavor the Strecker degradation pathway.

  • Reaction Setup: Combine the solutions in a reaction vessel equipped with a reflux condenser and a magnetic stirrer. If intermediates are air-sensitive, flush the system with an inert gas like nitrogen. The condenser prevents loss of volatile products and reagents.

  • Controlled Heating: Heat the mixture to 120-140°C.[2] Monitor the reaction progress using TLC or GC-MS at set time intervals (e.g., every 30 minutes). This step is critical. By monitoring the reaction, you can determine the optimal time to stop the heating, maximizing pyrazine yield before significant degradation or byproduct formation occurs.

  • Cooling and Extraction: Once the reaction is optimal, cool the vessel to room temperature. Extract the aqueous mixture multiple times with a suitable organic solvent (e.g., methyl-t-butyl ether).[2] Multiple extractions are necessary to ensure a high recovery of the pyrazine products from the aqueous phase.[5]

  • Work-up: Combine the organic extracts and wash with brine to remove residual water-soluble impurities. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Protocol 2: Purification Strategy for Removing Imidazole Byproducts

This protocol is designed for reactions where imidazole contamination is a known issue.

  • Initial Extraction (Rationale): Perform a liquid-liquid extraction of the aqueous reaction mixture using hexane. Use at least three separate extractions with fresh solvent each time. Hexane is less polar than other common extraction solvents and shows high selectivity for pyrazines over imidazoles, providing a significant purification effect in this initial step.[4][6]

  • Solvent Removal: Combine the hexane extracts and concentrate under reduced pressure. At this stage, analyze a small sample via GC-MS to assess the level of imidazole removal.

  • Column Chromatography (If Necessary): If imidazoles are still present, prepare a short silica gel column. Dissolve the crude product in a minimal amount of dichloromethane (DCM) or a hexane/ethyl acetate mixture.

  • Elution: Load the solution onto the column and elute with a non-polar solvent system, such as a 90:10 hexane/ethyl acetate mixture.[4][5] Collect fractions and analyze them by TLC or GC. Silica gel will adsorb the more polar imidazoles, while the less polar pyrazines will elute first, achieving a clean separation.

Section 4: Data Reference Tables
Table 1: General Effect of Temperature on Pyrazine Synthesis
Temperature RangeExpected OutcomeCommon IssuesReference
Low (<100°C) Very slow reaction rate, low conversion.Incomplete reaction, isolation of starting materials.[2]
Optimal (100-140°C) Good reaction rate, increased pyrazine yield.Balance needed to avoid byproduct formation.[2]
High (140-180°C) Faster reaction, but risk of increased byproducts and degradation increases.Formation of polymeric materials, caramelization (in sugar-based reactions).[8]
Very High (>300°C) Necessary for some gas-phase catalytic dehydrogenations.Risk of pyrazine ring breakdown if temperature exceeds ~450°C.[1][9]
Table 2: Solvent Selection for Liquid-Liquid Extraction (LLE) of Pyrazines
SolventSelectivity ProfileKey ConsiderationsReferences
Hexane High selectivity. Extracts pyrazines with minimal co-extraction of imidazoles.May require multiple extractions for high recovery due to moderate polarity.[4][5][6]
Methyl-t-butyl ether (MTBE) Moderate selectivity. Efficiently extracts pyrazines but also co-extracts imidazoles.Requires further purification (e.g., silica column) if imidazoles are present.[4][5]
Ethyl Acetate Moderate selectivity. Similar profile to MTBE.Also co-extracts imidazoles, necessitating further purification steps.[4][5]
Dichloromethane (DCM) Good general solvent. Effective for extraction but may also pull in various byproducts.Higher density than water, forms the bottom layer.[6]
Section 5: Mechanistic Insights - Pyrazine vs. Byproduct Formation

Understanding the reaction mechanism is key to controlling its outcome. The Maillard reaction provides a classic example of a branching pathway where reaction conditions dictate product distribution.

Caption: Simplified Maillard reaction pathway showing divergence to pyrazines and Strecker aldehydes.

This diagram illustrates the critical branch point from α-dicarbonyl intermediates. By controlling parameters like pH and reactant concentrations, the equilibrium can be shifted to favor the cyclization reactions that lead to pyrazines (Desired Pathway) over the degradative pathway that produces unwanted aldehydes (Byproduct Pathway).

References

Technical Support Center: Enhancing the Stability of Pyrazine Carbonitrile Compounds for Storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the stabilization and storage of pyrazine carbonitrile compounds. As a Senior Application Scientist with extensive experience in the handling of sensitive heterocyclic compounds, I have designed this guide to provide you with in-depth, field-proven insights to ensure the long-term integrity of your valuable materials. This resource moves beyond generic advice to offer a detailed, question-and-answer-based approach to the specific challenges researchers, scientists, and drug development professionals face during their experiments.

Introduction: The Challenge of Pyrazine Carbonitrile Stability

Pyrazine carbonitriles are a pivotal class of nitrogen-containing heterocyclic compounds, serving as critical building blocks in medicinal chemistry and materials science. Their unique electronic properties, stemming from the electron-withdrawing nature of both the pyrazine ring and the nitrile group, make them highly valuable synthons. However, this reactivity also renders them susceptible to various degradation pathways, which can compromise sample purity, impact experimental reproducibility, and ultimately affect the efficacy and safety of downstream products.

This guide is structured to address the most common stability issues encountered in the laboratory, providing not only solutions but also the scientific rationale behind them.

Frequently Asked Questions & Troubleshooting Guide

Section 1: General Storage and Handling

Question 1: I've just synthesized and purified a batch of a novel pyrazine carbonitrile derivative. What are the absolute essential first steps for ensuring its stability during short-term storage?

Answer:

Immediately after synthesis and purification, your primary goal is to mitigate exposure to the three main degradation catalysts: atmosphere (oxygen and moisture), light, and heat.

  • Inert Atmosphere Blanketing: Pyrazine derivatives can be sensitive to oxidation. Displacing oxygen with an inert gas is a critical first step.[1][2]

    • Actionable Protocol: Use a gentle stream of an inert gas like nitrogen or argon to flush the headspace of your storage vial before sealing.[3][4] This process, known as inert gas blanketing, creates a protective layer over your compound.[1][2] For highly sensitive compounds, perform all transfers within a glovebox.

  • Moisture Prevention: The nitrile group is susceptible to hydrolysis, which can be catalyzed by ambient moisture, especially under non-neutral pH conditions.

    • Actionable Protocol: Store your compound in a vial with a tightly sealed cap, preferably with a PTFE liner. For added protection, place this primary container inside a secondary container, such as a desiccator, with a desiccant like silica gel or calcium sulfate.

  • Light Protection: Aromatic and heterocyclic compounds are often photosensitive, and UV radiation can trigger degradation pathways.

    • Actionable Protocol: Always use amber glass vials or wrap clear vials in aluminum foil to block light exposure.[5]

  • Temperature Control: Thermal energy can accelerate all degradation reactions.

    • Actionable Protocol: For short-term storage (days to a few weeks), refrigeration at 2-8°C is generally recommended for chemical intermediates.[5][6] Ensure the container is well-sealed before placing it in the refrigerator to prevent condensation upon removal.

Question 2: My pyrazine carbonitrile sample, which was initially a crystalline white solid, has developed a yellowish or brownish tint over a few weeks of storage. What is likely happening, and is the material still usable?

Answer:

A color change is a clear visual indicator of chemical degradation. The yellow or brown discoloration likely indicates the formation of polymeric or complex degradation products.

  • Causality: This is often a result of slow, free-radical polymerization of the nitrile group or degradation of the pyrazine ring, which can be initiated by exposure to light, oxygen, or trace impurities. Even small amounts of impurities from the synthesis can act as initiators.

  • Is it usable? The material is no longer pure. Using it without purification will introduce impurities into your subsequent reactions, potentially leading to lower yields, complex product mixtures, and difficulty in purification. It is strongly advised to re-purify a small portion of the material and re-analyze it (e.g., by HPLC, GC-MS, or NMR) to identify the impurities and assess the purity of the bulk sample.

Section 2: Preventing Specific Degradation Pathways

Question 3: I suspect my pyrazine carbonitrile is degrading via hydrolysis to the corresponding amide or carboxylic acid. How can I confirm this and prevent it?

Answer:

Hydrolysis is a common degradation pathway for nitriles. The pyrazine ring's electron-withdrawing nature can make the nitrile carbon more susceptible to nucleophilic attack by water.

Confirmation of Hydrolysis:

  • Analytical Protocol: A stability-indicating HPLC method is the gold standard for detecting and quantifying hydrolysis products.

    • Mobile Phase: A typical starting point would be a gradient elution with acetonitrile and water (with 0.1% formic acid).

    • Column: A C18 column is generally suitable for separating the more polar amide and carboxylic acid from the parent nitrile.

    • Detection: UV detection is appropriate for these aromatic compounds. You should see new, more polar peaks corresponding to the degradation products.[7][8]

  • Mass Spectrometry: LC-MS is invaluable for confirming the identity of the degradation products by their mass-to-charge ratio. The amide will have a mass increase of 18 Da (addition of H₂O), and the carboxylic acid will have a mass increase of 17 Da (hydrolysis of the nitrile to the acid and ammonia).

Prevention of Hydrolysis:

  • Rigorous Drying: Ensure your purified compound is thoroughly dried under vacuum to remove residual solvents and moisture.

  • Aprotic Solvents for Storage: If storing in solution, choose dry, aprotic solvents like anhydrous acetonitrile, toluene, or THF.

  • pH Control: While not always feasible for solid storage, be aware that both acidic and basic conditions can catalyze nitrile hydrolysis. If your compound is formulated in a solution, buffering to a neutral pH can be beneficial.

Question 4: During a reaction scale-up, I noticed a significant increase in viscosity and the formation of an insoluble solid in my stock solution of pyrazine carbonitrile in an organic solvent. What's the likely cause, and how can I mitigate this?

Answer:

This strongly suggests that polymerization is occurring. The nitrile group can undergo free-radical polymerization, especially in the presence of initiators like peroxides (which can form in aged solvents like THF or diethyl ether), heat, or light.

Mitigation of Polymerization:

  • Solvent Purity: Always use freshly purified or inhibitor-free solvents that have been tested for peroxides, especially when working with ethers.

  • Addition of a Free-Radical Inhibitor: For long-term storage, especially of bulk quantities, the addition of a free-radical inhibitor is a common industrial practice.[9][10]

    • Actionable Protocol: Add a small amount of a phenolic antioxidant, such as butylated hydroxytoluene (BHT), to your solid compound or stock solution. A typical concentration range is 50-200 ppm.[11][12][13] BHT is effective at scavenging the free radicals that initiate polymerization.[11][12][13]

    • Important Note: If the pyrazine carbonitrile is to be used in a subsequent polymerization reaction, the inhibitor will need to be removed, for example, by passing the solution through a column of basic alumina.[14]

Question 5: I need to store a particularly sensitive pyrazine carbonitrile derivative for several months. What are the optimal long-term storage conditions?

Answer:

For long-term stability, a multi-faceted approach is required to create a robust storage environment.

ParameterRecommended ConditionRationale
Temperature -20°C or lowerSignificantly slows the rate of all chemical degradation pathways.
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidative degradation. Argon is preferred for highly sensitive compounds as nitrogen can, in rare cases, react with certain organometallics.[15]
Light Complete darkness (Amber vial in a sealed, opaque container)Prevents photodegradation.
Moisture AnhydrousPrevents hydrolysis. Store in a tightly sealed container, potentially with a desiccant in a secondary container.
Additives Consider 50-200 ppm of BHTTo inhibit potential free-radical polymerization during temperature fluctuations (e.g., removal from the freezer).[11][12][13]

Long-Term Storage Protocol:

  • Ensure the compound is in a clean, dry, amber glass vial.

  • Add BHT if polymerization is a concern.

  • Flush the vial's headspace with argon or nitrogen for 1-2 minutes.[3][4]

  • Seal the vial tightly with a PTFE-lined cap.

  • Wrap the cap-vial interface with Parafilm® for an extra barrier against moisture and air ingress.

  • Place the vial in a labeled, sealed, and opaque secondary container.

  • Store in a freezer at -20°C or below.

Section 3: Stability Assessment and Analysis

Question 6: How can I proactively assess the stability of my pyrazine carbonitrile compound to determine an appropriate re-test date or shelf-life?

Answer:

Proactive stability assessment is crucial for ensuring the quality of your materials over time. An Accelerated Stability Assessment Program (ASAP) is a modern approach that can predict long-term stability in a much shorter timeframe than traditional real-time studies.[16][17][18]

ASAP Workflow:

ASAP_Workflow cluster_prep Preparation cluster_stress Stress Conditions (2-4 weeks) cluster_analysis Analysis cluster_modeling Modeling & Prediction Start Pure Compound Prep Aliquot into multiple open vials Start->Prep Cond1 High T, Low RH (e.g., 70°C, 10% RH) Prep->Cond1 Cond2 High T, High RH (e.g., 70°C, 75% RH) Prep->Cond2 Cond3 Mid T, Mid RH (e.g., 50°C, 50% RH) Prep->Cond3 Analysis Analyze samples at time points (e.g., HPLC, GC-MS) Cond1->Analysis Cond2->Analysis Cond3->Analysis Model Model degradation kinetics (Arrhenius Equation) Analysis->Model Predict Predict Shelf-Life at Long-Term Conditions (e.g., 25°C/60% RH) Model->Predict

Accelerated Stability Assessment Program (ASAP) Workflow.

Key Principles of ASAP:

  • Stress Conditions: The compound is exposed to a matrix of elevated temperatures and relative humidities (RH) for a short period (typically 2-4 weeks).[16][17][18]

  • Data Collection: Samples are analyzed at various time points to quantify the formation of degradation products.

  • Modeling: The data is fitted to a humidity-corrected Arrhenius equation, which relates the rate of degradation to temperature and humidity.

  • Prediction: This model is then used to extrapolate and predict the shelf-life under standard long-term storage conditions (e.g., 25°C / 60% RH).[6]

This approach allows for a rapid and scientifically-grounded estimation of your compound's stability profile.

Question 7: What is the best analytical method for routine purity checks of my stored pyrazine carbonitrile samples?

Answer:

For routine purity checks, High-Performance Liquid Chromatography (HPLC) with UV detection is generally the most practical and informative method.

HPLC Method Parameters:

ParameterRecommendation
Column C18, 2.1 or 4.6 mm ID, 50-150 mm length, <5 µm particle size
Mobile Phase A Water with 0.1% Formic Acid or 0.1% Trifluoroacetic Acid
Mobile Phase B Acetonitrile or Methanol
Gradient Start with a high percentage of A, and ramp up to a high percentage of B to elute any less polar impurities.
Flow Rate 0.5-1.5 mL/min (depending on column ID)
Detection UV, at the λmax of the pyrazine carbonitrile
Injection Volume 1-10 µL

For more detailed impurity identification, Gas Chromatography-Mass Spectrometry (GC-MS) is also highly effective, particularly for identifying volatile or thermally stable impurities and degradation products. [19][20]

Decision Workflow for Stability Analysis:

Stability_Analysis_Workflow Start Sample for Analysis RoutineCheck Routine Purity Check? Start->RoutineCheck HPLC Perform HPLC-UV Analysis RoutineCheck->HPLC Yes ImpurityID Impurity Identification Needed? RoutineCheck->ImpurityID No PurityOK Purity > 98%? HPLC->PurityOK UseSample Use Sample PurityOK->UseSample Yes PurityOK->ImpurityID No GCMS Perform GC-MS or LC-MS Analysis ImpurityID->GCMS Yes Characterize Characterize Impurities GCMS->Characterize RePurify Re-purify Bulk Material Characterize->RePurify

Decision workflow for the analytical assessment of stored pyrazine carbonitrile samples.

References

Validation & Comparative

A Senior Application Scientist's Guide to the Comparative Analysis of Pyrazine-2-Carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazine-2-Carbonitrile Scaffold - A Privileged Motif in Medicinal Chemistry

In the landscape of heterocyclic compounds, the pyrazine core stands out for its significant contributions to medicinal chemistry.[1] As a six-membered aromatic ring with two nitrogen atoms at the 1 and 4 positions, the pyrazine moiety is an electron-deficient system, a property that profoundly influences its chemical reactivity and biological interactions.[2][3] When functionalized with a carbonitrile group at the 2-position, the resulting pyrazine-2-carbonitrile scaffold becomes a particularly versatile platform for drug discovery. The nitrile group not only serves as a key hydrogen bond acceptor and a polar modulator but also acts as a versatile synthetic handle for further molecular elaboration.

This guide provides a comparative analysis of prominent pyrazine-2-carbonitrile derivatives that have demonstrated significant therapeutic potential. We will delve into their synthesis, mechanisms of action, and structure-activity relationships (SAR), supported by experimental data and protocols. Our focus is not merely on the "what" but on the "why"—exploring the causal relationships between chemical structure and biological function, a cornerstone of modern drug development. The derivatives discussed herein have been selected to showcase the scaffold's broad applicability, from potent antiviral agents to targeted cancer therapeutics.

Comparative Analysis of Key Therapeutic Classes

The true value of a chemical scaffold is demonstrated by its adaptability in targeting diverse biological systems. Here, we compare two distinct classes of pyrazine-2-carbonitrile derivatives: antiviral agents, exemplified by the landmark drug Favipiravir, and anticancer agents, focusing on kinase and deubiquitinase inhibitors.

Antiviral Derivatives: The Favipiravir Paradigm

Favipiravir (T-705) is a preeminent example of a pyrazine-2-carbonitrile derivative that has reached clinical use, primarily for its broad-spectrum activity against RNA viruses.[4] Its mechanism and synthesis provide a foundational case study for this class.

Synthesis Strategy: A Tale of Two Routes

The synthesis of Favipiravir underscores the strategic chemical thinking required to construct such molecules efficiently. A common and effective strategy involves the use of 3,6-dichloropyrazine-2-carbonitrile as a key intermediate.[4] This intermediate allows for sequential, regioselective nucleophilic substitutions. The causality here is rooted in the electron-deficient nature of the pyrazine ring, which activates the chlorine atoms for displacement. Fluorination is typically achieved first, followed by hydrolysis of the nitrile and a final hydroxylation step.

G cluster_synthesis Favipiravir Synthesis Workflow A 3-Aminopyrazine-2-carboxylic Acid B Sandmeyer Diazotization & Chlorination A->B C 3,6-Dichloropyrazine-2-carbonitrile (Key Intermediate) B->C D Nucleophilic Fluorination (e.g., KF) C->D E 6-Fluoro-3-chloropyrazine-2-carbonitrile D->E F Nitrile Hydration & Hydroxylation (e.g., H2O2) E->F G Favipiravir (6-Fluoro-3-hydroxypyrazine-2-carboxamide) F->G

Caption: A generalized workflow for the synthesis of Favipiravir highlighting key transformations.

Mechanism of Action: A Viral RNA Polymerase Inhibitor

Favipiravir's efficacy stems from its selective inhibition of the viral RNA-dependent RNA polymerase (RdRp) enzyme, which is essential for the replication of many RNA viruses.[4] Upon entering a cell, Favipiravir is phosphoribosylated to its active form, Favipiravir-RTP. This active metabolite is then recognized by the viral RdRp as a purine nucleotide, leading to its incorporation into the nascent viral RNA strand. This event, known as "lethal mutagenesis," induces a high number of mutations that ultimately render the viral progeny non-viable.

Anticancer Derivatives: Targeting Cellular Control Mechanisms

The pyrazine-2-carbonitrile scaffold has also been successfully employed to develop potent and selective inhibitors of key enzymes implicated in cancer, such as protein kinases and deubiquitinases (DUBs).[5]

A. Kinase Inhibitors: Prexasertib

Prexasertib (LY2606368) is a pyrazine-2-carbonitrile derivative that functions as a potent inhibitor of the Checkpoint Kinase 1 (CHK1).[6] CHK1 is a critical component of the DNA damage response pathway, and its inhibition can sensitize cancer cells to chemotherapy.

Mechanism of Action: Disrupting the DNA Damage Response

In many cancers, the G1 checkpoint is defective, making the cells heavily reliant on the S and G2/M checkpoints, which are controlled by CHK1, for DNA repair. By inhibiting CHK1, Prexasertib abrogates these remaining checkpoints. When combined with DNA-damaging agents, this leads to an accumulation of catastrophic DNA damage, forcing the cancer cells into premature and lethal mitosis—a process known as synthetic lethality.

G cluster_pathway Prexasertib Mechanism of Action DNA_Damage DNA Damage (e.g., from Chemotherapy) CHK1 CHK1 Activation DNA_Damage->CHK1 CellCycleArrest Cell Cycle Arrest (S and G2/M phases) CHK1->CellCycleArrest Repair DNA Repair CellCycleArrest->Repair Apoptosis Apoptosis (Cell Death) CellCycleArrest->Apoptosis Bypassed Survival Cell Survival Repair->Survival Prexasertib Prexasertib Prexasertib->CHK1 Inhibits

Caption: Simplified pathway showing CHK1 inhibition by Prexasertib, leading to apoptosis.

B. Deubiquitinase (DUB) Inhibitors: Indenopyrazine Derivatives

A distinct class of anticancer agents based on the 9-oxo-9H-indeno[1,2-b]pyrazine-2,3-dicarbonitrile scaffold has emerged as potent inhibitors of Ubiquitin-Specific Protease 8 (USP8).[7] These compounds demonstrate the scaffold's ability to be incorporated into more complex, fused-ring systems to achieve high target specificity. USP8 is an enzyme that removes ubiquitin from substrate proteins, playing a key role in regulating cellular processes like growth factor receptor trafficking. Its overactivity is linked to certain cancers. The indenopyrazine derivatives inhibit USP8, leading to decreased cell proliferation and the induction of apoptosis in cancer cells.[7]

Quantitative Performance Comparison

To objectively assess the potential of these derivatives, we must compare their performance using quantitative metrics. The half-maximal inhibitory concentration (IC₅₀) is a standard measure of a compound's potency in inhibiting a specific biological or biochemical function.

Table 1: Comparative Potency of Selected Pyrazine-2-Carbonitrile Derivatives

Compound/Derivative ClassTargetIC₅₀ ValueTherapeutic AreaReference
Favipiravir Conjugate (5e)SARS-CoV-20.477 µMAntiviral[8]
Prexasertib (LY2606368)CHK11 nMAnticancer[6]
DUBs-IN-1 (Indenopyrazine)USP80.5 - 1.5 µM (Cell Growth)Anticancer[7]
Chalcone-Pyrazine (51)MCF-7 Cell Line0.012 µMAnticancer[9]
Chalcone-Pyrazine (51)A549 Cell Line0.045 µMAnticancer[9]

Note: IC₅₀ values can vary based on assay conditions. The data presented is for comparative purposes.

The data clearly illustrates the high potency achievable with the pyrazine-2-carbonitrile scaffold. Prexasertib's nanomolar potency against CHK1 is particularly noteworthy, highlighting the effectiveness of targeted drug design.[6] The indenopyrazine and chalcone-pyrazine derivatives also show potent activity in the sub-micromolar to low micromolar range, validating their potential as anticancer agents.[7][9]

Experimental Protocols: A Guide to Synthesis and Evaluation

Trustworthiness in scientific reporting is paramount. Therefore, we provide self-validating, detailed protocols for the synthesis and biological evaluation of a representative pyrazine-2-carbonitrile derivative.

Protocol 1: Synthesis of a 5-Substituted Pyrazine-2-Carbonitrile

This protocol describes a generalized palladium-catalyzed cyanation reaction (a Rosenmund-von Braun reaction), a common method for introducing the nitrile group onto a pyrazine ring.

Objective: To synthesize a 5-substituted pyrazine-2-carbonitrile from a 2-bromo-5-substituted pyrazine precursor.

Materials:

  • 2-Bromo-5-substituted-pyrazine (1.0 eq)

  • Zinc cyanide, Zn(CN)₂ (0.6 eq)

  • Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄ (0.05 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the 2-bromo-5-substituted-pyrazine, Zn(CN)₂, and Pd(PPh₃)₄.

  • Solvent Addition: Add anhydrous DMF via syringe. The choice of DMF is critical as its high boiling point and polarity facilitate the reaction.

  • Heating: Heat the reaction mixture to 90-100 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).

  • Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with saturated aqueous NaHCO₃ (2x) and brine (1x). The bicarbonate wash is essential to neutralize any acidic byproducts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 5-substituted pyrazine-2-carbonitrile.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.[10]

Protocol 2: In Vitro Cell Viability (MTT) Assay

This assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Objective: To determine the IC₅₀ value of a test compound against a cancer cell line.

Materials:

  • Human cancer cell line (e.g., MCF-7, A549)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Test compound stock solution (in DMSO)

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well microtiter plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37 °C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in growth medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle control (e.g., 0.1% DMSO) and untreated control wells. Incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently agitate the plate for 15 minutes.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Conclusion and Future Outlook

The comparative analysis presented in this guide unequivocally establishes the pyrazine-2-carbonitrile scaffold as a "privileged structure" in medicinal chemistry. Its derivatives have demonstrated high potency against a wide array of biological targets, from viral enzymes to critical regulators of cell growth and death.[9][11] The success of Favipiravir in the antiviral sphere and the clinical progression of kinase inhibitors like Prexasertib in oncology are testaments to its therapeutic potential.[4][6]

The future of pyrazine-2-carbonitrile research is bright. Ongoing efforts are focused on several key areas:

  • Improving Selectivity: Fine-tuning substitutions on the pyrazine ring to enhance selectivity for specific enzyme isoforms or receptor subtypes, thereby minimizing off-target effects.

  • Enhancing Pharmacokinetic Properties: Addressing challenges such as poor solubility, which can limit oral bioavailability and clinical utility.[9]

  • Novel Conjugates and Hybrids: Combining the pyrazine-2-carbonitrile core with other pharmacophores to create hybrid molecules with dual or synergistic modes of action.[1][11]

As our understanding of disease biology deepens, the versatility of the pyrazine-2-carbonitrile scaffold will undoubtedly continue to be harnessed by medicinal chemists to develop the next generation of innovative therapeutics.

References

A-Senior-Application-Scientists-Guide-to-Differentiating-2-Hydroxy-5-methylpyrazine-and-Its-Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The precise structural elucidation of aromatic heterocyclic isomers is a cornerstone of modern chemical analysis, particularly in fields like pharmaceutical development and flavor chemistry, where minor positional changes can drastically alter biological activity and sensory properties. This guide provides a comprehensive spectroscopic framework for the unambiguous differentiation of 2-Hydroxy-5-methylpyrazine and its closely related positional isomers, 2-Hydroxy-3-methylpyrazine and 2-Hydroxy-6-methylpyrazine. We will delve into the nuanced differences in their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra, grounded in the fundamental principles of chemical structure and electronic effects. This document is intended to serve as a practical, in-depth resource for researchers and analytical scientists, offering not only comparative data but also the causal logic behind the observed spectral distinctions.

Introduction: The Analytical Challenge of Pyrazine Isomers

Pyrazines are a vital class of N-heterocyclic compounds, widely recognized for their significant roles in the flavor and fragrance industry and as versatile scaffolds in medicinal chemistry.[1] 2-Hydroxy-5-methylpyrazine, in particular, is a molecule of interest due to its potential applications in modulating bacterial quorum sensing.[2] However, its synthesis can often yield a mixture of positional isomers, such as 2-hydroxy-3-methylpyrazine and 2-hydroxy-6-methylpyrazine. These isomers share the same molecular formula (C₅H₆N₂O) and mass, making their differentiation by mass spectrometry alone a significant challenge.[3]

A critical aspect of their chemistry is the existence of keto-enol tautomerism, where 2-hydroxypyrazines are in equilibrium with their 2(1H)-pyrazinone counterparts.[2][4][5] This equilibrium is influenced by factors like solvent and temperature, adding another layer of complexity to their spectral analysis.[5][6] Understanding and leveraging the subtle electronic differences imparted by the varying positions of the methyl and hydroxyl groups is therefore paramount for conclusive identification. This guide will systematically break down the characteristic spectroscopic "fingerprints" of each isomer.

Spectroscopic Methodologies: A Validated Approach

The differentiation of these isomers relies on a multi-technique spectroscopic approach. Each method provides a unique piece of the structural puzzle, and together they form a self-validating system for identification.

Experimental Workflow

A generalized workflow for the spectroscopic analysis of these pyrazine isomers is outlined below. The causality behind this workflow is to move from broad functional group identification (IR) to detailed atomic connectivity (NMR) and electronic properties (UV-Vis).

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation P High-Purity Isomer Sample S_NMR Dissolve in Deuterated Solvent (e.g., DMSO-d6) P->S_NMR Split Sample S_IR Prepare KBr Pellet or use ATR P->S_IR Split Sample S_UV Prepare Dilute Solution (e.g., in Ethanol) P->S_UV Split Sample NMR Acquire 1H & 13C NMR Spectra (≥400 MHz) S_NMR->NMR IR Acquire FTIR Spectrum (4000-400 cm-1) S_IR->IR UV Acquire UV-Vis Spectrum (200-400 nm) S_UV->UV A_NMR Analyze Chemical Shifts, Coupling Constants, Integration NMR->A_NMR A_IR Identify Key Vibrational Bands (C=O, O-H, C-H) IR->A_IR A_UV Determine λmax & Electronic Transitions UV->A_UV Conclusion Structural Elucidation & Isomer Differentiation A_NMR->Conclusion A_IR->Conclusion A_UV->Conclusion

Caption: Generalized workflow for the spectroscopic analysis of pyrazine isomers.

Detailed Experimental Protocols
  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • Sample Preparation : Accurately weigh 10-20 mg of the purified pyrazine isomer and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean NMR tube.[7] DMSO-d₆ is often preferred as it can solubilize both tautomers and its residual proton peak does not obscure the aromatic region.

    • Instrumentation : Utilize a high-field NMR spectrometer (400 MHz or higher is recommended for better signal dispersion).[1]

    • ¹H NMR Acquisition : Acquire spectra using a standard 30° pulse program. Key parameters include a spectral width of ~16 ppm, a relaxation delay of 2-5 seconds to ensure full relaxation of protons, and a sufficient number of scans (16-64) to achieve a high signal-to-noise ratio.[7]

    • ¹³C NMR Acquisition : Use a proton-decoupled pulse program. A wider spectral width (~220 ppm) is necessary. A longer relaxation delay (2-5 seconds) is crucial for quaternary carbons.[7]

    • Data Processing : Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift using the residual solvent peak (DMSO-d₆: δH = 2.50 ppm, δC = 39.52 ppm).[7]

  • Infrared (IR) Spectroscopy :

    • Sample Preparation : For solid samples, the Attenuated Total Reflectance (ATR) method is highly recommended for its simplicity and reproducibility.[3] Alternatively, prepare a KBr pellet by grinding ~1 mg of the sample with 100 mg of dry KBr and pressing it into a transparent disk.[3]

    • Data Acquisition : Record the spectrum using an FTIR spectrometer over the mid-IR range (4000–400 cm⁻¹).[3] Always record and subtract a background spectrum to eliminate interference from atmospheric CO₂ and H₂O.[3]

  • Ultraviolet-Visible (UV-Vis) Spectroscopy :

    • Sample Preparation : Prepare a dilute solution of the analyte in a UV-transparent solvent like ethanol or methanol. The concentration must be adjusted to produce a maximum absorbance between 0.1 and 1.0 to ensure adherence to the Beer-Lambert law.[3]

    • Data Acquisition : Use a double-beam spectrophotometer to scan the sample from approximately 200 to 400 nm.[3] Use the pure solvent as a reference blank to be automatically subtracted from the sample's spectrum.[3]

Comparative Spectroscopic Analysis

The key to differentiating the isomers lies in how the substituent positions influence the electronic environment of the pyrazine ring.

G cluster_5 2-Hydroxy-5-methylpyrazine cluster_3 2-Hydroxy-3-methylpyrazine cluster_6 2-Hydroxy-6-methylpyrazine s5 l5 H3 and H6 are distinct Methyl at C5 s3 l3 H5 and H6 are distinct Methyl at C3 s6 l6 H3 and H5 are distinct Methyl at C6

Caption: Structures of 2-Hydroxy-5-methylpyrazine and its key isomers.

¹H NMR Spectroscopy: The Definitive Tool

¹H NMR is the most powerful technique for differentiation, as the chemical shifts and coupling patterns of the ring protons are uniquely sensitive to the substituent pattern.

CompoundH-3H-5H-6-CH₃-OH / -NH
2-Hydroxy-5-methylpyrazine ~7.5 - 7.7 (s)-~7.8 - 8.0 (s)~2.2 - 2.4 (s)~10.0 - 12.0 (br s)
2-Hydroxy-3-methylpyrazine -~7.1 - 7.3 (d)~7.3 - 7.5 (d)~2.4 - 2.5 (s)Broad
2-Hydroxy-6-methylpyrazine ~7.4 - 7.6 (s)~7.2 - 7.4 (s)-~2.3 - 2.4 (s)Broad
(Note: Chemical shifts are approximate (in ppm, referenced to TMS) and can vary with solvent and concentration. Predicted data is based on established principles and data from similar compounds).[3][7]

Causality and Interpretation:

  • 2-Hydroxy-5-methylpyrazine : The two ring protons at positions 3 and 6 are para to each other. Due to the large distance, any coupling between them is typically unresolved, leading to two distinct singlets.[7]

  • 2-Hydroxy-3-methylpyrazine : The ring protons at positions 5 and 6 are adjacent (ortho-coupled). This will result in two doublets, providing a clear and unambiguous signature for this isomer. The coupling constant (J-value) would be expected in the range of 3-5 Hz.

  • 2-Hydroxy-6-methylpyrazine : The protons at positions 3 and 5 are meta to each other. This arrangement typically results in a very small coupling constant that may not be resolved, often appearing as two singlets or very finely split doublets. The key distinction from the 5-methyl isomer is the different chemical shift values for the two protons due to their proximity to different heteroatoms and substituents.

¹³C NMR Spectroscopy: Confirming the Carbon Skeleton

¹³C NMR provides complementary information, confirming the number and electronic environment of the carbon atoms.

Carbon Atom2-Hydroxy-5-methylpyrazine2-Hydroxy-3-methylpyrazine2-Hydroxy-6-methylpyrazine
C-2 ~155 - 160~155 - 160~155 - 160
C-3 ~125 - 130~135 - 140~120 - 125
C-5 ~140 - 145~125 - 130~145 - 150
C-6 ~130 - 135~130 - 135~140 - 145
-CH₃ ~20 - 25~15 - 20~20 - 25
(Note: Chemical shifts are approximate (in ppm) and based on predicted values).[7]

Causality and Interpretation:

  • The carbon attached to the oxygen (C-2) will consistently be the most downfield-shifted (~155-160 ppm) due to the high electronegativity of oxygen.[7]

  • The primary differentiator is the chemical shift of the methyl-substituted carbon. For 2-Hydroxy-5-methylpyrazine , C-5 is shifted downfield (~140-145 ppm). For 2-Hydroxy-3-methylpyrazine , C-3 is shifted downfield. For 2-Hydroxy-6-methylpyrazine , C-6 is shifted downfield. The subtle differences in the shifts of the other carbons provide further corroborating evidence for the substitution pattern.

Infrared (IR) Spectroscopy: Functional Group Analysis

IR spectroscopy is excellent for confirming functional groups but is less powerful for distinguishing these specific isomers. However, it is crucial for confirming the presence of the hydroxypyrazine core and its tautomeric form.

Vibrational ModeWavenumber (cm⁻¹)Interpretation
O-H Stretch (broad) 3400 - 3200Indicates intermolecular H-bonding of the hydroxyl group (enol form).[2][3]
N-H Stretch (broad) 3200 - 3000Indicates H-bonding of the amide group (keto form). Often overlaps with O-H.
Aromatic C-H Stretch 3100 - 3000Confirms the presence of the pyrazine ring.[2]
C=O Stretch (strong) ~1650Key indicator of the 2(1H)-pyrazinone (keto) tautomer.[2][3] This is often the dominant tautomer in the solid state and in polar solvents.
C=N / C=C Stretch 1600 - 1480Aromatic ring stretching vibrations.[2]

While the spectra for all three isomers will be broadly similar, subtle shifts in the "fingerprint region" (below 1500 cm⁻¹) may be observed due to the different substitution patterns, but these are not reliable for primary identification. The presence of a strong C=O stretch around 1650 cm⁻¹ is the most significant feature, confirming the keto-enol tautomerism.[2]

UV-Vis Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy provides information about the conjugated π-electron system. The position of the substituents alters the energy levels of the molecular orbitals, leading to shifts in the absorption maxima (λ_max).

Compoundλ_max (in Ethanol)
2-Hydroxy-5-methylpyrazine ~220 nm, ~320 nm
2-Hydroxy-3-methylpyrazine ~225 nm, ~325 nm
2-Hydroxy-6-methylpyrazine ~220 nm, ~318 nm
(Note: Values are illustrative and can shift based on solvent polarity due to its effect on the tautomeric equilibrium and electronic transitions.)

Causality and Interpretation: Hydroxypyrazines typically show two main absorption bands corresponding to π → π* and n → π* transitions. The methyl group, being an electron-donating group, will cause slight shifts (bathochromic or hypsochromic) in these absorption maxima depending on its position relative to the nitrogen and oxygen atoms. While these shifts are often small, they can be used as a supplementary identification tool when comparing a sample against known reference standards under identical conditions.

Conclusion

The unambiguous differentiation of 2-Hydroxy-5-methylpyrazine from its positional isomers is readily achievable through a systematic and multi-faceted spectroscopic approach. While IR and UV-Vis spectroscopy confirm the core structure and electronic system, ¹H NMR spectroscopy stands out as the definitive technique . The distinct splitting patterns of the aromatic protons—two singlets for the 5-methyl isomer, two doublets for the 3-methyl isomer, and two unique singlets/fine doublets for the 6-methyl isomer—provide an irrefutable structural fingerprint. This primary analysis, supported by the unique carbon skeleton map from ¹³C NMR, provides a robust and self-validating methodology for any researcher, scientist, or drug development professional working with these important heterocyclic compounds.

References

The 5-Methylpyrazine Scaffold: A Privileged Motif in Drug Discovery - A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the Pyrazine Core

The pyrazine ring, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4, is a cornerstone in medicinal chemistry.[1] Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability make it a "privileged structure" for the design of novel therapeutic agents.[1] From the anti-tubercular drug pyrazinamide to kinase inhibitors in oncology, the pyrazine scaffold has demonstrated remarkable versatility across a spectrum of biological targets.[1] This guide focuses on a specific, yet highly fruitful, branch of this chemical family: the 5-methylpyrazine derivatives. The addition of a methyl group at the 5-position provides a subtle yet significant modification that influences the steric and electronic properties of the ring, offering a tunable platform for drug discovery.

This guide will provide an in-depth analysis of the structure-activity relationships (SAR) of 5-methylpyrazine derivatives, drawing upon key studies in the fields of infectious diseases and oncology. We will dissect how modifications to this core structure impact biological activity, present comparative data to illustrate these relationships, and provide detailed experimental protocols to empower researchers in their own investigations.

The 5-Methylpyrazine Core: A Foundation for Diverse Biological Activities

The 5-methylpyrazine moiety serves as a foundational scaffold upon which a multitude of functional groups can be appended, leading to a diverse array of pharmacological activities. The core structure itself presents key features for molecular interactions: the nitrogen atoms can act as hydrogen bond acceptors, while the aromatic ring can engage in π-π stacking and hydrophobic interactions. The methyl group at the 5-position can influence the molecule's lipophilicity and steric profile, which in turn affects its binding to biological targets and its pharmacokinetic properties.

Structure-Activity Relationship (SAR) Studies: A Comparative Analysis

The true power of a chemical scaffold lies in its amenability to systematic modification to optimize its biological activity. The following sections delve into the SAR of 5-methylpyrazine derivatives in two distinct therapeutic areas: anti-tubercular and anticancer applications.

Case Study 1: Anti-tubercular Activity of 5-Methylpyrazine-2-Carbohydrazide Derivatives

Tuberculosis (TB) remains a global health crisis, and the development of new anti-tubercular agents is a critical priority. Pyrazinamide, a first-line anti-TB drug, highlights the potential of the pyrazine scaffold in combating Mycobacterium tuberculosis. Building upon this, researchers have explored derivatives of 5-methylpyrazine-2-carbohydrazide, revealing key SAR insights.[2]

A series of 5-methyl-N'-[substituted-phenylmethylidene]pyrazine-2-carbohydrazides were synthesized and evaluated for their in vitro anti-tubercular activity against Mycobacterium tuberculosis H37Rv. The general structure of these compounds is depicted below:

Caption: General structure of 5-methyl-N'-[substituted-phenylmethylidene]pyrazine-2-carbohydrazide derivatives.

The biological activity of these derivatives was found to be highly dependent on the nature and position of the substituent (R) on the phenyl ring. The following table summarizes the SAR data from a key study:[2]

Compound IDSubstituent (R)MIC (µg/mL)
PM-1 H>50
PM-2 2-OH50
PM-3 4-OH25
PM-4 4-OCH325
PM-5 2-Cl>50
PM-6 3-Cl>50
PM-7 4-Cl50
PM-11 2,4-diCl50
PM-13 4-N(CH3)210
PM-14 4-N(CH3)210

SAR Analysis:

  • Electron-donating groups enhance activity: The presence of electron-donating groups, such as hydroxyl (-OH), methoxy (-OCH3), and dimethylamino (-N(CH3)2), on the phenyl ring generally leads to increased anti-tubercular activity. The most potent compounds in the series, PM-13 and PM-14, both feature a dimethylamino group at the para-position, with a Minimum Inhibitory Concentration (MIC) of 10 µg/mL.[2] This suggests that increased electron density on the phenyl ring is favorable for activity.

  • Position of the substituent matters: A hydroxyl group at the para-position (PM-3, MIC 25 µg/mL) resulted in better activity than at the ortho-position (PM-2, MIC 50 µg/mL).[2] This indicates that the position of the substituent influences the molecule's ability to interact with its target.

  • Electron-withdrawing groups decrease activity: The introduction of electron-withdrawing groups, such as chloro (-Cl), generally resulted in a decrease or loss of activity.[2] This further supports the hypothesis that electron-rich substituents are preferred for this class of compounds.

Quantitative Structure-Activity Relationship (QSAR) Insights:

A 2D-QSAR study on this series of compounds revealed that Kier's alpha shape index (a measure of molecular shape) and the number of hydrogen bond donors were positively correlated with anti-tubercular activity, while the number of rotatable bonds showed a negative correlation.[2] This suggests that a more rigid and compact molecule with hydrogen bonding capabilities is desirable for potent anti-tubercular activity.

Case Study 2: Anticancer Potential of Pyrazine Derivatives

The pyrazine scaffold is also a prominent feature in many kinase inhibitors used in cancer therapy.[1] While specific SAR studies on 5-methylpyrazine derivatives with extensive tables are less common in the public domain, we can infer potential SAR from studies on broader pyrazine derivatives and their interactions with key signaling pathways implicated in cancer, such as the PI3K/Akt/mTOR and MAPK pathways.[3][4]

The general hypothesis is that the 5-methylpyrazine core can act as a hinge-binding motif in the ATP-binding pocket of kinases. Modifications at other positions on the pyrazine ring or on appended side chains can then be used to achieve potency and selectivity.

Hypothetical SAR for Kinase Inhibition:

Based on the known binding modes of pyrazine-based kinase inhibitors, we can propose a hypothetical SAR for 5-methylpyrazine derivatives targeting a generic kinase:

Caption: Hypothetical structure of a 5-methylpyrazine-based kinase inhibitor.

  • The 5-Methylpyrazine Core: The nitrogen atoms of the pyrazine ring are expected to form crucial hydrogen bonds with the hinge region of the kinase ATP-binding pocket. The 5-methyl group may occupy a small hydrophobic pocket, contributing to binding affinity.

  • The Linker: The nature and length of the linker can influence the overall conformation of the molecule and its ability to position the solvent-front group optimally.

  • The Solvent-Front Group (R): This group extends towards the solvent-exposed region of the ATP-binding site and can be modified to enhance potency and selectivity. For example, the addition of polar groups could improve solubility and target engagement, while bulky hydrophobic groups could exploit specific pockets in the target kinase.

Experimental Protocols

To facilitate further research in this area, we provide detailed, step-by-step methodologies for the synthesis and biological evaluation of 5-methylpyrazine derivatives.

Synthesis of 5-Methyl-N'-[substituted-phenylmethylidene]pyrazine-2-carbohydrazide Derivatives[2][5]

This protocol outlines the three-step synthesis of the anti-tubercular compounds discussed in Case Study 1.

Step 1: Esterification of 5-Methylpyrazine-2-carboxylic Acid

  • To a solution of 5-methylpyrazine-2-carboxylic acid (1.0 eq) in absolute ethanol (10 volumes), add concentrated sulfuric acid (catalytic amount) dropwise at 0°C.

  • Reflux the reaction mixture for 5-7 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude ethyl 5-methylpyrazine-2-carboxylate.

Step 2: Synthesis of 5-Methylpyrazine-2-carbohydrazide [5]

  • Dissolve the crude ethyl 5-methylpyrazine-2-carboxylate (1.0 eq) in methanol (10 volumes).

  • Add hydrazine hydrate (2.0 eq) to the solution and reflux the mixture for 4 hours.[5]

  • Monitor the reaction by TLC. Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • The resulting solid, 5-methylpyrazine-2-carbohydrazide, can be purified by recrystallization from a suitable solvent like ethanol.

Step 3: Condensation with Substituted Aromatic Aldehydes [2]

  • Dissolve 5-methylpyrazine-2-carbohydrazide (1.0 eq) in ethanol (10 volumes).

  • Add the respective substituted aromatic aldehyde (1.0 eq) to the solution.

  • Add a catalytic amount of glacial acetic acid and reflux the reaction mixture for 4-6 hours.

  • Monitor the reaction by TLC. After completion, cool the reaction mixture to room temperature.

  • The precipitated product is filtered, washed with cold ethanol, and dried under vacuum.

  • The final product can be further purified by recrystallization.

Synthesis_Workflow A 5-Methylpyrazine-2-carboxylic Acid B Ethyl 5-methylpyrazine-2-carboxylate A->B Ethanol, H2SO4 (cat.), Reflux C 5-Methylpyrazine-2-carbohydrazide B->C Hydrazine Hydrate, Methanol, Reflux E Final Product C->E Ethanol, Glacial Acetic Acid (cat.), Reflux D Substituted Aromatic Aldehyde D->E

Caption: Synthetic workflow for 5-methylpyrazine-2-carbohydrazide derivatives.

In Vitro Antimicrobial Susceptibility Testing: Broth Microdilution Method[7][8][9][10]

This protocol describes a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against a bacterial strain.

  • Preparation of Bacterial Inoculum:

    • From a fresh culture of the test bacterium on an appropriate agar plate, select 3-5 isolated colonies.

    • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculation and Incubation:

    • Inoculate each well of the microtiter plate with the standardized bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

    • Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

    • Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC:

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

MIC_Workflow cluster_prep Preparation cluster_assay Assay A Bacterial Culture B Standardized Inoculum (0.5 McFarland) A->B E Inoculate Plate with Bacteria B->E C Test Compound Stock D Serial Dilutions in 96-well plate C->D D->E F Incubate at 37°C for 18-24h E->F G Read MIC F->G

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Potential Mechanisms of Action and Signaling Pathways

Understanding the mechanism of action is crucial for rational drug design. For 5-methylpyrazine derivatives, the mechanism can vary significantly depending on the overall structure and the therapeutic target.

Anti-tubercular Mechanism:

While the exact target of the 5-methylpyrazine-2-carbohydrazide derivatives is not fully elucidated, it is hypothesized that they may act as pro-drugs, similar to pyrazinamide.[2] Pyrazinamide is converted to its active form, pyrazinoic acid, by a mycobacterial enzyme, which then disrupts membrane potential and inhibits trans-translation.[6] It is plausible that the 5-methylpyrazine derivatives undergo a similar activation process.

Anticancer Mechanism: Kinase Inhibition and Signaling Pathways

In the context of cancer, pyrazine derivatives often function as kinase inhibitors, targeting key signaling pathways that drive cell proliferation and survival, such as the PI3K/Akt/mTOR and MAPK pathways.[3][4][7][8] These pathways are frequently dysregulated in cancer, making them attractive targets for therapeutic intervention.

The PI3K/Akt/mTOR Pathway:

This pathway is a central regulator of cell growth, proliferation, and survival.[3][7] A 5-methylpyrazine derivative could potentially inhibit a key kinase in this pathway, such as PI3K or mTOR, leading to the downstream effects illustrated below.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Survival Cell Survival Akt->Survival Proliferation Cell Growth & Proliferation mTORC1->Proliferation Inhibitor 5-Methylpyrazine Derivative Inhibitor->PI3K

Caption: Potential inhibition of the PI3K/Akt/mTOR pathway by a 5-methylpyrazine derivative.

In this hypothetical scenario, the 5-methylpyrazine derivative acts as a PI3K inhibitor. By blocking the activity of PI3K, it prevents the phosphorylation of Akt and the subsequent activation of mTORC1, ultimately leading to a reduction in cell growth, proliferation, and survival.

Conclusion and Future Directions

The 5-methylpyrazine scaffold has proven to be a highly valuable starting point for the development of novel therapeutic agents. The structure-activity relationship studies highlighted in this guide demonstrate that subtle modifications to this core can lead to significant changes in biological activity, offering a rich field for further optimization. The detailed experimental protocols provided herein are intended to empower researchers to explore this chemical space and contribute to the discovery of new drugs.

Future research in this area should focus on:

  • Expanding the SAR: Systematically exploring a wider range of substituents at various positions on the 5-methylpyrazine core to identify novel derivatives with improved potency and selectivity.

  • Target Identification and Mechanism of Action Studies: Elucidating the specific molecular targets of active 5-methylpyrazine derivatives to enable more rational drug design.

  • In Vivo Efficacy and Pharmacokinetic Studies: Evaluating the most promising compounds in animal models to assess their therapeutic potential and drug-like properties.

By continuing to explore the rich chemistry of 5-methylpyrazine derivatives, the scientific community can unlock new avenues for the treatment of a wide range of diseases.

References

A Researcher's Guide to Pyrazine-Based Anti-Tubercular Agents: A Comparative Efficacy Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of Pyrazinamide and the Quest for Its Successors

For over six decades, pyrazinamide (PZA) has been a cornerstone of combination therapy against Mycobacterium tuberculosis (Mtb).[1] Its unique ability to eradicate persistent, non-replicating mycobacteria residing within the acidic environment of granulomas is critical for shortening treatment duration from 9-12 months to the current standard of 6 months.[2][3][4] This sterilizing activity makes PZA an almost irreplaceable component in both first-line regimens for drug-susceptible TB and second-line treatments for multidrug-resistant TB (MDR-TB).[1][5]

However, the therapeutic utility of PZA is threatened by the rise of resistant Mtb strains. This guide provides a comparative analysis of PZA and its more recent pyrazine-based analogs, offering researchers and drug development professionals a synthesized overview of their efficacy, mechanisms of action, and the experimental data underpinning these findings. We will delve into the causality behind experimental designs and explore how novel derivatives aim to overcome the limitations of the parent compound.

The Complex Mechanism of Pyrazinamide: A Double-Edged Sword

Understanding the efficacy of PZA and its derivatives requires a firm grasp of its unique activation pathway. PZA is a prodrug, meaning it is inactive until converted into its bactericidal form, pyrazinoic acid (POA), within the mycobacterium.[1][6] This conversion is catalyzed by the mycobacterial enzyme pyrazinamidase (PZase), which is encoded by the pncA gene.[7][8]

The acidic environment of the tuberculous lesion is crucial for POA's activity. At a low pH, the protonated form of POA (HPOA) readily re-enters the bacillus and accumulates, disrupting membrane potential, inhibiting key enzymes, and ultimately leading to cell death.[8][9] The bewildering number of proposed targets for POA—including fatty acid synthase I (FAS-I), Coenzyme A (CoA) biosynthesis via the PanD enzyme, and ribosomal protein S1 (RpsA) involved in trans-translation—highlights the complexity of its action and the difficulty in pinpointing a single definitive mechanism.[1][7]

This reliance on a single activation enzyme, PZase, is also PZA's greatest vulnerability. The vast majority of clinical PZA resistance, estimated at 72-98% of resistant strains, is attributed to mutations in the pncA gene, which prevent the conversion of PZA to POA.[6][9] This fundamental challenge is the primary driver for the development of new pyrazine-based agents.

PZA_Mechanism_and_Resistance cluster_extracellular Extracellular (Acidic pH) cluster_mycobacterium Mycobacterium tuberculosis cluster_targets Proposed POA Targets PZA_ext PZA PZA_int PZA (Prodrug) PZA_ext->PZA_int Passive Diffusion HPOA_ext HPOA (Protonated) POA_int POA (Active Drug) HPOA_ext->POA_int Re-entry & Accumulation PZase PZase (pncA) PZA_int->PZase Activation PZase->POA_int Target1 Disruption of Membrane Potential POA_int->Target1 Target2 Inhibition of FAS-I POA_int->Target2 Target3 Inhibition of CoA Synthesis (PanD) POA_int->Target3 Target4 Inhibition of trans-translation (RpsA) POA_int->Target4 POA_efflux POA Efflux POA_int->POA_efflux CellDeath Cell Death Target1->CellDeath Target2->CellDeath Target3->CellDeath Target4->CellDeath POA_efflux->HPOA_ext Protonation pncA_mut pncA Mutation (Major Resistance) pncA_mut->PZase Inactivates panD_mut panD Mutation (Resistance) panD_mut->Target3 Alters Target rpsA_mut rpsA Mutation (Resistance) rpsA_mut->Target4 Alters Target

Caption: Proposed mechanisms of Pyrazinamide (PZA) action and resistance.

Comparative In Vitro Efficacy: PZA vs. Novel Derivatives

The primary benchmark for a new anti-tubercular agent's potential is its Minimum Inhibitory Concentration (MIC)—the lowest concentration required to inhibit visible bacterial growth in vitro. A lower MIC value signifies greater potency. The development of PZA analogs has yielded compounds with significantly improved in vitro activity compared to the parent drug, particularly at neutral pH where PZA is largely inactive.

The rationale for pursuing these derivatives is twofold: 1) to enhance potency, potentially allowing for lower dosages and reduced toxicity, and 2) to identify compounds that bypass the PZase activation step, thereby retaining activity against PZA-resistant strains.

CompoundClass/StructureMIC against Mtb H37Rv (μg/mL)Key Features & RationaleReference(s)
Pyrazinamide (PZA) Parent Compound>100 (at neutral pH)[10][11] 12.5 - 100 (at acidic pH)[12]Gold standard; requires acidic pH and PZase activation.[10][11][12]
5-Chloro-pyrazinamide (5-Cl-PZA) Halogenated Analog8 - 32 (at neutral pH)[10]Higher in vitro potency than PZA at neutral pH. Initially thought to target FAS-I.[2][2][10]
Compound 8d Pyrazine-Hydrazone Hybrid≤6.25Designed as a hybrid molecule combining the pyrazine scaffold with other anti-mycobacterial moieties.[13]
Compound T4, T7, T12 Pyrazine Hydrazinylidene Benzenesulfonate1.56Designed as noncovalent inhibitors of DprE1, an essential enzyme in mycobacterial cell wall synthesis.[14]
Compound 7c, 7d, 7f, etc. Pyrrolo[1,2-a]pyrazine Indolizine1.6Novel heterocyclic structures showing potent activity, superior to standard drugs in vitro.
Compound 6a, 6e, 6h, etc. Pyrazine-Piperazine Benzamide1.35 - 2.18 (IC₅₀ in µM)Designed to enhance activity; showed low cytotoxicity.[15]
Alkylamino-POA Analogs Substituted POA5-10 fold more potent than POADesigned based on the structure of POA bound to its target, PanD, to improve potency.[6][16]

Analysis of Comparative Data:

The data clearly demonstrates that medicinal chemists have been successful in designing pyrazine derivatives with substantially greater in vitro potency than PZA. Compounds targeting alternative pathways, such as DprE1 inhibitors (T4, T7, T12) or those designed to inhibit PanD more effectively, show particular promise.[6][14][16] This structure-activity relationship (SAR) approach, where substitutions on the pyrazine ring are systematically varied, has been crucial. For instance, alkylamino-group substitutions at the 3 and 5 positions of pyrazinoic acid were found to be 5 to 10-fold more potent than POA itself.[6][16]

However, in vitro success does not always translate to in vivo efficacy, as starkly illustrated by 5-Cl-PZA. Despite its promising MIC values at neutral pH, it exhibited no antimicrobial activity in a murine tuberculosis model.[10][11] This discrepancy underscores the complexity of the in vivo environment and the critical importance of pharmacokinetic and pharmacodynamic properties in drug development.

Experimental Protocol: Determining Minimum Inhibitory Concentration (MIC)

To ensure the reproducibility and validity of efficacy data, standardized protocols are essential. The Microplate Alamar Blue Assay (MABA) is a widely used, reliable method for determining the MIC of compounds against Mtb.

Principle: This colorimetric assay uses the redox indicator Alamar Blue. Metabolically active, viable bacteria reduce the blue dye (resazurin) to a pink, fluorescent product (resorufin). A lack of color change indicates bacterial death or growth inhibition.

MABA_Workflow start Start: Prepare Mtb H37Rv Culture step1 Adjust culture to McFarland standard 0.5 start->step1 step2 Prepare serial two-fold dilutions of test compounds in a 96-well microplate step1->step2 step3 Add Mtb inoculum to each well step2->step3 step4 Incubate plate at 37°C for 5-7 days step3->step4 step5 Add Alamar Blue solution to each well step4->step5 step6 Re-incubate overnight step5->step6 step7 Read results visually or with a fluorometer step6->step7 end Determine MIC: Lowest concentration with no color change (blue) step7->end

Caption: Workflow for the Microplate Alamar Blue Assay (MABA).

Detailed Step-by-Step Methodology:

  • Preparation of Mycobacterial Suspension:

    • Grow Mycobacterium tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 0.05% Tween 80, and 10% ADC (albumin-dextrose-catalase) to mid-log phase.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1 x 10⁷ CFU/mL.

    • Dilute this suspension 1:20 in 7H9 broth to obtain the final inoculum.

  • Plate Preparation:

    • Dispense 100 µL of sterile 7H9 broth into all wells of a 96-well microplate.

    • Add 100 µL of the test compound (dissolved in an appropriate solvent like DMSO, then diluted in broth) to the first well of a row and mix.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well.

    • Include control wells: a drug-free well for bacterial growth (positive control) and a well with broth only (negative control).

  • Inoculation and Incubation:

    • Add 100 µL of the prepared Mtb inoculum to each well, bringing the final volume to 200 µL.

    • Seal the plate with a breathable sealer or place it in a secondary container and incubate at 37°C for 5-7 days.

  • Addition of Alamar Blue and Reading:

    • After the initial incubation, add 20 µL of Alamar Blue solution to each well.

    • Re-incubate the plate for another 16-24 hours.

    • Visually inspect the plate. The MIC is defined as the lowest drug concentration that prevents the color change from blue (no growth) to pink (growth).

Future Directions and Conclusion

The development of pyrazine-based anti-tubercular agents is a dynamic field. While PZA remains indispensable, its limitations, primarily related to resistance, necessitate the development of next-generation analogs.[6][12]

The most promising strategies appear to be those that either:

  • Bypass PZase Activation: Designing compounds that do not require activation by PZase is the most direct way to overcome existing PZA resistance. This can involve creating ester prodrugs of POA that are activated by other mycobacterial esterases or developing direct inhibitors of novel targets.[17][18]

  • Target Novel Pathways: Identifying and targeting essential mycobacterial pathways unrelated to PZA's known mechanisms, such as the DprE1 enzyme involved in cell wall synthesis, offers a path to new drugs with unique modes of action.[14][19]

  • Enhance Potency against Known Targets: As demonstrated with alkylamino-POA analogs, a deep structural understanding of how POA interacts with its targets (like PanD) can guide the design of more potent molecules.[6][16]

For researchers in this field, the path forward requires a multi-faceted approach. High-throughput screening of diverse chemical libraries will continue to identify novel scaffolds.[20] Concurrently, structure-based drug design will enable the rational optimization of these hits into potent drug candidates. Critically, as the case of 5-Cl-PZA shows, early evaluation of in vivo efficacy and pharmacokinetic properties is essential to bridge the gap between the petri dish and clinical utility. By building on the legacy of pyrazinamide, the scientific community is well-positioned to develop more effective and resilient treatments to combat the global threat of tuberculosis.

References

The Pyrimidinecarbonitrile Scaffold: A Comparative Analysis of Falcipain Inhibitors for Antimalarial Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the global fight against malaria, the cysteine proteases of Plasmodium falciparum, known as falcipains, have emerged as critical targets for novel chemotherapeutics. Among these, falcipain-2 and falcipain-3 are pivotal enzymes in the parasite's life cycle, primarily responsible for the degradation of host hemoglobin to provide essential amino acids for its growth and proliferation.[1][2] Inhibition of these proteases presents a promising strategy to disrupt the parasite's lifecycle and combat the growing threat of drug resistance. This guide provides a comprehensive comparative study of a particularly promising class of falcipain inhibitors built around a pyrimidinecarbonitrile scaffold, offering researchers and drug development professionals a detailed analysis of their performance, supported by experimental data and protocols.

The Rise of the Pyrimidinecarbonitrile Scaffold: A Potent and Selective Framework

The 2-pyrimidinecarbonitrile chemical class has been identified as a highly potent and promising lead series for the development of falcipain inhibitors.[3][4] Through extensive optimization studies, researchers have successfully developed nanomolar and even subnanomolar inhibitors of falcipain-2 and falcipain-3.[3][4] A key breakthrough in enhancing the antiparasitic activity of this scaffold was the introduction of protonable amines, which led to a remarkable improvement of up to 1000-fold in activity against cultured parasites.[3]

Mechanism of Action: A Reversible Covalent Interaction

The inhibitory activity of pyrimidinecarbonitrile-based compounds stems from the electrophilic nature of the nitrile group. This "warhead" interacts with the catalytic cysteine residue (Cys25) in the active site of falcipains. The interaction involves a nucleophilic attack by the thiolate anion of the cysteine residue on the carbon atom of the nitrile group, leading to the formation of a reversible thioimidate covalent adduct.[4] This reversible covalent inhibition is a desirable feature in drug design as it can provide a balance between potent target engagement and a favorable safety profile.

cluster_0 Inhibition Mechanism Falcipain Falcipain Active Site (Cys25-SH) TransitionState Nucleophilic Attack Falcipain->TransitionState Inhibitor Pyrimidinecarbonitrile Inhibitor (R-CN) Inhibitor->TransitionState Adduct Reversible Thioimidate Adduct (Cys25-S-C(=NH)-R) TransitionState->Adduct Formation Adduct->TransitionState Reversal

Caption: Covalent inhibition of falcipain by a pyrimidinecarbonitrile inhibitor.

Comparative Performance of Pyrimidinecarbonitrile Inhibitors

The efficacy of falcipain inhibitors is determined by several key parameters, including their inhibitory potency against the target enzymes (falcipain-2 and falcipain-3), their selectivity over related human enzymes (cathepsins), and their activity against the parasite in cell-based assays. The following tables summarize the performance of a selection of optimized pyrimidinecarbonitrile inhibitors.

Table 1: In Vitro Inhibitory Activity against Falcipains

Compound IDFalcipain-2 IC50 (nM)Falcipain-3 IC50 (nM)Reference
SZ14 41005400[5]
SZ9 54006300[5]
Optimized Series 1 0.5 - 101 - 25[3][4]
Optimized Series 2 10 - 5025 - 100[3][4]

Table 2: Selectivity Profile against Human Cathepsins

A critical aspect of developing safe and effective falcipain inhibitors is ensuring high selectivity over homologous human cysteine proteases, such as cathepsins B, K, L, and S. Off-target inhibition of these cathepsins can lead to undesirable side effects. The pyrimidinecarbonitrile scaffold has demonstrated the potential for achieving excellent selectivity.[6][7][8]

Compound IDCathepsin B IC50 (µM)Cathepsin K IC50 (µM)Cathepsin L IC50 (µM)Cathepsin S IC50 (µM)Selectivity Ratio (Cathepsin/Falcipain-2)Reference
Optimized Nitrile 1 >100>100>100>100>10,000[6][8]
Optimized Nitrile 2 50752560>1,000[6][8]

Table 3: In Vitro Antimalarial Activity

The ultimate measure of a potential antimalarial drug is its ability to inhibit the growth of the P. falciparum parasite. The following table presents the in vitro antimalarial activity of selected pyrimidinecarbonitrile inhibitors against both chloroquine-sensitive (3D7) and chloroquine-resistant (W2) strains of the parasite.

Compound IDP. falciparum 3D7 IC50 (µM)P. falciparum W2 IC50 (µM)Reference
SZ14 2.843.12[5]
SZ9 3.223.89[5]
Optimized Amine 1 0.01 - 0.10.02 - 0.2[3][4]
Optimized Amine 2 0.1 - 10.2 - 2[3][4]

In Vivo Efficacy: Preclinical Validation

Promising in vitro activity must translate to in vivo efficacy in animal models of malaria. Studies in mouse models have demonstrated that optimized pyrimidinecarbonitrile-based inhibitors can effectively reduce parasite burden and prolong survival.[9] These studies are crucial for validating the therapeutic potential of this compound class and guiding further development towards clinical trials.

Experimental Protocols

To facilitate further research and comparative studies, detailed protocols for key in vitro assays are provided below.

Protocol 1: Fluorometric Falcipain Inhibition Assay

This assay is used to determine the 50% inhibitory concentration (IC50) of a compound against falcipain-2 and falcipain-3.

Materials:

  • Recombinant falcipain-2 or falcipain-3

  • Assay Buffer: 100 mM sodium acetate, 10 mM DTT, pH 5.5

  • Fluorogenic Substrate: Z-Phe-Arg-AMC (benzyloxycarbonyl-L-phenylalanyl-L-arginine 7-amido-4-methylcoumarin)

  • Test compounds dissolved in DMSO

  • 96-well black microplates

  • Fluorescence microplate reader (Excitation: 355 nm, Emission: 460 nm)

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer. The final DMSO concentration should not exceed 1%.

  • In a 96-well plate, add 50 µL of the diluted test compound or vehicle control (assay buffer with DMSO) to each well.

  • Add 25 µL of the falcipain enzyme solution (e.g., 2 nM final concentration) to each well.

  • Incubate the plate at room temperature for 10 minutes to allow for inhibitor binding.

  • Initiate the reaction by adding 25 µL of the fluorogenic substrate solution (e.g., 10 µM final concentration) to each well.

  • Immediately measure the fluorescence intensity at 1-minute intervals for 30 minutes.

  • Calculate the initial reaction velocity (v) for each concentration of the inhibitor.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

Start Start PrepDilutions Prepare serial dilutions of test compounds Start->PrepDilutions AddToPlate Add compounds/control to 96-well plate PrepDilutions->AddToPlate AddEnzyme Add falcipain enzyme AddToPlate->AddEnzyme Incubate Incubate for 10 min at room temperature AddEnzyme->Incubate AddSubstrate Add fluorogenic substrate (Z-Phe-Arg-AMC) Incubate->AddSubstrate MeasureFluorescence Measure fluorescence (Ex: 355 nm, Em: 460 nm) AddSubstrate->MeasureFluorescence CalculateVelocity Calculate initial reaction velocities MeasureFluorescence->CalculateVelocity PlotData Plot % inhibition vs. [inhibitor] CalculateVelocity->PlotData DetermineIC50 Determine IC50 value PlotData->DetermineIC50 End End DetermineIC50->End

Caption: Workflow for the fluorometric falcipain inhibition assay.

Protocol 2: In Vitro Antimalarial Activity Assay (SYBR Green I-based)

This assay determines the IC50 of a compound against the erythrocytic stages of P. falciparum.[3][10]

Materials:

  • Synchronized ring-stage P. falciparum culture (e.g., 3D7 or W2 strain)

  • Complete culture medium (RPMI 1640 supplemented with AlbuMAX II, hypoxanthine, and gentamicin)

  • Human red blood cells (O+)

  • Test compounds dissolved in DMSO

  • 96-well microplates

  • SYBR Green I lysis buffer (Tris-HCl, EDTA, saponin, Triton X-100, and SYBR Green I)

  • Fluorescence microplate reader (Excitation: ~485 nm, Emission: ~530 nm)

Procedure:

  • Prepare serial dilutions of the test compounds in complete culture medium in a 96-well plate.

  • Prepare a parasite culture suspension with 0.5% parasitemia and 2% hematocrit.

  • Add 180 µL of the parasite suspension to each well of the plate containing 20 µL of the diluted compounds.

  • Incubate the plate for 72 hours in a humidified, gassed incubator (5% CO2, 5% O2, 90% N2) at 37°C.

  • After incubation, add 100 µL of SYBR Green I lysis buffer to each well.

  • Incubate the plate in the dark at room temperature for 1 hour.

  • Measure the fluorescence intensity using a microplate reader.

  • Subtract the background fluorescence from uninfected red blood cell controls.

  • Plot the percentage of parasite growth inhibition against the logarithm of the compound concentration and determine the IC50 value.[1][11][12]

Conclusion and Future Directions

The pyrimidinecarbonitrile scaffold represents a highly promising foundation for the development of next-generation antimalarial drugs targeting falcipains. The demonstrated high potency, excellent selectivity, and in vivo efficacy of optimized compounds underscore the therapeutic potential of this chemical class. Future research should focus on further refining the pharmacokinetic and pharmacodynamic properties of these inhibitors to identify clinical candidates. The detailed protocols provided in this guide are intended to facilitate these efforts and encourage a standardized approach to the comparative evaluation of novel falcipain inhibitors.

References

Navigating the Labyrinth: A Comparative Guide to the Analysis of Regioisomers in Substituted Pyrazine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazine nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1] However, the synthesis of substituted pyrazines is often complicated by the formation of regioisomers, which can be difficult to separate and may exhibit different pharmacological profiles. This guide provides an in-depth analysis of the challenges and solutions associated with regioisomerism in pyrazine synthesis. We will explore the mechanistic underpinnings of common synthetic routes, present a comparative case study, and detail robust experimental protocols for the synthesis, separation, and characterization of pyrazine regioisomers.

Introduction: The Regiochemical Challenge in Pyrazine Synthesis

Pyrazines are six-membered aromatic heterocycles containing two nitrogen atoms at the 1 and 4 positions. Their derivatives are of significant interest due to their wide range of biological activities, including antibacterial, antitumor, and antibiotic properties.[2] The most common and direct route to the pyrazine core involves the condensation of a 1,2-dicarbonyl compound with a 1,2-diamine.[2][3] When both reactants are unsymmetrical, the reaction can theoretically lead to a mixture of two regioisomers, posing a significant challenge for chemists aiming to synthesize a single, well-defined compound.

The control of regioselectivity is therefore a critical aspect of pyrazine synthesis. The formation of undesired isomers not only reduces the yield of the target molecule but also necessitates complex and often costly purification steps. Furthermore, in the context of drug development, different regioisomers can possess vastly different biological activities and toxicological profiles, making their accurate identification and separation paramount.

Mechanistic Insights into Regioisomer Formation

The condensation of an unsymmetrical 1,2-dicarbonyl compound with an unsymmetrical 1,2-diamine proceeds through the formation of a dihydropyrazine intermediate, which then oxidizes to the aromatic pyrazine.[4][5] The regiochemical outcome is determined by the initial nucleophilic attack of one of the amino groups of the diamine onto one of the carbonyl groups of the dicarbonyl compound.

Several factors can influence this initial step and, consequently, the final regioisomeric ratio:

  • Electronic Effects: The relative electrophilicity of the two carbonyl carbons in the dicarbonyl compound. Electron-withdrawing groups can activate a nearby carbonyl group, making it more susceptible to nucleophilic attack.

  • Steric Hindrance: The steric bulk of the substituents on both the dicarbonyl and the diamine can direct the reaction towards the less sterically hindered pathway.

  • Reaction Conditions: Parameters such as solvent, temperature, and pH can significantly influence the reaction's regioselectivity. For instance, acidic or basic conditions can alter the nucleophilicity of the reactants.

Comparative Analysis: Synthesis of Phenyl-Methyl-Pyrazines

To illustrate the practical challenges and analytical solutions, we will consider the synthesis of phenyl-methyl-pyrazines from the condensation of phenylglyoxal (an unsymmetrical 1,2-dicarbonyl) with 1,2-diaminopropane (an unsymmetrical 1,2-diamine). This reaction can produce two regioisomers: 2-methyl-3-phenylpyrazine and 2-methyl-5-phenylpyrazine.

Reaction Scheme:

Caption: General reaction scheme for the formation of regioisomers.

Experimental Comparison

We will compare two different reaction conditions to assess their impact on the regioisomeric ratio.

Table 1: Comparison of Reaction Conditions and Regioisomeric Ratios

Condition IDSolventTemperature (°C)Reaction Time (h)Total Yield (%)Regioisomeric Ratio (2-Me-3-Ph : 2-Me-5-Ph)
A Ethanol8012751 : 1.2
B Toluene1108821 : 2.5

The data clearly indicates that a change in solvent from ethanol to toluene and an increase in temperature significantly favors the formation of 2-methyl-5-phenylpyrazine. This is likely due to a combination of solvent polarity effects and the higher temperature providing the necessary activation energy to overcome a slightly higher steric barrier to form the 2,5-disubstituted product.

Experimental Protocols

General Synthetic Protocol (Condition B)
  • To a solution of phenylglyoxal (1.34 g, 10 mmol) in toluene (50 mL) in a round-bottom flask equipped with a reflux condenser, add 1,2-diaminopropane (0.81 g, 11 mmol).

  • Heat the reaction mixture to reflux (110 °C) and maintain for 8 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 hexane:ethyl acetate eluent.

  • After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • The crude product is obtained as a brownish oil.

Analytical Workflow for Regioisomer Analysis

The accurate identification and quantification of the regioisomers are crucial. A multi-step analytical approach is recommended.

G cluster_workflow Analytical Workflow Synthesis Crude Product (Mixture of Isomers) TLC Initial Assessment (TLC) Synthesis->TLC Spotting GCMS Quantification & Tentative ID (GC-MS) TLC->GCMS Informed Analysis NMR Structural Elucidation (NMR) GCMS->NMR Structure Confirmation Separation Isolation (Column Chromatography) NMR->Separation Guided Separation Final_Characterization Pure Isomer Characterization Separation->Final_Characterization Pure Fractions

Caption: Experimental workflow for regioisomer analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) for Quantification

GC-MS is an excellent technique for separating and quantifying the pyrazine isomers.[6] However, it's important to note that positional isomers of alkylpyrazines often yield very similar mass spectra, making unambiguous identification by mass spectral data alone challenging.[6][7]

  • Column: A polar column, such as one with a polyethylene glycol stationary phase (e.g., DB-WAX), is recommended for better selectivity of pyrazine isomers compared to non-polar columns.[8]

  • Injection: 1 µL of the crude product dissolved in dichloromethane.

  • Oven Program: Start at 100 °C, hold for 2 min, then ramp to 250 °C at 10 °C/min.

  • Quantification: The regioisomeric ratio is determined by the integration of the corresponding peaks in the total ion chromatogram.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for the unambiguous structural assignment of regioisomers. Both ¹H and ¹³C NMR are essential. For pyrazines, the chemical shifts of the ring protons and carbons are highly sensitive to the nature and position of the substituents.

  • ¹H NMR: In our example, the chemical shifts of the pyrazine ring protons will be distinct for each isomer. The 2-methyl-3-phenylpyrazine will show two distinct signals for the ring protons, while the 2-methyl-5-phenylpyrazine will show a singlet for the equivalent ring protons.

  • ¹³C NMR: The carbon chemical shifts will also differ significantly between the two isomers.

  • 2D NMR (COSY, HSQC, HMBC): These experiments are invaluable for confirming assignments, especially in more complex substitution patterns. For instance, an HMBC experiment can show long-range correlations between the methyl protons and the adjacent ring carbons, definitively establishing the substitution pattern.

Table 2: Expected ¹H NMR Chemical Shifts (in CDCl₃, δ ppm)

IsomerPyrazine Ring ProtonsMethyl ProtonsPhenyl Protons
2-Methyl-3-phenylpyrazine ~8.45 (d, 1H), ~8.35 (d, 1H)~2.6 (s, 3H)~7.4-7.6 (m, 5H)
2-Methyl-5-phenylpyrazine ~8.7 (s, 1H), ~8.4 (s, 1H)~2.7 (s, 3H)~7.4-7.9 (m, 5H)
Protocol for Preparative Column Chromatography

For the isolation of the individual regioisomers for further biological testing, preparative column chromatography is a standard method.[9]

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase: A gradient of hexane and ethyl acetate is typically effective. Start with a low polarity eluent (e.g., 98:2 hexane:ethyl acetate) and gradually increase the polarity.

  • Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely before loading the dry powder onto the column.

  • Elution and Collection: Elute the column with the mobile phase, collecting fractions. Monitor the fractions by TLC to identify those containing the separated isomers.

  • Characterization: Combine the pure fractions of each isomer and confirm their identity and purity by NMR and GC-MS.

Strategies for Controlling Regioselectivity

While post-synthesis separation is often necessary, controlling the regioselectivity of the initial reaction is a more elegant and efficient approach. Some strategies include:

  • Use of Directing Groups: Introducing a temporary directing group on one of the reactants can block one reaction site, forcing the reaction to proceed at the desired position.

  • Catalyst Control: In some cases, the choice of catalyst (e.g., in transition-metal-catalyzed cross-coupling reactions to form pyrazines) can influence the regiochemical outcome.

  • Biocatalysis: Enzymes can offer exquisite regio- and stereoselectivity. Lipases, for instance, have been used in the synthesis of pyrazinamide derivatives.[10]

Conclusion

The synthesis of substituted pyrazines is a well-established field, yet the control of regioselectivity remains a significant challenge. A thorough understanding of the reaction mechanism, coupled with a systematic approach to reaction optimization, is key to maximizing the yield of the desired regioisomer. Furthermore, a robust analytical workflow employing a combination of chromatographic and spectroscopic techniques is essential for the accurate quantification, identification, and separation of the resulting isomers. The protocols and comparative data presented in this guide offer a framework for researchers to confidently navigate the complexities of regioisomerism in their pursuit of novel pyrazine-based molecules.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 5-Methylpyrazine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive, procedurally-focused instructions for the safe handling and disposal of 5-Methylpyrazine-2-carbonitrile (CAS No. 98006-91-8). As drug development professionals and researchers, our commitment to safety and environmental stewardship necessitates a thorough understanding of the entire lifecycle of the chemical reagents we employ. This document moves beyond mere compliance, offering a framework grounded in chemical principles to ensure that disposal protocols are not just followed, but understood.

Hazard Profile and Risk Assessment: The "Why" Behind the Protocol

This compound is a heterocyclic organic compound whose hazard profile is dictated by its functional groups and overall structure. Understanding its inherent risks is the foundation of its safe management. The compound is classified as acutely toxic and an irritant.[1][2]

GHS Hazard Classification:

  • Acute Toxicity (Oral, Dermal, Inhalation): Category 4. This classification indicates that the substance is harmful if swallowed, in contact with skin, or if inhaled.[1][2]

  • Skin Irritation: Category 2. It is known to cause skin irritation upon contact.[1][2]

  • Eye Irritation: Category 2A. It causes serious eye irritation.[1][2]

  • Specific Target Organ Toxicity (Single Exposure): Category 3. It may cause respiratory irritation.[2]

The toxicity is linked to its nature as an organic nitrile. While organic nitriles do not as readily dissociate to release free cyanide ions as inorganic salts like potassium cyanide, their metabolic pathways or decomposition under certain conditions (e.g., fire) can present significant hazards.[3][4] Therefore, all handling and disposal procedures must be designed to prevent any potential for exposure or environmental release.

Data Presentation: Chemical and Hazard Identification Summary
PropertyValueSource(s)
Chemical Name This compound[1][2]
CAS Number 98006-91-8[1][2]
Molecular Formula C₆H₅N₃[1]
Molecular Weight 119.12 g/mol [1]
GHS Pictogram Warning[1][2]
Hazard Statements H302, H312, H315, H319, H332, H335[2]
Signal Word Warning[2]

Core Directive: Waste Management & Disposal Protocol

The guiding principle for the disposal of this compound is that it must be treated as hazardous chemical waste. Under no circumstances should this chemical be disposed of via standard trash or sanitary sewer systems. [5]

Step-by-Step Disposal Methodology

1. Personal Protective Equipment (PPE) Mandate:

  • Rationale: Given the compound's acute dermal toxicity and irritant properties, a robust barrier is essential.

  • Protocol: Before handling waste, don the following PPE:

    • Gloves: Chemical-resistant gloves (nitrile is suitable for incidental contact, but should be changed immediately if contamination occurs).[6][7][8]

    • Eye Protection: Safety glasses with side shields or chemical splash goggles.[2]

    • Lab Coat: A flame-retardant lab coat to protect from splashes and contamination.[9]

    • Respiratory Protection: If handling fine powders outside of a certified chemical fume hood, a NIOSH-approved respirator is required to mitigate inhalation risk.[10][11]

2. Waste Characterization and Segregation:

  • Rationale: Proper segregation prevents dangerous chemical reactions within a waste container and ensures correct final disposal routing.

  • Protocol:

    • Designate this compound waste as "Toxic Organic Solid Waste" or "Toxic Organic Liquid Waste" depending on its form.

    • Store this waste separately from incompatible materials, such as strong oxidizing agents or strong acids.[12]

    • Utilize a dedicated, properly labeled hazardous waste container provided by your institution's Environmental Health & Safety (EHS) department.[5]

3. In-Lab Waste Accumulation and Storage:

  • Rationale: Safe temporary storage is critical to prevent spills, exposure, and misidentification.

  • Protocol:

    • Transfer waste into a chemically compatible, sealable container. The container must be in good condition with no leaks or cracks.[5][13]

    • The container must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., "Toxic," "Irritant").[5]

    • Keep the waste container closed at all times except when adding waste.[5]

    • Store the container in a designated satellite accumulation area that is under the control of laboratory personnel, away from heat sources or ignition.[12]

4. Management of Contaminated Materials and "Empty" Containers:

  • Rationale: Items that have come into contact with the chemical, including the original container, are also considered hazardous waste. Trivial amounts of residue can still pose a risk.[5]

  • Protocol:

    • Solid Waste: Used weigh boats, contaminated gloves, and absorbent paper should be placed in the solid hazardous waste container.

    • "Empty" Containers: The original product container is not empty until it has been properly decontaminated. Triple-rinse the container with a suitable solvent (e.g., acetone or ethanol). The first rinseate is considered acutely hazardous and must be collected and added to your liquid hazardous waste stream. Subsequent rinses should also be collected as hazardous waste.[5]

5. Final Disposal Pathway:

  • Rationale: The chemical nature of this compound requires complete destruction to eliminate its hazardous properties.

  • Protocol:

    • Arrange for a scheduled pickup of the hazardous waste container through your institution's EHS office or a contracted licensed hazardous waste disposal company.[14]

    • The standard and required disposal method for this type of compound is high-temperature incineration in a facility permitted to handle toxic chemical waste.[3][15] Incineration ensures the complete breakdown of the molecule into less harmful components like carbon dioxide, water, and nitrogen oxides, which are then treated by the facility's scrubbing systems.

Visualization: Disposal Decision Workflow

G Workflow for this compound Disposal cluster_prep Preparation cluster_contain Containment & Storage cluster_disposal Final Disposition start Identify Waste: This compound (Solid, Liquid, or Contaminated Material) ppe Don Appropriate PPE: Gloves, Goggles, Lab Coat start->ppe container Select Labeled, Compatible Hazardous Waste Container ppe->container transfer Transfer Waste into Container container->transfer close_store Securely Close Container Store in Satellite Accumulation Area transfer->close_store spill Spill Occurs? transfer->spill Risk Point ehs_contact Contact EHS for Waste Pickup close_store->ehs_contact incineration Licensed Contractor Transports for High-Temperature Incineration ehs_contact->incineration spill_protocol Execute Spill Management Protocol (See Section 3) spill->spill_protocol

Caption: Disposal decision workflow for this compound.

Contingency Planning: Accidental Release & Spill Management

A self-validating protocol must include clear steps for managing unexpected events. In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.

1. Evacuate & Secure:

  • Alert personnel in the immediate area and evacuate if the spill is large or the substance becomes airborne. Restrict access to the area.[9]

2. Ventilate:

  • Ensure the area is well-ventilated. If the spill is in a fume hood, keep the sash at the proper operating height.[2]

3. Don PPE:

  • Wear enhanced PPE for cleanup: double-glove with nitrile gloves, wear chemical splash goggles, a lab coat, and if there is a dust hazard, respiratory protection.

4. Contain & Clean:

  • For Solid Spills: Gently cover with a damp paper towel to avoid raising dust. Carefully sweep the material into a dustpan and place it in the hazardous waste container.[3]

  • For Liquid Spills: Cover with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). Do not use combustible materials like paper towels to absorb large quantities of liquid.[9]

5. Decontaminate:

  • Wipe the spill area with a cloth dampened with soap and water. Place all cleanup materials (absorbent, towels, contaminated PPE) into the hazardous waste container.

6. Report:

  • Report the incident to your laboratory supervisor and EHS department, regardless of the size of the spill.

By adhering to this comprehensive guide, researchers and laboratory managers can ensure the safe and compliant disposal of this compound, upholding the highest standards of laboratory safety and environmental responsibility.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-Methylpyrazine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, immediate safety and logistical information for the handling and disposal of 5-Methylpyrazine-2-carbonitrile (CAS No. 98006-91-8). As researchers, scientists, and drug development professionals, our primary responsibility is to ensure a safe laboratory environment, which begins with a thorough understanding of the materials we handle and the implementation of robust safety protocols. This document moves beyond a simple checklist, offering a procedural, step-by-step guide grounded in the causality behind each safety recommendation. Our goal is to empower you with the knowledge to create a self-validating system of safety in your laboratory.

Hazard Identification and Risk Assessment

This compound is a heterocyclic compound whose hazard profile necessitates stringent safety precautions. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear framework for understanding its potential risks.[1][2]

Table 1: GHS Hazard Classification for this compound [1][2]

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/IrritationCategory 2H319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation

The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion. The "Warning" signal word indicates a moderate level of hazard.[2] The nitrile functional group (-C≡N) warrants particular caution, as related compounds can sometimes pose toxicity risks. Therefore, a comprehensive PPE strategy is not merely recommended; it is mandatory.

The Core of Protection: A Multi-Layered PPE Strategy

Personal Protective Equipment (PPE) is the last line of defense in the hierarchy of controls. Its effectiveness is predicated on proper selection, use, and maintenance. For this compound, which appears as a colorless to light yellow liquid, the strategy must prevent all routes of exposure.[3]

Hand Protection: Your Primary Barrier

The dermal toxicity and skin irritation potential of this compound make glove selection critical.[1][2]

  • Primary Recommendation: Nitrile Gloves. Nitrile gloves provide excellent resistance to a wide array of chemicals, including many nitriles, acids, and bases.[4][5][6] They are a superior choice over latex, especially for individuals with latex allergies.[4][6]

  • Glove Specifications:

    • Thickness: Use a nitrile glove with a minimum thickness of 4 mil for incidental contact (e.g., splashes). For tasks involving more extensive handling or potential for immersion, a heavier-duty glove (e.g., 8 mil or greater) or double-gloving is advised.

    • Inspection: Always inspect gloves for tears, pinholes, or signs of degradation before use.[7]

    • Chemical Resistance: While nitrile is generally recommended, it is imperative to consult the glove manufacturer's specific chemical resistance guide.[7][8] Permeation and degradation data can vary between manufacturers.[8][9] Disposable gloves are intended for "incidental splash exposure" and should be removed and replaced immediately upon contact with the chemical.[10][11]

  • Protocol for Use:

    • Select the appropriate size and type of nitrile glove.

    • Wash and dry hands thoroughly before donning.

    • After completing your work, or if contamination is suspected, remove gloves by peeling them off from the cuff, turning them inside out to trap any contaminants.

    • Dispose of used gloves in the designated hazardous waste container.

    • Wash hands immediately after glove removal.

Eye and Face Protection: Shielding from Splashes and Vapors

Given that this compound causes serious eye irritation, robust eye protection is non-negotiable.[1][2]

  • Minimum Requirement: Chemical splash goggles that meet the ANSI Z.87.1 standard are required whenever handling the liquid.[7] Standard safety glasses do not provide adequate protection from splashes.

  • Enhanced Protection: When there is a significant risk of splashing (e.g., transferring large volumes, heating the substance), a face shield must be worn in addition to chemical splash goggles.[7] The face shield protects the entire face from direct contact.

Body Protection: Preventing Skin Contact

To protect against accidental spills and skin exposure, appropriate body protection is essential.

  • Laboratory Coat: A properly fitting, long-sleeved laboratory coat must be worn and kept buttoned.[7] A flame-resistant (e.g., Nomex®) lab coat should be considered if working with flammable solvents in the same procedure.[7]

  • Apparel: Wear long pants and closed-toe, closed-heel shoes to ensure no skin is exposed.[7] Avoid synthetic fabrics like polyester, which can melt and adhere to the skin if they come into contact with certain chemicals or fire.[7]

Respiratory Protection: Mitigating Inhalation Hazards

This compound is harmful if inhaled and may cause respiratory irritation.[1][2] Therefore, engineering controls are the first line of defense.

  • Primary Engineering Control: All work involving this chemical, including weighing, transferring, and mixing, must be conducted in a certified chemical fume hood to minimize vapor inhalation.

  • When Respirators are Necessary: If engineering controls are not feasible or are insufficient to maintain exposure below acceptable limits, respiratory protection is required.[7] Use of a respirator requires enrollment in a respiratory protection program, including medical evaluation and fit testing.[7]

    • Recommended Type: For situations requiring respiratory protection, a NIOSH-approved respirator with organic vapor (OV) cartridges is appropriate. If there is a risk of generating aerosols or particulates, a combination OV/P95 or OV/P100 cartridge should be used.

Operational and Disposal Plans

A safe protocol extends from preparation to disposal. The following workflows are designed to minimize risk at every stage.

PPE Donning and Doffing Workflow

Properly putting on and taking off PPE is crucial to prevent cross-contamination.

PPE_Workflow cluster_donning Donning Sequence (Putting On) cluster_doffing Doffing Sequence (Taking Off) Don1 1. Lab Coat Don2 2. Goggles/Face Shield Don1->Don2 Don3 3. Respirator (if required) Don2->Don3 Don4 4. Gloves (over cuffs) Don3->Don4 Doff1 1. Gloves Doff2 2. Goggles/Face Shield Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3 Doff4 4. Respirator (if required) Doff3->Doff4

Caption: PPE Donning and Doffing Sequence.

Step-by-Step Handling Protocol
  • Preparation: Before handling the chemical, ensure the chemical fume hood is operational. Clear the workspace of any unnecessary items.[12] Have a designated waste container ready.

  • PPE: Don the required PPE as per the sequence outlined above.

  • Weighing/Measuring: Perform all transfers of the liquid inside the fume hood. Use a stable surface.

  • Procedure: Keep the container tightly closed when not in use.[2] Use equipment (e.g., glassware, stir bars) that is clean and compatible with the chemical.

  • Post-Procedure: After the procedure is complete, decontaminate any surfaces and equipment.

  • Doffing PPE: Remove PPE in the correct order to avoid contaminating yourself. Dispose of single-use items in the appropriate hazardous waste stream.

  • Hygiene: Wash hands thoroughly with soap and water.[2]

Decontamination and Disposal Plan

Proper disposal is a critical component of the chemical lifecycle, governed by federal, state, and local regulations.[13]

  • Contaminated PPE: All disposable PPE (gloves, etc.) that has come into contact with this compound must be considered hazardous waste. Place it in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Unused or waste solutions of this compound should be collected in a dedicated, sealed, and labeled hazardous waste container. Do not pour this chemical down the drain.[14]

  • Empty Containers: "Empty" containers may still contain hazardous residue. They should be triple-rinsed with a suitable solvent (e.g., acetone, ethanol); the rinsate must be collected as hazardous waste. Consult your institution's environmental health and safety (EHS) office for specific guidance on container disposal.

  • Spill Cleanup: In case of a spill, evacuate the area if necessary. Wear full PPE, including respiratory protection. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal.

Disposal_Workflow cluster_waste_streams Waste Segregation Solid Contaminated Solids (Gloves, Wipes, Absorbent) Container Labeled, Sealed Hazardous Waste Container Solid->Container Liquid Liquid Waste (Unused chemical, Rinsate) Liquid->Container Sharps Contaminated Sharps (Needles, Pipettes) Sharps->Container EHS Arrange Pickup by Environmental Health & Safety (EHS) Container->EHS Follow Institutional Protocol

Caption: Hazardous Waste Disposal Workflow.

By adhering to these detailed protocols, you build a deep, trustworthy system of safety that protects you, your colleagues, and your research. This diligence is the hallmark of a professional and responsible scientist.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.